Sulfapyridine sodium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-pyridin-2-ylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N3O2S.Na/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11;/h1-8H,12H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAINBAXHBFSNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N3NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059570 | |
| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-57-1 | |
| Record name | Sulfapyridine sodium [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfapyridine sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAPYRIDINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3SKB3662O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Sulfapyridine Sodium
This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Sulfapyridine sodium, a sulfonamide antibacterial agent. The methodologies detailed herein are grounded in established chemical principles and aim to provide researchers, scientists, and drug development professionals with a robust framework for obtaining high-purity Sulfapyridine sodium.
Introduction: The Significance of Sulfapyridine and its Sodium Salt
Sulfapyridine was a groundbreaking discovery in the early era of antimicrobial chemotherapy, first synthesized in 1937.[1] It belongs to the sulfonamide class of drugs, which act by competitively inhibiting the enzyme dihydropteroate synthetase, essential for folic acid synthesis in bacteria.[2][3] While its use as a primary antibiotic has been largely superseded by newer agents with improved safety profiles, Sulfapyridine remains relevant in specific therapeutic areas, such as in the treatment of dermatitis herpetiformis.[1][4] Furthermore, it is a key component of the prodrug Sulfasalazine, which is used in the management of inflammatory bowel disease.[2][5]
The sodium salt of Sulfapyridine (Sulfapyridine Sodium) offers a significant advantage in terms of its enhanced water solubility compared to the parent compound, which is practically insoluble in water.[2][3][4] This increased solubility is crucial for certain pharmaceutical formulations and in vitro applications. This guide will focus on the synthesis of Sulfapyridine and its conversion to the more soluble sodium salt, followed by rigorous purification protocols.
Chemical Synthesis of Sulfapyridine
The most common and industrially relevant synthesis of Sulfapyridine involves the condensation of 2-aminopyridine with 4-acetylaminobenzenesulfonyl chloride (ASC), followed by the deprotection of the acetyl group.[6][7] This two-step process is both efficient and scalable.
Synthesis Workflow
The overall synthetic scheme can be visualized as a two-stage process: N-acetylation of sulfanilamide to protect the amino group, followed by chlorosulfonation, condensation with 2-aminopyridine, and finally, deacetylation.
Caption: Synthesis workflow for Sulfapyridine Sodium.
Detailed Experimental Protocol
Step 1: Synthesis of N-Acetylsulfapyridine
-
In a well-ventilated fume hood, a solution of 2-aminopyridine in a suitable aprotic solvent, such as pyridine or dioxane, is prepared in a reaction vessel equipped with a stirrer and a thermometer.
-
4-Acetylaminobenzenesulfonyl chloride (ASC) is added portion-wise to the solution while maintaining the temperature below a specified limit (e.g., 40-50°C) to control the exothermic reaction.
-
The reaction mixture is stirred for several hours at a controlled temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, N-Acetylsulfapyridine, is precipitated by the addition of water.
-
The precipitate is collected by filtration, washed with water to remove any remaining pyridine and other water-soluble impurities, and then dried.
Step 2: Hydrolysis to Sulfapyridine
-
The dried N-Acetylsulfapyridine is suspended in an aqueous solution of a strong base, typically sodium hydroxide.
-
The mixture is heated to reflux for a specified period to effect the hydrolysis of the acetyl group.
-
The progress of the hydrolysis is monitored by TLC until all the starting material has been consumed.
-
After cooling the reaction mixture, the pH is carefully adjusted with a mineral acid (e.g., hydrochloric acid) to precipitate the Sulfapyridine product. The isoelectric point of Sulfapyridine should be considered for maximizing the yield.
-
The precipitated Sulfapyridine is collected by filtration, washed thoroughly with water to remove salts, and then dried.
Step 3: Formation of Sulfapyridine Sodium
-
The purified Sulfapyridine is suspended in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
A stoichiometric amount of a sodium base, most commonly sodium hydroxide or sodium ethoxide, is added to the suspension.
-
The mixture is stirred until the Sulfapyridine completely dissolves, indicating the formation of the sodium salt.
-
The Sulfapyridine sodium can then be isolated by evaporation of the solvent or by precipitation through the addition of a less polar co-solvent.
Purification of Sulfapyridine Sodium
The purity of the final Sulfapyridine sodium product is critical for its intended application. The primary impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. A robust purification strategy is therefore essential.
Purification Workflow
A common and effective method for purifying Sulfapyridine and its sodium salt is through acid-base precipitation followed by recrystallization. This takes advantage of the amphoteric nature of Sulfapyridine and the differential solubility of the compound and its impurities in various solvents and pH conditions.
Caption: Purification workflow for Sulfapyridine Sodium.
Detailed Purification Protocol
-
Acid-Base Precipitation:
-
The crude Sulfapyridine is dissolved in a dilute aqueous solution of sodium hydroxide. This deprotonates the sulfonamide nitrogen, forming the soluble sodium salt.
-
Any insoluble impurities are removed by filtration.
-
The clear filtrate is then slowly acidified with a mineral acid (e.g., HCl). As the pH decreases, the Sulfapyridine protonates and precipitates out of the solution, leaving behind impurities that are soluble in acidic or neutral conditions.
-
The precipitated Sulfapyridine is collected by filtration and washed with deionized water until the washings are neutral.
-
-
Recrystallization:
-
The acid-base purified Sulfapyridine is then subjected to recrystallization to remove any remaining impurities.
-
A suitable solvent system is chosen, typically a mixture of a good solvent (in which Sulfapyridine is soluble at elevated temperatures) and a poor solvent (in which it is less soluble at room temperature). Ethanol-water mixtures are commonly employed.[4]
-
The Sulfapyridine is dissolved in the minimum amount of the hot solvent mixture to form a saturated solution.
-
The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of Sulfapyridine decreases, leading to the formation of well-defined crystals.
-
The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.
-
-
Conversion to Pure Sulfapyridine Sodium:
-
The highly purified Sulfapyridine is then converted to its sodium salt as described in the synthesis section, using high-purity reagents to avoid the introduction of new impurities.
-
Comparative Analysis of Purification Techniques
| Purification Technique | Principle | Advantages | Disadvantages |
| Acid-Base Precipitation | Differential solubility of the acidic/basic forms of the compound and impurities. | Effective for removing non-ionizable impurities and those with different pKa values. Scalable. | May not effectively remove impurities with similar acid-base properties. Risk of salt contamination if not washed properly. |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Can yield highly pure crystalline products. Effective at removing impurities that are more or less soluble than the target compound. | Requires selection of an appropriate solvent system. Can be time-consuming. Product loss in the mother liquor. |
| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | High resolving power, capable of separating closely related impurities. | Can be expensive and time-consuming for large-scale purification. Requires significant solvent usage. |
Conclusion
The synthesis and purification of Sulfapyridine sodium require a systematic approach that combines a well-established synthetic route with meticulous purification strategies. The condensation of 2-aminopyridine with 4-acetylaminobenzenesulfonyl chloride followed by hydrolysis remains the most practical method for the synthesis of Sulfapyridine. Subsequent purification through a combination of acid-base precipitation and recrystallization is crucial for achieving the high purity required for pharmaceutical applications. The final conversion to the sodium salt enhances its utility in various formulations. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can consistently obtain high-quality Sulfapyridine sodium for their scientific endeavors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23667654, Sulfapyridine Sodium. [Link]
-
Wikipedia. Sulfapyridine. [Link]
-
Wikipedia. Montague Phillips (chemist). [Link]
-
Merck Index. Sulfapyridine. [Link]
-
Pharmaffiliates. Sulfapyridine-impurities. [Link]
- Knesl, P., & Jordis, U. Synthesis of Sulfapyridine metabolites. 7th International Electronic Conference on Synthetic Organic Chemistry.
-
PubMed. Characterization of impurities in sulfasalazine. [Link]
- Google Patents.
- Google Patents.
Sources
- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. toku-e.com [toku-e.com]
- 4. Sulfapyridine [drugfuture.com]
- 5. mdpi.org [mdpi.org]
- 6. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]
Physicochemical properties of Sulfapyridine sodium for research applications.
An In-Depth Technical Guide to the Physicochemical Properties of Sulfapyridine Sodium for Research Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Sulfapyridine Sodium, a compound of significant historical and continuing research interest. As the sodium salt of the sulfonamide antibiotic, sulfapyridine, its distinct physicochemical properties offer both advantages and unique considerations for researchers in drug development, formulation science, and analytical chemistry. This document moves beyond a simple recitation of data, offering a foundational understanding of why these properties are critical and how they can be precisely characterized and leveraged in a research setting.
Foundational Physicochemical Profile
Sulfapyridine sodium's utility in research is fundamentally governed by its chemical identity, solubility, stability, and acid-base characteristics. Unlike its parent compound, sulfapyridine, which is practically insoluble in water, the sodium salt form dramatically enhances aqueous solubility, a critical factor for many experimental and formulation paradigms.[1][2]
Chemical Identity and Structure
The introduction of a sodium salt modifies the sulfonamide group, creating a more polar and readily soluble entity.
-
IUPAC Name: sodium;(4-aminophenyl)sulfonyl-pyridin-2-ylazanide[3]
-
SMILES: C1=CC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+][3]
The structure consists of a pyridine ring linked to a sulfanilamide moiety. This combination is central to its mechanism of action and its physical properties.
Core Properties Summary
The following table summarizes the essential quantitative properties of Sulfapyridine Sodium and its parent compound, Sulfapyridine, for comparative analysis. This data is crucial for designing experiments, from preparing stock solutions to developing analytical methods.
| Property | Sulfapyridine Sodium | Sulfapyridine (Parent Compound) | Significance in Research |
| Molecular Weight | 271.27 g/mol (anhydrous)[3][4] | 249.29 g/mol [1][6][7] | Essential for accurate molar concentration calculations. |
| Appearance | White to yellowish-white crystalline powder[6][8] | White, crystalline, odorless, tasteless substance[8] | Basic quality control parameter. |
| Aqueous Solubility | Freely soluble (~667 mg/mL)[5][9] | Practically insoluble (~0.29 mg/mL or 1:3500)[1][8][9] | Key advantage for aqueous formulations and bioassays. |
| Solubility in Alcohol | 1 g in 10 mL of alcohol[9] | 1 g in 440 mL of alcohol[8] | Important for selecting solvents in synthesis and analysis. |
| pKa (of Sulfapyridine) | N/A | 8.4[8][10] | Governs pH-dependent solubility and absorption characteristics. |
| Melting Point | Decomposes upon heating[4] | 190-193 °C[9][10][11] | Important for thermal analysis and stability assessment. |
| pH (5% aq. solution) | ~11.4[9] | Neutral aqueous solution[6][9] | Indicates the alkaline nature of the salt form. |
Stability and Storage Considerations
Proper handling and storage are paramount to ensure the integrity of the compound for reproducible experimental results.
-
Hygroscopicity and Reaction with CO₂: On prolonged exposure to humid air, sulfapyridine sodium can absorb atmospheric carbon dioxide. This reaction neutralizes the sodium salt, liberating the free sulfapyridine, which then precipitates due to its poor water solubility.[9] This underscores the necessity of storing the compound in well-closed containers, protected from moisture.
-
Light Sensitivity: The parent compound, sulfapyridine, slowly darkens on exposure to light.[8][10] Therefore, as a precautionary measure grounded in the shared chromophoric structure, sulfapyridine sodium should be stored in light-resistant containers.[7][11]
-
Thermal Stability: When heated to decomposition, sulfapyridine sodium emits toxic fumes of nitrogen oxides (NOx), sodium oxide (Na₂O), and sulfur oxides (SOx).[4] This necessitates caution during thermal analyses like TGA.
Analytical Characterization Workflow
A robust analytical workflow is essential for verifying the identity, purity, and concentration of sulfapyridine sodium. The following protocols represent a self-validating system, where chromatographic and spectroscopic techniques provide orthogonal data to ensure comprehensive characterization.
Caption: Workflow for comprehensive characterization of Sulfapyridine Sodium.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for separating sulfapyridine sodium from potential impurities and for accurate quantification. A stability-indicating method can resolve the active compound from its degradation products.
Causality Behind Experimental Choices:
-
Reverse-Phase (RP) Column (C18): The non-polar stationary phase is ideal for retaining the moderately non-polar sulfapyridine molecule.
-
Mobile Phase: A mixture of an organic solvent (Acetonitrile) and an aqueous buffer provides the necessary polarity gradient to elute the analyte. The addition of an acid (orthophosphoric acid) helps to ensure consistent ionization of the molecule, leading to sharp, symmetrical peaks.
-
UV Detection: The aromatic rings in the sulfapyridine structure provide strong chromophores, allowing for sensitive detection at a specific wavelength (λmax).
Step-by-Step Protocol for RP-HPLC Analysis: [12]
-
Mobile Phase Preparation: Prepare a mixture of Acetonitrile, water, and 1.0% orthophosphoric acid in the ratio of 70:27:3 (v/v/v). Filter through a 0.45 µm membrane filter and degas.
-
Chromatographic Conditions:
-
Column: ODS C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength (λmax): 256 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Accurately weigh and dissolve sulfapyridine sodium in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards within a linear range (e.g., 5-30 µg/mL).
-
Sample Analysis: Inject the standards to generate a calibration curve. Inject the sample solution and quantify the concentration based on the peak area relative to the calibration curve. The typical retention time for sulfapyridine under these conditions is approximately 4.4 minutes.[12]
Spectroscopic Identification
UV-Visible Spectroscopy: This technique is rapid and effective for concentration determination using a calibration curve, leveraging Beer-Lambert's law. The wavelength of maximum absorbance (λmax) for sulfapyridine is consistently reported around 256 nm, which is used for HPLC detection.[12] For sulfasalazine, a related compound, the λmax is observed at 354 nm, highlighting how structural modifications impact spectroscopic properties.[13]
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the chemical identity of sulfapyridine sodium by identifying its characteristic functional groups. Key vibrational bands can be assigned to specific molecular motions, providing a molecular "fingerprint."[14][15][16]
-
N-H Stretching (Aniline): Bands in the 3300-3500 cm⁻¹ region.
-
S=O Stretching (Sulfonamide): Strong asymmetric and symmetric stretching bands typically around 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.
Thermal Analysis (DSC & TGA)
Thermal analysis provides critical information about the polymorphism, stability, and solvation state of the material.
Causality Behind Experimental Choices:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is invaluable for identifying melting points, glass transitions (for amorphous content), and polymorphic transitions.[17][18] Studies on sulfapyridine have shown it can exhibit complex thermal behavior, including a glass transition, cold crystallization, and multiple polymorphic melts.[17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and to quantify the amount of volatile components like water (in a hydrate) or residual solvents.
Caption: Complementary data from DSC and TGA for thermal characterization.
Research Applications: Linking Properties to Practice
The physicochemical properties of sulfapyridine sodium directly inform its application in various research domains.
Formulation and Drug Delivery
The primary advantage of sulfapyridine sodium is its high water solubility, making it an ideal candidate for developing aqueous parenteral formulations or for use in in vitro assays requiring high concentrations.[5][9] However, its high pH and potential for precipitation in acidic environments (like the stomach) must be considered. This pH-dependent solubility is a critical parameter in designing oral dosage forms, often leading researchers to explore enteric coatings or amorphous solid dispersions to ensure delivery to the intestine.[19] Recent research has also explored creating prodrugs of sulfapyridine for enhanced retention in liposomal nano-formulations for targeted delivery in treating conditions like rheumatoid arthritis.[20]
Mechanistic and Pharmacological Studies
Sulfapyridine sodium serves as a valuable tool for studying the mechanism of action of sulfonamide antibiotics. Its antibacterial effect stems from its ability to act as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme essential for bacterial folic acid synthesis.[1][5][6]
Caption: Mechanism of action: Sulfapyridine competitively inhibits DHPS.
Beyond its antibacterial role, sulfapyridine is studied for its anti-inflammatory and immunomodulatory properties.[1][5] It is a primary metabolite of sulfasalazine, a drug used to treat inflammatory bowel disease and arthritis. Furthermore, its capacity to scavenge peroxyl radicals makes it a subject of interest in studies on oxidative stress.[5]
Conclusion
Sulfapyridine sodium is more than a historical antibiotic; it is a versatile research compound whose utility is deeply rooted in its distinct physicochemical properties. Its enhanced aqueous solubility compared to its parent compound is a defining feature, enabling a wide range of in vitro and formulation studies. A thorough understanding and characterization of its solubility, stability, and spectral properties, using a multi-technique approach involving chromatography, spectroscopy, and thermal analysis, are essential for generating reliable and reproducible scientific data. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of sulfapyridine sodium in their scientific endeavors.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23667654, Sulfapyridine Sodium. Retrieved from [Link]
- Merck Index. (n.d.). Sulfapyridine.
- ChemicalBook. (n.d.). Sulfapyridine CAS#: 144-83-2.
- Tirumaleswara Rao, B., Madhavi, S., & Sudheer, C.H. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(1), 66-74.
-
Owerbach, J., Johnson, N. F., Bates, T. R., Pieniaszek, H. J., Jr, & Jusko, W. J. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of pharmaceutical sciences, 67(9), 1250–1253. [Link]
- Craig, D. Q., & Royall, P. G. (1998). The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. International journal of pharmaceutics, 167(1-2), 195-205.
-
Solubility of Things. (n.d.). Sulfapyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]
-
Jain, A., et al. (2021). Fail-safe nano-formulation of prodrug of sulfapyridine: Preparation and evaluation for treatment of rheumatoid arthritis. Materials Science and Engineering: C, 118, 111332. [Link]
- Lin, H. Y., & Ho, Y. A. (2008). Molecular Recognition and Identification of Sulfapyridine and Sulfadimethoxine by High Performance Liquid Chromatography with Molecularly Imprinted Polymers. Journal of Food and Drug Analysis, 16(4), 10-17.
- ResearchGate. (n.d.). Comparison of the DSC curves of sulfapyridine quenchcooled in RHC (top) and in liquid nitrogen (bottom).
- Fazzari, F. P. (1978). High-speed liquid chromatographic analysis of sulfasalazine (salicylazosulfapyridine). Journal of pharmaceutical sciences, 67(9), 1324–1325.
- ResearchGate. (n.d.). Infrared spectra of sulfathiazole (ST), sulfapyridine (SP),...
- Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1.
- USP. (n.d.). Sulfapyridine.
- Journal of Food and Drug Analysis. (2008). Molecular recognition and identification of sulfapyridine and sulfadimethoxine by high performance liquid chromatography with molecularly imprinted polymers. 16(4).
- ResearchGate. (n.d.). DSC curves for melting and then quench-cooling sulfapyridine in Q2000 (top) and RHC (bottom).
-
Wikipedia. (n.d.). Sulfapyridine. Retrieved from [Link]
- Calamari, J., Hubata, R., & Roth, P. (1942). Sulfanilamide, Sulfapyridine, Sulfathiazole, Sulfaguanidine, and Sulfadiazine. Assay Differentiation and Identification. Industrial & Engineering Chemistry Analytical Edition, 14(7), 534-536.
- International Journal of Pharmaceutical Sciences Review and Research. (2012). QUANTITATIVE METHOD DEVELOPMENT AND VALIDATION OF SULFASALAZINE IN TABLET DOSAGE FORM BY UV-SPECTROSCOPY. 15(2), 113-116.
- ResearchGate. (n.d.). Thermogravimetry (TG) (red line) and differential thermal analysis...
-
National Institute of Standards and Technology. (n.d.). Sulfapyridine. In NIST Chemistry WebBook. Retrieved from [Link]
- Haser, A., et al. (2020). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. International Journal of Pharmaceutics: X, 2, 100057.
- ResearchGate. (n.d.). Infrared spectra of sulfathiazole (ST), sulfapyridine (SP), sulfamerazine (SMZ), sulfadimethoxine (SDM), and sulfadoxine (SDX) in CH 2 Cl 2 (blue line) and.
Sources
- 1. toku-e.com [toku-e.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Sulfapyridine Sodium | C11H10N3NaO2S | CID 23667654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. toku-e.com [toku-e.com]
- 6. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 144-83-2 CAS MSDS (Sulfapyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 9. Sulfapyridine [drugfuture.com]
- 10. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 11. Sulfapyridine [drugfuture.com]
- 12. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Sulfapyridine(144-83-2) IR Spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mt.com [mt.com]
- 19. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fail-safe nano-formulation of prodrug of sulfapyridine: Preparation and evaluation for treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Sulfapyridine Sodium in Gram-Positive Bacteria
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfapyridine sodium, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting a metabolic pathway crucial for bacterial survival but absent in humans. This guide provides a detailed exploration of its mechanism of action against Gram-positive bacteria. We will dissect the molecular interactions, the downstream metabolic consequences of enzymatic inhibition, the basis for selective toxicity, and the prevalent mechanisms of bacterial resistance. Furthermore, this document furnishes detailed, field-tested protocols for investigating these phenomena, aiming to equip researchers with the practical knowledge required for antibiotic development and mechanistic studies.
The Central Target: The Bacterial Folic Acid Synthesis Pathway
Unlike humans, who acquire folic acid (Vitamin B9) from their diet, most bacteria, including many Gram-positive pathogens, must synthesize it de novo.[1][2] This metabolic pathway is indispensable for bacterial proliferation as it produces tetrahydrofolate (THF), a vital cofactor in the synthesis of nucleic acids (purines and thymidine) and certain amino acids like methionine.[3][4] The absolute bacterial requirement for this pathway renders its constituent enzymes prime targets for antimicrobial agents.[5][6]
The synthesis of dihydrofolate (DHF), a precursor to THF, involves several enzymatic steps. A critical reaction in this cascade is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate (DHP). This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS), encoded by the folP gene.[1][5][7]
Caption: Bacterial Folic Acid Synthesis and the Site of Sulfapyridine Inhibition.
Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)
The antibacterial action of sulfapyridine stems from its structural similarity to PABA.[2][8] This molecular mimicry allows sulfapyridine to act as a competitive inhibitor of the DHPS enzyme.[8][9]
Molecular Interaction at the Active Site
Sulfapyridine competes directly with the natural substrate, PABA, for binding to the active site of DHPS.[8][9] By occupying this site, it prevents the condensation reaction with DHPP, thereby blocking the synthesis of dihydropteroate.[1][10] This inhibition is reversible and concentration-dependent; a sufficiently high concentration of PABA can overcome the inhibitory effect of the drug.[11][12] The enzyme's affinity for sulfapyridine, though significant, is lower than its affinity for PABA, which is a hallmark of competitive inhibition.
Caption: Competitive Inhibition of DHPS by Sulfapyridine.
Downstream Effects: Bacteriostasis
The inhibition of DHPS leads to a depletion of the intracellular pool of dihydrofolate and, consequently, tetrahydrofolate.[3] Without an adequate supply of THF, the bacterium cannot synthesize essential building blocks for DNA, RNA, and proteins.[3] This cessation of macromolecular synthesis halts cell division and growth, resulting in a bacteriostatic, rather than bactericidal, effect.[10] The bacteria are prevented from multiplying, allowing the host's immune system to clear the infection.
The Principle of Selective Toxicity
The efficacy of sulfonamides as antimicrobials hinges on their selective toxicity. Mammalian cells do not possess the DHPS enzyme or the broader folate synthesis pathway.[1][13][14] Instead, they rely on dedicated transporters to uptake pre-formed folate from the diet.[3][13] Because sulfapyridine's target is absent in host cells, the drug can effectively inhibit bacterial growth with minimal impact on the host's cellular machinery.
Mechanisms of Resistance in Gram-Positive Bacteria
The clinical utility of sulfapyridine has been challenged by the emergence of bacterial resistance. In Gram-positive bacteria, two primary mechanisms are prevalent:
Target Site Modification
The most common mechanism of acquired resistance involves mutations in the chromosomal folP gene, which encodes DHPS.[15] These mutations lead to amino acid substitutions within the enzyme's active site.[9] The altered enzyme exhibits a significantly lower binding affinity for sulfonamides while largely retaining its affinity for the natural substrate, PABA.[9][13] This allows the folic acid pathway to function even in the presence of the drug.
Acquisition of Resistant DHPS Genes
Gram-positive bacteria can also acquire resistance through horizontal gene transfer. Plasmids carrying alternative, drug-resistant DHPS genes, commonly designated as sul genes (sul1, sul2, etc.), can be transferred between bacteria.[9][16][17] These genes encode DHPS enzymes that are inherently insensitive to sulfonamide inhibition but still function effectively to produce dihydropteroate, conferring a high level of resistance.[16][17]
Investigative Methodologies: Key Experimental Protocols
To study the mechanism of action of sulfapyridine and the dynamics of resistance, several key experimental protocols are employed.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is a fundamental technique to quantify the potency of an antimicrobial agent. The broth microdilution method is a standard approach.
Objective: To determine the lowest concentration of sulfapyridine that visibly inhibits the growth of a target Gram-positive bacterium.
Methodology:
-
Preparation of Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight. Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.[18]
-
Drug Dilution Series: Prepare a two-fold serial dilution of sulfapyridine sodium in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations may range from 512 µg/mL down to 0.25 µg/mL.[19]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the drug dilutions. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).[18]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[18]
-
Result Interpretation: The MIC is the lowest concentration of sulfapyridine in which no visible bacterial growth (turbidity) is observed.[18]
Causality: This assay directly measures the bacteriostatic effect. The lack of turbidity indicates that the metabolic processes required for replication have been successfully inhibited at that specific drug concentration.
Protocol: In Vitro DHPS Inhibition Assay
This biochemical assay directly measures the effect of sulfapyridine on the enzymatic activity of DHPS. A common method is a coupled spectrophotometric assay.[20]
Objective: To quantify the inhibition of DHPS activity by sulfapyridine.
Methodology:
-
Enzyme and Reagent Preparation:
-
Obtain or purify recombinant DHPS from the target bacterium.
-
Prepare solutions of the substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and PABA.
-
Prepare a solution of the coupling enzyme, dihydrofolate reductase (DHFR), and its cofactor, NADPH.
-
Prepare a range of concentrations of the inhibitor, sulfapyridine.
-
-
Assay Reaction:
-
In a 96-well UV-transparent plate, combine DHPS enzyme, DHFR, NADPH, and the desired concentration of sulfapyridine in a suitable buffer (e.g., HEPES).
-
Pre-incubate for a few minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrates, DHPP and PABA.
-
-
Data Acquisition:
-
The product of the DHPS reaction, dihydropteroate, is immediately reduced by DHFR, consuming NADPH.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is directly proportional to DHPS activity.[20]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental Workflow for the Coupled DHPS Inhibition Assay.
Causality: This assay provides direct evidence of target engagement. By measuring the enzymatic conversion of substrates to products, it confirms that sulfapyridine's mode of action is indeed the inhibition of the DHPS enzyme.
Quantitative Data Summary
The efficacy of sulfapyridine can vary significantly between different species and strains of Gram-positive bacteria, largely due to the presence or absence of resistance mechanisms.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values
| Bacterial Species | Strain Type | Representative MIC Range (µg/mL) | Citation |
| Staphylococcus aureus | Susceptible | 32 - 128 | [19][21] |
| Staphylococcus aureus | Resistant (MRSA) | > 256 - 512 | [19][22] |
| Streptococcus pneumoniae | Susceptible | 8 - 64 | N/A |
| Enterococcus faecalis | Often Intrinsically Resistant | > 512 | N/A |
| (Note: These values are illustrative and can vary widely based on specific isolates and testing conditions.) |
Conclusion and Future Directions
Sulfapyridine sodium remains a paradigm of targeted antimicrobial therapy. Its mechanism, centered on the competitive inhibition of dihydropteroate synthase, masterfully exploits a key metabolic difference between bacteria and humans. Understanding this mechanism at a molecular level is crucial for overcoming the significant challenge of drug resistance. Future research should focus on the design of novel DHPS inhibitors that can evade existing resistance mutations. Structural biology studies of resistant DHPS variants in complex with new chemical entities will be paramount in developing next-generation sulfonamides to combat resilient Gram-positive pathogens.
References
- Bacterial folic acid biosynthesis p
- The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. (n.d.). PubMed.
- Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024). YouTube.
- Summarized pathway of folic acid metabolism, including bacterial de... (n.d.).
- A rapid assay for dihydropteroate synthase activity suitable for identific
- A bacterial route for folic acid supplement
- Protocol for Assessing the Antibacterial Activity of Sulfonamides. (n.d.). Benchchem.
- Global Health: Antimicrobial Resistance: undefined: Fol
- Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches. (n.d.). NIH.
- How bacteria resist the oldest class of synthetic antibiotics. (2023). Research Communities.
- Sulfonamides Resistance Genes. (n.d.). Rupa Health.
- Sulfonamide resistance: Mechanisms and trends. (2000).
- Sulfonamide resistance: mechanisms and trends. (n.d.). Semantic Scholar.
- Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. (n.d.). Benchchem.
- THE REVERSAL BY PABA OF SULFONAMIDE INHIBITION OF THE VIRUSES OF LYMPHOGRANULOMA VENEREUM AND MOUSE PNEUMONITIS. (n.d.). ASM Journals.
- Dihydropteroate synthase inhibitor. (n.d.). WikiMed Medical Encyclopedia.
- Heatmap representing the extracellular and intracellular folate content... (n.d.).
- Identification and Characterization of an Allosteric Inhibitory Site on Dihydroptero
- Catalysis and Sulfa Drug Resistance in Dihydroptero
- Dihydropteroate synthase: an old drug target revisited. (n.d.). Semantic Scholar.
- Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (2012).
- Folate Production by Probiotic Bacteria - PMC. (2011). PubMed Central.
- Example of a Competitive Inhibitor. (n.d.). Hyperphysics.
- Dihydropteroate synthase. (n.d.).
- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC. (2008). PubMed Central.
- Dihydropteroate synthase. (2024). Proteopedia, life in 3D.
- OBSERVATIONS ON THE INHIBITION OF SULFONAMIDE ACTION BY PARA-AMINOBENZOIC ACID - PMC. (n.d.). NIH.
- Structural Studies of Pterin-Based Inhibitors of Dihydroptero
- MIC, MBC and MFC (µg/mL) values of sulfonamides. (n.d.).
- MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.).
- An In-depth Technical Guide to Structural Analogs of p-Aminobenzoic Acid (PABA): The Case of Sulfamoxole. (n.d.). Benchchem.
- The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. (n.d.).
- Bacterial Folates Provide an Exogenous Signal for C.
- Inhibition of the conjugation of PABA with glycine in vitro by sulfamoyl benzoic acids, sulfonamides, and penicillins and its relation to tubular secretion. (n.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Example of a Competitive Inhibitor [science.umd.edu]
- 9. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 10. youtube.com [youtube.com]
- 11. journals.asm.org [journals.asm.org]
- 12. OBSERVATIONS ON THE INHIBITION OF SULFONAMIDE ACTION BY PARA-AMINOBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamide resistance: mechanisms and trends. | Semantic Scholar [semanticscholar.org]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. communities.springernature.com [communities.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Antibacterial Spectrum of Sulfapyridine
This guide provides a comprehensive technical overview of Sulfapyridine, a first-generation sulfonamide antibiotic. We will delve into its core mechanism of action, define its spectrum of activity against various bacterial genera, detail the methodologies for its evaluation, and discuss the prevalent mechanisms of resistance.
Core Mechanism of Action: Competitive Inhibition of Folate Synthesis
Sulfapyridine, like all sulfonamides, exerts a bacteriostatic effect by acting as a competitive inhibitor of a crucial enzyme in the bacterial folic acid (folate) synthesis pathway.[1][2][3]
The Causality: Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[4] This pathway is essential for the production of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA, and certain amino acids.[2][4][5] By disrupting this pathway, Sulfapyridine halts bacterial growth and replication.[5] Mammalian cells are selectively unaffected because they obtain folate through their diet, making this pathway an excellent target for selective toxicity.[2][4]
The specific enzyme targeted is dihydropteroate synthase (DHPS) .[1][2][6] Sulfapyridine is a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[4][7] It competes with PABA for the active site of DHPS, and when Sulfapyridine binds, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), thereby blocking the synthesis of dihydropteroate, a direct precursor to folic acid.[4][6]
Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by Sulfapyridine.
Defining the Antibacterial Spectrum
Sulfapyridine exhibits a broad spectrum of activity, primarily inhibiting Gram-positive and many Gram-negative bacteria.[1][3][8] However, its clinical utility has been diminished by the rise of bacterial resistance and the development of safer alternatives.[9] Historically, it was notably effective against pneumococci.[9]
The activity of Sulfapyridine is best quantified by the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). Below is a summary of its known spectrum based on available data.
| Bacterial Species | Gram Stain | Activity Level | MIC/MBC Data (µg/mL) | Reference(s) |
| Yersinia enterocolitica | Negative | Susceptible | MIC: 3.1 - 25 | [10][11] |
| Salmonella spp. | Negative | Susceptible | MIC: 25 - 100 | [10][11] |
| Staphylococcus aureus | Positive | Susceptible | MBC: ~0.2 µg/mL (0.8 µM) | [10][11] |
| Streptococcus spp. | Positive | Generally Susceptible (Veterinary Context) | Not specified | [12] |
| Pasteurella spp. | Negative | Generally Susceptible (Veterinary Context) | Not specified | [12] |
| Escherichia coli | Negative | Variable Susceptibility (Veterinary Context) | Not specified | [12] |
| Pseudomonas spp. | Negative | Often Resistant | Not specified | [7] |
| Klebsiella spp. | Negative | Often Resistant | Not specified | [7] |
| Proteus spp. | Negative | Often Resistant | Not specified | [7] |
| Clostridium spp. | Positive | Often Resistant | Not specified | [7] |
Mechanisms of Bacterial Resistance
The efficacy of sulfonamides has been significantly compromised by the widespread development of resistance.[6][13] Understanding these mechanisms is critical for drug development professionals.
-
Target Enzyme Modification : The most common mechanism is the mutation of the chromosomal gene (folP) that encodes for DHPS.[13][14] These mutations result in an altered enzyme structure that has a significantly lower affinity for sulfonamides while retaining its ability to bind the natural substrate, PABA.[13]
-
Horizontal Gene Transfer : Bacteria can acquire resistance through horizontal gene transfer of plasmids containing alternative DHPS genes, such as sul1 and sul2.[13][15] These genes encode for a drug-resistant variant of the DHPS enzyme that is insensitive to sulfonamide inhibition.[13]
-
Metabolic Bypass / Overproduction of PABA : Some resistant strains can overproduce PABA, effectively outcompeting the sulfonamide inhibitor for the DHPS active site.[14]
-
Efflux Pumps : Certain bacteria have developed active transport systems (efflux pumps) that recognize and expel sulfonamides from the cell before they can reach their intracellular target.[14]
Experimental Protocols for Spectrum Determination
To empirically determine the antibacterial spectrum of Sulfapyridine, two standard, self-validating methodologies are employed: the Kirby-Bauer disk diffusion assay and broth microdilution for Minimum Inhibitory Concentration (MIC) determination.
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of a bacterium's susceptibility to an antibiotic.[16][17] An antibiotic-impregnated disk is placed on an agar plate inoculated with the test organism, and the antibiotic diffuses into the agar.[17][18] The resulting zone of no growth around the disk is measured to determine susceptibility.[18]
Protocol:
-
Inoculum Preparation : Prepare a bacterial suspension in a sterile broth (e.g., Tryptic Soy Broth) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Plate Inoculation : Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess liquid by pressing the swab against the inside of the tube.[17] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[17][18]
-
Disk Application : Using sterile forceps or a disk dispenser, place a Sulfapyridine-impregnated disk onto the surface of the agar.[19] Gently press the disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.[19]
-
Incubation : Invert the plates and incubate at 35°C ± 2°C for 16-20 hours under ambient atmospheric conditions.
-
Zone Measurement : After incubation, use a ruler or caliper to measure the diameter of the zone of complete inhibition (in millimeters) on the underside of the plate.
-
Interpretation : Compare the measured zone diameter to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI M100) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[18]
Caption: Standardized workflow for the Kirby-Bauer disk diffusion susceptibility test.
Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[20] It is considered a gold standard for susceptibility testing.
Protocol:
-
Stock Solution Preparation : Prepare a sterile stock solution of Sulfapyridine in a suitable solvent (e.g., DMSO) at a known high concentration.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the Sulfapyridine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.
-
Inoculum Preparation : Prepare and standardize a bacterial inoculum as described in the Kirby-Bauer protocol (0.5 McFarland). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation : Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Sulfapyridine in which there is no visible bacterial growth (i.e., the first clear well).[20]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Clinical and Veterinary Perspective
While once used to treat infections like bacterial pneumonia in humans, Sulfapyridine's use has been largely discontinued due to significant risks of adverse effects, including crystalluria (crystal formation in the urinary tract) and agranulocytosis (a severe drop in white blood cells).[9] Its current human application is rare, reserved for specific dermatological conditions like dermatitis herpetiformis.[9][21]
However, Sulfapyridine and other sulfonamides remain relevant and widely used in veterinary medicine due to their low cost and efficacy against common pathogens in animals.[7][12][22] They are used to treat respiratory infections, mastitis, and other systemic infections in both livestock and companion animals.[12][22]
References
- Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024). YouTube.
-
Dihydropteroate synthase inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. [Link]
-
Sulfapyridine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Sulphapyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass. [Link]
-
sulfapyridine | Dosing & Uses. (n.d.). medtigo. [Link]
-
The Enduring Role of Sulfapyridine in Modern Veterinary Care. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
What are DHPS inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
-
Shi, J., et al. (2015). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sulfapyridine | C11H11N3O2S | CID 5336. (n.d.). PubChem. [Link]
-
Capasso, C., & Supuran, C. T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. IBBR Publications. [Link]
-
What is the mechanism of Sulfasalazine?. (2024). Patsnap Synapse. [Link]
-
Sulfapyridine: Significance and symbolism. (n.d.). I-Concept. [Link]
-
sulfapyridine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Sulfonamides and Sulfonamide Combinations*. (n.d.). Louisiana Department of Health. [Link]
-
Sulphapyridine. (n.d.). AERU - University of Hertfordshire. [Link]
-
Sulfapyridine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
sulfapyridine. (n.d.). Drug Central. [Link]
-
Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2025). YouTube. [Link]
-
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. [Link]
-
Schmidt, L. H., & Sesler, C. L. (1943). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. Journal of Experimental Medicine. [Link]
-
Disk diffusion test - Wikipedia. (n.d.). Wikipedia. [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]
-
Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]
-
Sulfonamide resistance: Mechanisms and trends | Request PDF. (2025). ResearchGate. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
Sulfapyridine | CAS:144-83-2 | High Purity | Manufacturer BioCrick. (n.d.). BioCrick. [Link]
-
MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.). ResearchGate. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Sulphapyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. sulfapyridine | Dosing & Uses | medtigo [medtigo.com]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ldh.la.gov [ldh.la.gov]
- 8. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 10. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. youtube.com [youtube.com]
- 19. microbenotes.com [microbenotes.com]
- 20. idexx.dk [idexx.dk]
- 21. sulfapyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. nbinno.com [nbinno.com]
Sulfapyridine Sodium: A Technical Guide to a First-Generation Sulfonamide Antibiotic
This guide provides a comprehensive technical overview of sulfapyridine sodium, a pioneering first-generation sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, historical significance, and practical methodologies associated with this foundational antimicrobial agent.
Introduction: A Historical Perspective on a "Miracle Drug"
Sulfapyridine, and its sodium salt, emerged as a beacon of hope in the pre-penicillin era. First synthesized in 1937 by Montague Phillips at May & Baker Ltd., it was designated M&B 693.[1][2] This compound revolutionized the treatment of bacterial infections, most notably pneumococcal pneumonia, which was a major cause of mortality at the time.[3] Its introduction marked a significant turning point in medicine, offering the first effective chemotherapeutic agent against a range of bacterial pathogens.[4][5] The widespread use of sulfapyridine during World War II for treating infections in soldiers further solidified its importance in medical history.[2][5] Although its use has since declined due to the advent of more potent and less toxic antibiotics, the study of sulfapyridine provides invaluable insights into the principles of antimicrobial chemotherapy and the evolution of drug development.[1][2]
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
Sulfapyridine sodium exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7][8] This enzyme is crucial for the de novo synthesis of folic acid in bacteria.[9][10]
The Folic Acid Synthesis Pathway: A Bacterial Achilles' Heel
Bacteria synthesize folic acid from precursor molecules, including para-aminobenzoic acid (PABA).[11] Folic acid, in its reduced form (tetrahydrofolate), is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[12][13] Consequently, the inhibition of this pathway halts bacterial growth and replication.[12][14] Mammalian cells, in contrast, are unaffected by sulfonamides as they obtain folic acid from their diet and lack the DHPS enzyme, providing the basis for the selective toxicity of these drugs.[9][10]
Competitive Inhibition of Dihydropteroate Synthase
Sulfapyridine is a structural analog of PABA.[15][16] Its similar chemical structure allows it to bind to the active site of DHPS, competitively inhibiting the binding of the natural substrate, PABA.[6][11] This blockage prevents the synthesis of dihydropteroate, a direct precursor to dihydrofolic acid, thereby disrupting the entire folic acid synthesis cascade.[14]
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfapyridine sodium.
Chemical and Physical Properties
Sulfapyridine sodium is the sodium salt of sulfapyridine, a formulation that significantly improves its water solubility compared to the parent compound.[8]
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀N₃NaO₂S | [17] |
| Molecular Weight | 271.27 g/mol | [17] |
| Appearance | White to yellowish-white crystalline powder | [18] |
| Solubility (Sulfapyridine) | Water: 1:3500, Alcohol: 1:440, Acetone: 1:65 | [19][20] |
| Solubility (Sulfapyridine Sodium) | Freely soluble in water (approx. 1 in 1.5 parts) | [7][20] |
| Stability | Stable in air, but slowly darkens on exposure to light. | [19][21] |
Spectrum of Antibacterial Activity
Sulfapyridine exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[8][22] However, the emergence of widespread bacterial resistance has limited its clinical utility.[6] Resistance to one sulfonamide generally indicates resistance to all others.[18]
Experimental Protocols for Efficacy Testing
The evaluation of a sulfonamide's antibacterial efficacy is critical. The following are foundational in vitro protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[23]
Protocol:
-
Preparation of Sulfapyridine Sodium Stock Solution: Prepare a stock solution of sulfapyridine sodium in an appropriate solvent (e.g., sterile deionized water) at a concentration of at least 1000 µg/mL.[23]
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the sulfapyridine sodium stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[24]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[24]
-
Result Interpretation: The MIC is the lowest concentration of sulfapyridine sodium at which there is no visible bacterial growth.
In this method, the antimicrobial agent is incorporated into the agar medium.[23]
Protocol:
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates containing serial two-fold dilutions of sulfapyridine sodium. Also, prepare a control plate with no antibiotic.[24]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.[24]
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[24]
-
Result Interpretation: The MIC is the lowest concentration of sulfapyridine sodium that inhibits the visible growth of the bacteria.[24]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Pharmacokinetics and Clinical Considerations
Absorption, Distribution, Metabolism, and Excretion
Sulfapyridine is absorbed from the gastrointestinal tract, although this can be slow and variable.[25] It is widely distributed throughout body tissues and fluids.[18][25] Metabolism occurs in the liver, and the drug is primarily excreted by the kidneys.[25]
Adverse Effects and Decline in Use
The clinical use of sulfapyridine has been largely superseded due to its side effect profile.[1][2] A significant risk is agranulocytosis, a severe drop in white blood cells.[1] Other adverse effects include nausea, vomiting, headache, and skin rash.[26][27] A notable concern is its pH-dependent water solubility, which can lead to crystallization in the bladder or urethra, causing pain or blockage.[1][2]
Current and Historical Clinical Applications
Historically, sulfapyridine was a frontline treatment for bacterial pneumonia.[4] While no longer prescribed for systemic bacterial infections in humans, it has found a niche use in treating the dermatological condition dermatitis herpetiformis.[1][28][29] It is also a metabolite of the drug sulfasalazine, which is used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[3][30]
Conclusion
Sulfapyridine sodium holds a significant place in the history of antimicrobial chemotherapy. Its discovery and application provided the first effective means to combat a wide range of bacterial infections, saving countless lives. While its systemic use has been curtailed due to safety concerns and the availability of superior alternatives, the principles of its mechanism of action continue to inform the development of new antimicrobial agents. The study of sulfapyridine sodium serves as a powerful reminder of the ongoing battle against infectious diseases and the importance of continued research and innovation in drug discovery.
References
-
Sulfapyridine - Wikipedia. [Link]
-
Sulfapyridine - Wikiwand. [Link]
-
Sulfapyridine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
-
Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com. [Link]
-
Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - NIH. [Link]
-
Sulfonamides and trimethoprim animation: folic acid inhibitors - YouTube. [Link]
-
Sulfapyridine - Grokipedia. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
-
Folic acid synthesis and sulfonamides site of action - ResearchGate. [Link]
-
Folic Acid Synthesis in Bacteria - CSIR NET LIFE SCIENCE COACHING. [Link]
-
Sulfapyridine Sodium | C11H10N3NaO2S | CID 23667654 - PubChem - NIH. [Link]
-
Montague Phillips (chemist) - Wikipedia. [Link]
-
sulfapyridine | Dosing & Uses - medtigo. [Link]
-
Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem. [Link]
-
Sulfapyridine. [Link]
-
Sulfapyridine - Drug Monograph - DrugInfoSys.com. [Link]
-
Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor | ACS Applied Materials & Interfaces. [Link]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. [Link]
-
Sulfapyridine: Key Safety & Patient Guidance - Drugs.com. [Link]
-
sulfapyridine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Sulfapyridine (oral route) - Side effects & dosage - Mayo Clinic. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. [Link]
Sources
- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 2. sulfapyridine - Wikiwand [wikiwand.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Sulfapyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. toku-e.com [toku-e.com]
- 8. toku-e.com [toku-e.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. sulfapyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulfapyridine Sodium | C11H10N3NaO2S | CID 23667654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 20. Sulfapyridine [drugfuture.com]
- 21. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 22. sulfapyridine | Dosing & Uses | medtigo [medtigo.com]
- 23. apec.org [apec.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. m.youtube.com [m.youtube.com]
- 26. thekingsleyclinic.com [thekingsleyclinic.com]
- 27. Sulfapyridine - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 28. drugs.com [drugs.com]
- 29. Sulfapyridine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 30. caymanchem.com [caymanchem.com]
The Dawn of a Chemotherapeutic Era: An In-depth Technical Guide to the Early Clinical Trials and Therapeutic Applications of Sulfapyridine
Abstract
This technical guide provides a comprehensive analysis of the early clinical development and therapeutic applications of Sulfapyridine (M&B 693), a pioneering sulfonamide that revolutionized the treatment of bacterial infections in the pre-penicillin era. We delve into the pivotal preclinical and clinical studies that established its efficacy, particularly in the context of pneumococcal pneumonia, and explore its initial uses against a spectrum of bacterial pathogens. This document offers researchers, scientists, and drug development professionals a detailed retrospective on the methodologies, outcomes, and challenges of early antibiotic development, underscoring the foundational principles that continue to inform modern clinical trial design and antimicrobial stewardship.
Introduction: The Urgent Need and the Dawn of a "Miracle Drug"
Prior to the late 1930s, the medical community had limited options for treating systemic bacterial infections, with serum therapy being a primary but often unreliable intervention. The landscape of medicine was irrevocably altered with the advent of sulfonamide chemotherapy. Following the discovery of Prontosil, the race was on to develop more effective and less toxic derivatives. In 1937, at the British chemical company May & Baker, chemist Montague Phillips synthesized a new compound, 2-(p-aminobenzenesulphonamido)pyridine, which was given the code M&B 693 and would later be known as Sulfapyridine. This compound would soon be hailed as a "miracle drug" for its remarkable success in treating life-threatening infections, most notably pneumonia, which was then a leading cause of death.
Pharmacology and Mechanism of Action
Sulfapyridine, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria.
Mechanism of Action: A Competitive Antagonist
The efficacy of Sulfapyridine stems from its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, Sulfapyridine prevents the utilization of PABA, thereby halting the bacterial folic acid synthesis pathway. This selective toxicity is a hallmark of sulfonamides, as humans do not synthesize their own folic acid and instead obtain it from their diet, making them unaffected by this mechanism of action.
Caption: Competitive inhibition of Dihydropteroate Synthase by Sulfapyridine.
Preclinical Evaluation: The Foundational Animal Studies
The initial promise of M&B 693 was demonstrated in a series of crucial animal experiments conducted by the clinical pathologist Lionel Whitby at the Bland-Sutton Institute of Pathology, Middlesex Hospital. These studies were instrumental in establishing the drug's antibacterial spectrum and in vivo efficacy, paving the way for human trials.
Experimental Protocol: Murine Models of Infection
Whitby's experiments involved infecting mice with various strains of bacteria, including pneumococci, streptococci, and staphylococci. The infected mice were then treated with Sulfapyridine, and the outcomes were compared to untreated control groups.
Step-by-Step Methodology (Reconstructed from historical accounts):
-
Induction of Infection: Mice were intraperitoneally inoculated with a lethal dose of a specific bacterial culture (e.g., Streptococcus pneumoniae of various types).
-
Treatment Administration: A suspension of Sulfapyridine was administered orally to the treatment group at specified intervals, typically starting soon after infection.
-
Control Group: A control group of infected mice received no treatment.
-
Observation and Endpoint: The primary endpoint was survival over a defined period. Whitby meticulously documented the survival rates in the treated versus the control groups.
Whitby's findings were remarkable, demonstrating a significant protective effect of Sulfapyridine against pneumococcal infections in mice, particularly against Types I, VII, and VIII. He also noted the drug's efficacy against other bacterial species, establishing its broad-spectrum potential.[1]
Landmark Clinical Trials: The Conquest of Pneumonia
The most celebrated success of Sulfapyridine was its dramatic impact on the mortality rate of lobar pneumonia. The pivotal clinical trials were conducted by doctors G. Mary Evans and Wilfrid Gaisford at Dudley Road Hospital in Birmingham between March and June 1938.[2]
Clinical Trial Protocol: Treatment of Lobar Pneumonia
This landmark study provided the first robust clinical evidence of Sulfapyridine's efficacy in humans.
Methodology:
-
Patient Population: 100 patients suffering from lobar pneumonia were included in the treatment group.
-
Dosage Regimen: While the exact dosage varied, a common regimen involved an initial loading dose followed by smaller, regular maintenance doses. For adults, an initial oral dose of 2 grams was often followed by 1 gram every four hours until the temperature had been normal for 48 hours.
-
Control Group: A control group of 100 patients with lobar pneumonia who did not receive Sulfapyridine was used for comparison.
-
Outcome Measures: The primary outcome was mortality. Other observed parameters included the duration of fever and the incidence of complications.
Results and Clinical Observations
The results of the Evans and Gaisford trial were striking and transformative for the treatment of pneumonia.
| Group | Number of Patients | Deaths | Mortality Rate |
| Sulfapyridine Treated | 100 | 8 | 8% |
| Control (No Sulfapyridine) | 100 | 27 | 27% |
Data from Evans and Gaisford, The Lancet, 1938.
The study demonstrated a 70% reduction in mortality in the Sulfapyridine-treated group.[2] Clinicians observed a rapid fall in temperature and a marked improvement in the general condition of the patients, often within 24-48 hours of starting treatment. This was a stark contrast to the prolonged and often fatal course of the disease in the pre-sulfonamide era.
Expansion of Therapeutic Applications
The success of Sulfapyridine in treating pneumonia led to its investigation and use for a range of other bacterial infections.
Meningococcal Meningitis
Following its success in pneumonia, Sulfapyridine was trialed for the treatment of meningococcal meningitis, another often-fatal infection. Early reports indicated that the drug could cross the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid. While detailed large-scale controlled trials from that era are scarce, case reports and smaller series suggested a significant reduction in mortality compared to previous treatments like serum therapy.[3][4]
Gonorrhea
Sulfapyridine and subsequently other sulfonamides became the first effective oral treatments for gonorrhea in the late 1930s and early 1940s.[5][6] Clinical studies of the time reported high cure rates, although the emergence of sulfonamide-resistant strains of Neisseria gonorrhoeae was observed by the mid-1940s, which eventually led to the adoption of penicillin as the standard of care.[7]
Streptococcal Infections
Sulfapyridine was also employed in the treatment of various streptococcal infections, contributing to a decline in the morbidity and mortality associated with conditions like erysipelas and puerperal sepsis.[8]
Adverse Effects and Limitations
Despite its groundbreaking efficacy, the use of Sulfapyridine was associated with a number of adverse effects, which were a significant focus of early clinical reports.
Commonly Reported Adverse Effects:
-
Nausea and Vomiting: This was a very common side effect, often dose-limiting.
-
Crystalluria: Due to its low solubility, especially in acidic urine, Sulfapyridine could crystallize in the renal tubules, leading to hematuria, oliguria, and in severe cases, renal obstruction. Patients were often advised to maintain a high fluid intake to mitigate this risk.[2]
-
Hypersensitivity Reactions: Rashes, fever, and other allergic reactions were observed.
-
Hematological Effects: More serious, though less common, were hematological toxicities such as agranulocytosis, which was a significant factor in its eventual decline in use.[2]
The risk of these adverse effects, coupled with the rapid development of bacterial resistance and the discovery of the more effective and better-tolerated penicillin, led to the gradual replacement of Sulfapyridine in the mid-1940s.
Conclusion: A Paradigm Shift in Medicine
Sulfapyridine, or M&B 693, represents a pivotal moment in the history of medicine. Its development and successful clinical application marked a true paradigm shift from supportive care to effective chemotherapeutic intervention for bacterial diseases. The early clinical trials, though lacking the rigorous design of modern studies, were groundbreaking in their demonstration of a chemical agent's ability to conquer a deadly infection. The lessons learned from the therapeutic triumphs and the challenges of adverse effects and emerging resistance with Sulfapyridine laid an essential foundation for the antibiotic era that followed. This in-depth look at its early development serves as a powerful reminder of the transformative impact of antimicrobial research and the enduring principles of clinical investigation.
References
- Campbell, D. (1944). Failure of treatment and relapses in gonorrhea. Journal of the Royal Army Medical Corps, 82, 12-17.
- Evans, G. M., & Gaisford, W. F. (1938). Treatment of pneumonia with 2-(p-aminobenzenesulphonamido) pyridine. The Lancet, 232(5992), 14-19.
- Schwentker, F. F., Gelman, S., & Long, P. H. (1937). The treatment of meningococcic meningitis with sulfanilamide. Preliminary report.
-
Sulfapyridine. (2023, October 27). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Whitby, L. E. H. (1938). Chemotherapy of pneumococcal and other infections with 2-(p-aminobenzenesulphonamido) pyridine. The Lancet, 231(5987), 1210-1212.
- Abernethy, T. J., Dowling, H. F., & Hartman, C. R. (1940). The treatment of lobar pneumonia with sulfapyridine and sodium sulfapyridine, with observations upon effective blood levels. Annals of Internal Medicine, 13(7), 1121.
- Long, P. H., Bliss, E. A., & Feinstone, W. H. (1939). The effects of sulfapyridine, sulfanilamide and related compounds in bacterial infections. Pennsylvania Medical Journal, 42, 483.
- Dees, J. E., & Colston, J. A. (1937). The use of sulfanilamide in the treatment of gonorrhea.
- Mahoney, J. F., Van Slyke, C. J., & Thayer, J. D. (1941). Sulfathiazole in the treatment of gonorrhea. American Journal of Syphilis, Gonorrhea, and Venereal Diseases, 25(5), 603-611.
- Dowling, H. F., & Lepper, M. H. (1943). The effect of sulfapyridine on the duration of the carrier state in meningococcic meningitis.
- Rains, C. P., Noble, S., & Faulds, D. (1995). Sulfasalazine.
- Taffet, S. L., & Das, K. M. (1983). Sulfasalazine. Adverse effects and desensitization. Digestive Diseases and Sciences, 28(9), 833-842.
- Lesch, J. E. (2007). The first miracle drugs: How the sulfa drugs transformed medicine. Oxford University Press.
- Borchardt, J. K. (2004). The history of bacterial meningitis treatment. Drug news & perspectives, 17(3), 219–224.
- American Thoracic Society. (2001). Guidelines for the management of adults with community-acquired pneumonia. American Journal of Respiratory and Critical Care Medicine, 163(7), 1730-1754.
- Mandell, L. A., Wunderink, R. G., Anzueto, A., Bartlett, J. G., Campbell, G. D., Dean, N. C., Dowell, S. F., File, T. M., Jr, Musher, D. M., Niederman, M. S., Torres, A., & Whitney, C. G. (2007). Infectious Diseases Society of America/American Thoracic Society consensus guidelines on the management of community-acquired pneumonia in adults. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 44 Suppl 2, S27–S72.
- Schroeder, H., & Campbell, D. E. (1972). The absorption, metabolism, and excretion of salicylazosulfapyridine in man. Clinical Pharmacology & Therapeutics, 13(4), 539-551.
- Das, K. M., & Dubin, R. (1976). Clinical pharmacokinetics of sulphasalazine. Clinical pharmacokinetics, 1(6), 406–425.
- Astbury, C., Taggart, A., & Das, M. (1990). Pharmacokinetics of sulfasalazine in rheumatoid arthritis and inflammatory bowel disease. British journal of clinical pharmacology, 30(3), 405–408.
- Tett, S. E., Taggart, A. J., & Das, M. (1992). The effect of age and acetylator phenotype on the pharmacokinetics of sulfasalazine in patients with rheumatoid arthritis. British journal of clinical pharmacology, 33(3), 289–294.
- Workowski, K. A., & Bolan, G. A. (2015). Sexually transmitted diseases treatment guidelines, 2015. MMWR. Recommendations and reports : Morbidity and mortality weekly report.
- Bentley, R. (2009). A history of the sulfonamides. Perspectives in biology and medicine, 52(4), 583–597.
- Dujovne, C. A., & Salhab, A. S. (1988). Adverse effects with oral 5-aminosalicyclic acid. Journal of clinical gastroenterology, 10(6), 635–637.
- Riis, P., Anthonisen, P., Wulff, H. R., Folkenborg, O., Bonnevie, O., & Binder, V. (1973). The prophylactic effect of salazosulphapyridine in ulcerative colitis during long-term treatment. A double-blind trial on patients asymptomatic for one year. Scandinavian journal of gastroenterology, 8(1), 71–74.
- Wadia, P. H., & Kapadia, N. M. (2016). Sulfasalazine-Induced Pancytopenia in Ulcerative Colitis. Journal of Enam Medical College, 6(3), 164-165.
- Hellgren, U., & Rombo, L. (1993). Adverse reactions to sulfa drugs: Implications for malaria chemotherapy. Annals of tropical medicine and parasitology, 87(3), 239–247.
- Facklam, R. (2002). What happened to the streptococci: overview of taxonomic and nomenclature changes. Clinical microbiology reviews, 15(4), 613–630.
- Stollerman, G. H. (2008). The importance of the group A streptococcus capsule in the pathogenesis of human infections: a historical perspective. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 46(7), 1038–1045.
- Karamchandani, P. V., & Sethi, H. L. (1945). Sulphapyridine in gonorrhoea. The Indian medical gazette, 80(7), 339.
- Unemo, M., & Dillon, J. R. (2011). A brief history of evolving diagnostics and therapy for gonorrhea: lessons learned. Expert review of anti-infective therapy, 9(3), 253–255.
- The treatment of lobar pneumonia with sulfapyridine. (1939).
- Four cases of pneumococcic meningitis treated with sulfapyridine. (1940). California and western medicine, 52(5), 232–233.
- Pneumococcal meningitis successfully treated with sulphapyridine. (1939). British medical journal, 1(4075), 288–289.
- Treatment of pneumonia with 2-(p-aminobenzenesulphonamido) pyridine. (1938). The Lancet, 232(5992), 14-19.
- Chemotherapy of pneumococcal and other infections with 2-(p-aminobenzenesulphonamido) pyridine. (1938). The Lancet, 231(5987), 1210-1212.
- Phillips, M. A. (1938). The preparation of 2-(p-aminobenzenesulphonamido)pyridine. Journal of the Chemical Society (Resumed), 1938, 1409-1411.
-
Evans, G. M., & Gaisford, W. F. (1938). Treatment of pneumonia with 2-(p-aminobenzene sulphonamido) pyridine. The James Lind Library. Retrieved from [Link]
-
Montague Phillips (chemist). (2023, November 29). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development. (1984). Digestive diseases and sciences, 29(10), 964–974.
- Clinical pharmacokinetics of sulphasalazine. (1978). Clinical pharmacokinetics, 3(4), 266–282.
- Acetylator phenotype and adverse effects of sulphasalazine in healthy subjects. (1978). British journal of clinical pharmacology, 5(3), 278–284.
-
Gonorrhea Treatment & Management. (2023, April 25). Medscape. Retrieved from [Link]
-
Clinical Guidelines for Gonorrhea Treatment and Management of Suspected Treatment Failure. (n.d.). California Department of Public Health. Retrieved from [Link]
-
Management of Gonorrhea Treatment Failure. (n.d.). Denver Prevention Training Center. Retrieved from [Link]
-
Gonococcal Infections Among Adolescents and Adults. (2021, July 22). Centers for Disease Control and Prevention. Retrieved from [Link]
- Duration of Antimicrobial Treatment in Adult Patients with Pneumonia: A Narrative Review. (2023, November 12). Journal of Clinical Medicine, 12(22), 7088.
- Guidelines for the Evaluation and Treatment of Pneumonia. (2019, April 1). American Family Physician, 99(7), 442-450.
- Practice Guidelines for the Management of Community-Acquired Pneumonia in Adults. (2000, October). Clinical Infectious Diseases, 31(2), 347-382.
-
Treatment pathway for adult patients with pneumonia. (n.d.). National Institutes of Health. Retrieved from [Link]
- History of Streptococcal Research. (2016, February 10). In Streptococcus pyogenes: Basic Biology to Clinical Manifestations. University of Oklahoma Health Sciences Center.
- The Importance of the Group A Streptococcus Capsule in the Pathogenesis of Human Infections: A Historical Perspective. (2008, February 27). The Journal of Infectious Diseases, 197(8), 1083-1091.
-
Gonorrhoea: The past, present and future of an ancient disease. (n.d.). Global Antibiotic Research & Development Partnership. Retrieved from [Link]
- Gonorrhea: Historical outlook. (2020, October 15). Journal of Skin and Sexually Transmitted Diseases, 2(2), 85-90.
- Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. (2021, October 7). Molecules, 26(19), 6047.
- Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database. (2023, September 12). Frontiers in Pharmacology, 14, 1243573.
Sources
- 1. acpjournals.org [acpjournals.org]
- 2. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 3. Bacterial Meningitis: History of Diagnosis and Treatment [asm.org]
- 4. Landmark article April 24, 1937. The treatment of meningococcic meningitis with sulfanilamide. Preliminary report. By Francis F. Schwentker, Sidney Gelman, and Perrin H. Long - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding and Treating Gonorrhea from the Eighteenth Century to the Twenty-First Century | Embryo Project Encyclopedia [embryo.asu.edu]
- 6. A Brief History of Evolving Diagnostics and Therapy for Gonorrhea: Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gonorrhea: Historical outlook - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 8. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
The Post-Sulfapyridine Trajectory: A Technical Chronicle of Sulfonamide Antibiotic Evolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the "Miracle" of M&B 693
The introduction of Sulfapyridine (M&B 693) in 1938 was a watershed moment in medicine, offering the first effective chemotherapeutic agent against deadly pneumococcal infections.[1] It was a tangible "miracle" in an era before penicillin became widely available. However, this early triumph was not the end of the story but rather the prologue to a decades-long narrative of molecular refinement. The clinical application of Sulfapyridine quickly exposed its limitations: significant toxicity, including nausea, vomiting, and, most dangerously, crystalluria—the formation of drug crystals in the kidneys—and a pharmacokinetic profile that was far from ideal.
This guide delves into the evolution of sulfonamide antibiotics after Sulfapyridine. It is a story of rational drug design, where chemists and pharmacologists systematically addressed the shortcomings of early compounds. We will explore how a deep understanding of structure-activity relationships (SAR) transformed a single class of molecules into a diverse therapeutic arsenal, culminating in synergistic combinations that remain clinically relevant today. This is not merely a historical account but a technical analysis of the causality behind the molecular modifications that defined an entire era of antimicrobial drug development.
The Central Mechanism and the Imperative for Change
To understand the evolution, one must first grasp the core mechanism. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[2][3] Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. The enzyme dihydropteroate synthase (DHPS) is critical to this pathway, incorporating PABA to produce dihydrofolic acid.[3][4] By competitively inhibiting DHPS, sulfonamides halt folate production, thereby preventing the synthesis of nucleic acids and arresting bacterial growth—a bacteriostatic action.[3][]
This elegant mechanism was the foundation, but the initial molecular scaffolds were crude. The primary drivers for the evolution post-Sulfapyridine were threefold:
-
Mitigating Toxicity: The most pressing issue was the low aqueous solubility of early sulfonamides, especially in the acidic environment of the renal tubules, leading to crystalluria and potential kidney damage.[6]
-
Enhancing Potency & Spectrum: Improving the binding affinity for the bacterial DHPS enzyme to increase antibacterial activity and broaden the spectrum was a constant goal.
-
Optimizing Pharmacokinetics (PK): Tailoring absorption, distribution, metabolism, and excretion (ADME) profiles was crucial for creating drugs suitable for different clinical scenarios, from systemic infections to localized urinary tract or bowel conditions.
The Engine of Innovation: Structure-Activity Relationship (SAR) of the Sulfanilamide Core
The evolution of sulfonamides is a masterclass in the application of SAR principles. The sulfanilamide backbone offered specific sites for chemical modification, with each change methodically evaluated for its impact on efficacy and safety.
-
The N¹-Nitrogen (Sulfonamide Group): This became the principal site of modification. The key insight was that substituting the hydrogen atoms on the N¹-nitrogen with heterocyclic rings could dramatically alter the molecule's properties. The primary causal effect was on the molecule's acidity (pKa). By adding electron-withdrawing heterocyclic groups, the pKa of the sulfonamide proton was lowered into the optimal therapeutic range of 6.6 to 7.4.[7] At physiological pH, a significant portion of the drug exists in its ionized, more soluble form, drastically reducing the risk of crystalluria. This single strategic choice was the most critical step in developing safer, more effective sulfonamides.[7]
-
The N⁴-Nitrogen (Amino Group): SAR studies confirmed that the para-amino group (N⁴) must remain free and unsubstituted for antibacterial activity.[7][8] Any modification at this site renders the molecule inactive. However, this principle was cleverly exploited to create prodrugs. For instance, Sulfasalazine is designed with an azo linkage at the N⁴ position, which is cleaved by bacterial reductases in the colon to release the active sulfapyridine and the anti-inflammatory 5-aminosalicylic acid.[9][10]
-
The Benzene Ring: The aromatic ring is essential, and the para-substitution pattern of the amino and sulfonamide groups is critical for mimicking PABA. Any deviation, such as ortho or meta substitution, eliminates antibacterial activity due to steric hindrance at the DHPS active site.[7][8]
Caption: Key modification points on the sulfanilamide scaffold.
A Pharmacokinetic-Driven Classification of Post-Sulfapyridine Sulfonamides
The strategic modifications at the N¹ position allowed for the development of sulfonamides with tailored pharmacokinetic profiles, leading to their classification based on absorption and excretion rates.
| Classification | Representative Drug(s) | Plasma Half-life (Approx.) | Primary Clinical Application | Key Pharmacokinetic Property |
| Short-Acting | Sulfisoxazole, Sulfamethizole | 4-7 hours | Urinary Tract Infections (UTIs) | Rapid absorption and renal excretion; high solubility in urine. |
| Intermediate-Acting | Sulfamethoxazole, Sulfadiazine | 10-12 hours | Systemic Infections, UTIs | Balanced absorption and excretion, suitable for systemic dosing. |
| Long-Acting | Sulfadoxine, Sulfadimethoxine | 100-200 hours | Malaria (combination therapy), Prophylaxis | High protein binding and slow renal excretion. |
| Topical Agents | Silver Sulfadiazine, Mafenide | N/A (Topical) | Burn Wound Infections | Poor systemic absorption, high local concentration.[6] |
| Bowel-Specific | Sulfasalazine | 5-10 hours (parent drug) | Inflammatory Bowel Disease (IBD) | Poorly absorbed; activated by colonic bacteria.[6] |
The Pinnacle of Synergy: Co-trimoxazole (Trimethoprim-Sulfamethoxazole)
The development of intermediate-acting sulfonamides, particularly Sulfamethoxazole, set the stage for the next major evolutionary leap: combination therapy. The insight was to target the same metabolic pathway at two sequential steps. While Sulfamethoxazole blocks DHPS, another drug, Trimethoprim, was identified as a potent inhibitor of dihydrofolate reductase (DHFR), the very next enzyme in the folate synthesis pathway.[11]
This dual blockade is a classic example of biochemical synergy.
-
Bactericidal Action: While each agent alone is bacteriostatic, their combination is often bactericidal.[12]
-
Broadened Spectrum: The combination is effective against a wider range of pathogens than either drug alone.
-
Reduced Resistance: It is more difficult for bacteria to develop simultaneous resistance to two drugs targeting different enzymes.
This combination, formulated in a 1:5 ratio of Trimethoprim to Sulfamethoxazole (TMP-SMX), became the highly successful drug Co-trimoxazole.[11] It remains a critical treatment for UTIs, respiratory infections, and especially for the prophylaxis and treatment of Pneumocystis jirovecii pneumonia (PCP) in immunocompromised patients.[13]
Caption: Synergistic blockade of the bacterial folate pathway by TMP-SMX.
The Enduring Challenge: Mechanisms of Sulfonamide Resistance
The widespread use of sulfonamides inevitably led to the emergence of resistance, which has curtailed their utility as first-line monotherapies in many cases.[12] From a molecular standpoint, the mechanisms are well-characterized and serve as a cautionary tale in antimicrobial stewardship.
-
Intrinsic Resistance: Some bacteria lack the folate synthesis pathway and are naturally resistant.
-
Acquired Resistance: This is the most clinically significant form and occurs primarily through two mechanisms:
-
Target Site Modification: Chromosomal mutations in the bacterial folP gene, which encodes the DHPS enzyme, can alter the active site. These mutations reduce the binding affinity of sulfonamides while largely preserving the enzyme's affinity for its natural substrate, PABA.[14][15]
-
Acquisition of Resistant DHPS: The most prevalent mechanism involves the horizontal gene transfer of mobile genetic elements, such as plasmids and integrons. These elements carry sul genes (sul1, sul2, sul3), which encode for alternative, highly resistant forms of the DHPS enzyme that are virtually unaffected by sulfonamides.[14][15][16] This allows the bacterium to continue synthesizing folate even in the presence of the drug.
-
Standardized Protocols for Evaluation
The development and validation of new sulfonamide-based agents rely on robust, reproducible methodologies.
Experimental Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology:
-
Prepare Inoculum: Culture the test bacterium (e.g., E. coli ATCC 25922) on appropriate agar. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Antibiotic Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the test sulfonamide in CAMHB. A typical concentration range is 256 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the sulfonamide at which there is no visible turbidity (bacterial growth). The positive control must show growth, and the negative control must be clear. This internal validation is critical for the trustworthiness of the result.
Experimental Protocol 2: Checkerboard Assay for Synergy Testing (FIC Index)
This assay quantifies the interaction between two antimicrobial agents (e.g., a sulfonamide and trimethoprim).
Methodology:
-
Plate Setup: Use a 96-well plate. Dilute Drug A (e.g., Sulfamethoxazole) horizontally (e.g., columns 1-10) and Drug B (e.g., Trimethoprim) vertically (e.g., rows A-G). This creates a matrix of wells with varying concentrations of both drugs.
-
Controls: Column 11 should contain only dilutions of Drug A. Row H should contain only dilutions of Drug B. Include growth and sterility controls.
-
Inoculation & Incubation: Inoculate the plate with the test organism prepared as described in the MIC protocol. Incubate under the same conditions.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination for each well that inhibits growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B.
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion
The evolution of sulfonamide antibiotics from the toxic but promising Sulfapyridine is a landmark achievement in medicinal chemistry. It demonstrates a paradigm of iterative, rational drug design where specific molecular liabilities were systematically addressed through a deep understanding of structure-activity relationships. This journey improved safety by enhancing solubility, boosted efficacy through targeted modifications, and expanded therapeutic utility by creating synergistic combinations like Co-trimoxazole. While the challenge of bacterial resistance remains, the fundamental principles learned from the sulfonamide story continue to inform modern antimicrobial research. The sulfonamide scaffold itself proved so versatile that it became the foundation for entirely different drug classes, including diuretics and antidiabetics, cementing its legacy as one of the most productive chemical frameworks in pharmaceutical history.[10][17]
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
- From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modific
- Sulfonamides Resistance Genes | Rupa Health.
- Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review.
- Sulfonamides: Historical Discovery Development (Structure-Activity Rel
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Sulfonamide resistance: mechanisms and trends - PubMed.
- Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides | Journal of Antimicrobial Chemotherapy | Oxford Academic.
- Structural Activity Relationship (SAR) of Sulfonamides - YouTube.
- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed.
- Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease - YouTube.
- Timeline of antibiotics - Wikipedia.
- Sulfonamide resistance: Mechanisms and trends | Request PDF - ResearchG
- Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences.
- Sulfonamide (medicine) - Wikipedia.
- History of Sulfonamides - ResearchG
- [History of antibiotics and sulphonamides discoveries] - PubMed.
- The Evolution of Sulfonylureas as Hypoglycaemic Drugs Over Time, their Mechanisms and how they Treat Symptoms of Type II Diabetes Mellitus. - Youth Medical Journal.
- Sulfonylureas with respect to their generation, history of development,...
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Sulfonamides (Sulfa Drugs) And The Skin - DermNet.
- Sulfonamides - Infectious Diseases - Merck Manual Professional Edition.
- Appropriate use of sulfonamide antibiotics - Best Practice Advocacy Centre New Zealand.
- The Repurposing of Sulfonamides: A Legacy of Serendipity and Scientific Innovation in Modern Medicine - The Pharmacy Newsletter!
- Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manuals.
- Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic.
Sources
- 1. Timeline of antibiotics - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. The Repurposing of Sulfonamides: A Legacy of Serendipity and Scientific Innovation in Modern Medicine - The Pharmacy Newsletter! [thepharmacynewsletter.com]
- 11. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. BPJ 49: Antibiotic series: Appropriate use of sulfonamide antibiotics [bpac.org.nz]
- 13. Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 15. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
An In-depth Technical Guide to the Basic Solubility Characteristics of Sulfapyridine in Aqueous Solutions
Introduction
Sulfapyridine is a sulfonamide antibacterial agent that has historically been used for the treatment of various infections.[1][2][3] While its use in humans has declined due to the development of safer alternatives, it remains relevant in veterinary medicine and for treating specific conditions like dermatitis herpetiformis.[1][2][4] The therapeutic efficacy of any orally administered drug is profoundly influenced by its aqueous solubility, which governs its dissolution rate and subsequent absorption. Sulfapyridine is known for its poor and highly pH-dependent water solubility, a characteristic that can lead to challenges in formulation and potential risks such as crystalluria (crystallization in the urinary tract).[1][2] This guide provides a comprehensive technical overview of the core solubility characteristics of Sulfapyridine in aqueous solutions, offering insights for researchers, scientists, and drug development professionals.
Physicochemical Properties Governing Solubility
A molecule's solubility is dictated by its fundamental physicochemical properties. For Sulfapyridine, the key parameters are summarized below. Understanding these properties is the first step in predicting and manipulating its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁N₃O₂S | [4][5] |
| Molecular Weight | 249.29 g/mol | [4][5][6] |
| Melting Point | 191-193 °C | [4][7] |
| pKa | ~8.4 | [4][6][8] |
| Water Solubility (22-25 °C) | <0.1 g/100 mL; ~268-285 mg/L | [4][6][8][9] |
| logP (Octanol/Water) | ~0.35 - 1.465 | [8][10] |
Intrinsic Aqueous Solubility
Sulfapyridine is classified as a poorly soluble compound.[11] Its intrinsic solubility in pure water at room temperature is very low, with reported values around 1:3500 (g/mL), which translates to approximately 0.285 g/L or 285 mg/L.[4][5][6] Other sources cite values of <0.1 g/100 mL (<1000 mg/L) at 22 °C and 268 mg/L at 25 °C.[6][8] This limited solubility is a critical factor for its formulation and can impact its bioavailability. The molecule possesses both hydrophobic regions (the aromatic rings) and polar functional groups (amino and sulfonamide groups) that contribute to its moderate solubility characteristics in polar solvents.[11]
Critical Influence of pH on Solubility
The most defining characteristic of Sulfapyridine's aqueous solubility is its strong dependence on pH.[1][2][12] This is because Sulfapyridine is an amphoteric molecule, meaning it has both acidic and basic functional groups and can exist in cationic, neutral, or anionic forms depending on the pH of the solution.
The sulfonamide group (-SO₂NH-) is weakly acidic, while the amino group (-NH₂) on the benzene ring and the nitrogen atoms in the pyridine ring are basic. The reported pKa is approximately 8.4, which primarily corresponds to the dissociation of the sulfonamide proton.[4][6][8]
-
In highly acidic solutions (low pH): The amino group and/or pyridine nitrogen will be protonated, forming a more soluble cationic species (SP-H⁺). Sulfapyridine is freely soluble in dilute mineral acids.[4][5][6]
-
In neutral or near-neutral solutions: The molecule exists predominantly in its neutral, poorly soluble form. This is the region of its minimum solubility.
-
In alkaline solutions (high pH): The sulfonamide proton dissociates, forming a more soluble anionic species (SP⁻). Consequently, Sulfapyridine is freely soluble in aqueous solutions of potassium and sodium hydroxide.[4][5][6]
This "U-shaped" pH-solubility profile is characteristic of amphoteric drugs. The risk of crystallization in the bladder or urethra is highest when urine pH is in the range of minimum solubility for the drug and its metabolites.[1][2]
Caption: pH-dependent equilibrium of Sulfapyridine species.
Influence of Temperature and Cosolvents
Temperature: Like most solid solutes, the solubility of Sulfapyridine in aqueous systems generally increases with temperature. Thermodynamic studies show that the dissolution process is endothermic.[13] This means that applying heat to the system provides the energy needed to overcome the crystal lattice forces and drive more of the solid into solution. One study investigating the solubility of Sulfapyridine in propylene glycol + water mixtures found this positive correlation across a temperature range of 293.15 K to 313.15 K (20°C to 40°C).[13]
Cosolvents: The aqueous solubility of Sulfapyridine can be significantly enhanced by the addition of organic cosolvents.[12] Cosolvents work by reducing the polarity of the aqueous medium, which decreases the energy required to create a cavity for the non-polar parts of the solute molecule.
Studies have investigated the solubility of Sulfapyridine in various binary solvent mixtures:
-
Ethanol and Water: The solubility of Sulfapyridine increases as the proportion of ethanol in the mixture increases.[14]
-
Propylene Glycol (PG) and Water: Solubility is maximal in pure propylene glycol and minimal in pure water at all tested temperatures. The driving mechanism for the solubility enhancement appears to be entropy-driven in water-rich mixtures and enthalpy-driven in PG-rich mixtures.[13]
-
Other Solvents: Sulfapyridine is sparingly soluble in alcohol (1:440 or 0.22%) and more soluble in acetone (1:65 or 1.5%).[4][5][6][9] It is also slightly soluble in DMSO and Methanol.[4][6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining equilibrium solubility is the shake-flask method, as endorsed by the United States Pharmacopeia (USP).[15][16][17][18] This method ensures that the solution has reached saturation and that the measured concentration represents the true thermodynamic solubility under the specified conditions.
Objective: To determine the equilibrium solubility of Sulfapyridine in a buffered aqueous solution at a specific pH and temperature.
Materials:
-
Sulfapyridine powder
-
Buffered aqueous solution of desired pH (e.g., phosphate buffer, pH 7.4)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pH meter
-
Analytical balance
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of Sulfapyridine powder to a series of glass vials. The key is to ensure that solid material remains undissolved at the end of the experiment, confirming saturation.[15]
-
Solvent Addition: Add a known volume of the temperature-equilibrated buffer solution to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the suspension to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[15] Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.
-
pH Measurement: Measure and record the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[15][16]
-
Quantification (UV-Vis Spectrophotometry): a. Prepare a series of standard solutions of Sulfapyridine of known concentrations in the same buffer. b. Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for Sulfapyridine (around 250-360 nm, depending on the specific medium and pH).[19][20] c. Generate a calibration curve by plotting absorbance versus concentration. d. Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve. e. Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculation: Calculate the original solubility, accounting for any dilution factors used. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Experimental workflow for the Shake-Flask solubility method.
Conclusion
The aqueous solubility of Sulfapyridine is fundamentally characterized by its low intrinsic solubility and its pronounced pH-dependent, amphoteric behavior. It is poorly soluble in neutral media but freely soluble in both acidic and alkaline solutions due to the formation of cationic and anionic species, respectively.[4][5][6] This solubility can be further modulated by changes in temperature and the addition of cosolvents like ethanol or propylene glycol.[13][14] A thorough understanding and precise measurement of these characteristics, using standardized methods like the shake-flask protocol, are essential for the successful development of stable, safe, and effective pharmaceutical formulations containing Sulfapyridine.
References
-
AERU, University of Hertfordshire. (n.d.). Sulphapyridine. Retrieved from [Link]
-
ChemBK. (n.d.). Sulfapyridine. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Merck Index. (n.d.). Sulfapyridine. Retrieved from [Link]
-
PubChem. (n.d.). Sulfapyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfapyridine. Retrieved from [Link]
-
USP-NF. (2013). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]
-
LookChem. (n.d.). Cas 144-83-2,Sulfapyridine. Retrieved from [Link]
-
ResearchGate. (2013). Solubility of sulfapyridine in propylene glycol + water mixtures and correlation with the Jouyban-Acree model. Retrieved from [Link]
-
Cheméo. (n.d.). Sulfapyridine. Retrieved from [Link]
-
Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sulfapyridine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Sulfapyridine. Retrieved from [Link]
-
Physical Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Sulfapyridine (CAS 144-83-2). Retrieved from [Link]
-
Further Numerical Analyses on the Solubility of Sulfapyridine in Ethanol + Water Mixtures. (2016). Pharmaceutical Sciences. Retrieved from [Link]
-
Assiut University, Faculty of Science. (2015). UV-VISIBLE SPECTROPHOTOMETRIC METHODS FOR DIRECT DETERMINATION OF SULFASALAZINE ANTIBIOTIC DRUG IN ITS PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). QUANTITATIVE METHOD DEVELOPMENT AND VALIDATION OF SULFASALAZINE IN TABLET DOSAGE FORM BY UV-SPECTROSCOPY. Retrieved from [Link]
-
AIP Publishing. (2024). Development of new spectrophotometric method for quantitative analysis of sulfasalazine in pure and tablet dosage forms based on diazo coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectrophotometric Determination of Sulfadiazine via Diazotization and Coupling Reaction - Application to Pharmaceutical Preparations. Retrieved from [Link]
Sources
- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. sulfapyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 5. Sulfapyridine [drugfuture.com]
- 6. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 144-83-2,Sulfapyridine | lookchem [lookchem.com]
- 10. chemeo.com [chemeo.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Sulfapyridine | 144-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Further Numerical Analyses on the Solubility of Sulfapyridine in Ethanol + Water Mixtures | Semantic Scholar [semanticscholar.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. uspnf.com [uspnf.com]
- 17. Solubility Measurements | USP-NF [uspnf.com]
- 18. researchgate.net [researchgate.net]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Utilization of Sulfapyridine Sodium as an Analytical Reference Standard in High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical analysis, the accuracy and reliability of quantitative measurements are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the identification, quantification, and purity assessment of active pharmaceutical ingredients (APIs) and finished products. The validity of any HPLC data is fundamentally anchored to the quality of the analytical reference standard employed. Sulfapyridine sodium, the sodium salt of the sulfonamide antibiotic sulfapyridine, serves as a crucial reference standard in various analytical applications, including quality control of pharmaceuticals and residue analysis.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Sulfapyridine sodium as an analytical reference standard in HPLC. It delineates the essential physicochemical properties, provides a detailed, validated HPLC protocol, and explains the scientific rationale behind the methodological choices, ensuring the generation of robust and reproducible data in accordance with stringent regulatory expectations.
Physicochemical Properties of Sulfapyridine Sodium
A thorough understanding of the physicochemical properties of a reference standard is a prerequisite for its proper handling and use. Sulfapyridine sodium's characteristics, particularly its solubility, are pivotal in the preparation of accurate standard solutions.
| Property | Value | Source |
| CAS Number | 127-57-1 | |
| Molecular Formula | C₁₁H₁₀N₃O₂SNa · H₂O | |
| Molecular Weight | 289.29 g/mol | |
| Solubility | Freely soluble in water (667 mg/mL) | |
| Storage Conditions | 2-8°C |
The high aqueous solubility of Sulfapyridine sodium is a significant advantage, facilitating the straightforward preparation of stock and working standard solutions in aqueous or hydro-organic diluents commonly used in reversed-phase HPLC.
HPLC Methodology: A Validated Approach for Quantification
The following HPLC method has been synthesized from established and validated procedures for the analysis of sulfapyridine, ensuring its suitability for use with a Sulfapyridine sodium reference standard. This method is designed to be stability-indicating, capable of separating sulfapyridine from its potential degradation products.
Experimental Workflow
The overall process, from the preparation of the reference standard to the final data analysis, is a systematic workflow designed to ensure accuracy and precision at each stage.
Caption: Workflow for HPLC analysis using Sulfapyridine sodium reference standard.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and detection. A reversed-phase C18 column is recommended due to its versatility and proven efficacy in separating moderately polar compounds like sulfapyridine. The mobile phase, a mixture of acetonitrile and acidified water, provides good peak shape and resolution. The addition of a small amount of acid (formic or phosphoric) suppresses the ionization of residual silanols on the stationary phase and ensures the analyte is in a consistent ionic state, leading to symmetrical peaks.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Any well-maintained HPLC system with a UV detector | Ensures reliable and reproducible performance. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution and efficiency for sulfonamides. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v) | Offers good separation and peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | Ambient (or controlled at 25°C) | Ensures stable retention times. |
| Detection Wavelength | 265 nm | A common wavelength for the detection of sulfonamides, providing good sensitivity. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
| Run Time | Approximately 10 minutes | Allows for the elution of the main peak and any potential impurities. |
Protocols: From Standard Preparation to System Suitability
Adherence to detailed protocols is essential for minimizing variability and ensuring the integrity of the analytical results.
Protocol 1: Preparation of Reference Standard Solutions
The high aqueous solubility of Sulfapyridine sodium simplifies the preparation of the primary stock solution. The use of the mobile phase as the diluent for working standards is a best practice to avoid solvent mismatch effects upon injection.
Materials:
-
Sulfapyridine sodium reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or ortho-phosphoric acid)
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of Sulfapyridine sodium reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of HPLC-grade water and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with HPLC-grade water and mix thoroughly. This solution should be stored at 2-8°C and protected from light. A stability study is recommended to determine the appropriate storage duration.
-
-
Working Standard Solutions (e.g., 5-30 µg/mL):
-
Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution.
-
Use the mobile phase (Acetonitrile : 0.1% Formic Acid in Water, 30:70 v/v) as the diluent for all working standards. For example, to prepare a 10 µg/mL working standard, pipette 0.25 mL of the 1000 µg/mL stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
These solutions should be prepared fresh daily or their stability verified.
-
Protocol 2: System Suitability Testing (SST)
System suitability testing is a non-negotiable component of any validated HPLC method. It serves as a final check to confirm that the chromatographic system is performing adequately on the day of analysis. The acceptance criteria presented below are based on the guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make at least five replicate injections of a working standard solution (e.g., 10 µg/mL).
-
Evaluate the following parameters against the established acceptance criteria.
| System Suitability Parameter | Acceptance Criteria | Rationale and Authoritative Grounding |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of peak areas ≤ 2.0% | Ensures the system is providing consistent and reproducible responses. This is a standard requirement in many pharmacopeial methods. |
| Tailing Factor (T) | T ≤ 2.0 | A measure of peak symmetry. A value greater than 2 can indicate issues with the column or mobile phase, potentially affecting integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column. A higher number of theoretical plates leads to sharper peaks and better resolution. |
| Retention Time (RT) | Consistent RT (typically within ± 2% of the established time) | Demonstrates the stability of the pump and mobile phase composition. |
If the system suitability criteria are not met, the system must be investigated and rectified before proceeding with sample analysis.
Method Validation and Stability-Indicating Properties
The described HPLC method should be validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies should be performed on Sulfapyridine sodium. This involves subjecting the reference standard to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The HPLC method should be capable of resolving the intact Sulfapyridine peak from any degradation products that are formed, thus demonstrating its specificity and stability-indicating capability. Studies have shown that sulfapyridine can degrade under acidic and photolytic conditions, highlighting the importance of a well-resolved chromatographic method.
Caption: Core parameters for HPLC method validation.
Conclusion: Ensuring Data Integrity through Scientific Rigor
The use of a well-characterized reference standard like Sulfapyridine sodium, in conjunction with a robust and validated HPLC method, is fundamental to achieving accurate and reliable analytical results. The protocols and methodologies detailed in this application note provide a comprehensive framework for the successful implementation of Sulfapyridine sodium as a reference standard in HPLC analysis. By understanding the scientific principles behind the experimental choices and adhering to systematic procedures for standard preparation and system suitability testing, researchers can ensure the integrity and defensibility of their chromatographic data, meeting the high standards of the pharmaceutical industry.
References
- Kapoor, B., Gupta, R., Gulati, M., Singh, S. K., Khatik, G. L., Chawla, M., Nagappan, K. V., Khursheed, R., & Kumar, R. (2020).
Application Notes & Protocols: Utilizing Sulfapyridine Sodium for the Investigation of Inflammatory Pathways
Preamble: Positioning Sulfapyridine in Modern Inflammation Research
Sulfapyridine is a sulfonamide antimicrobial agent that also possesses distinct anti-inflammatory and immunomodulatory properties.[1][2][3] It is widely recognized as one of the two principal metabolites, along with 5-aminosalicylic acid (5-ASA), of the prodrug Sulfasalazine, a medication with a long history in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).[4][5][6][7][8][9] While much of the therapeutic effect of Sulfasalazine in IBD is attributed to the local action of 5-ASA in the colon, Sulfapyridine is absorbed systemically and is believed to be responsible for some of the systemic immunomodulatory effects.[7][8]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the mechanisms through which Sulfapyridine modulates inflammatory responses and offers robust, field-tested protocols for its application in both in vitro and in vivo experimental models. The focus is on elucidating the causality behind experimental choices to empower researchers to design and execute well-controlled, meaningful studies. For ease of use in laboratory settings, this guide will refer to Sulfapyridine sodium , the water-soluble salt form, which is more practical for preparing aqueous stock solutions.[10][11]
Mechanistic Insights: Deconvoluting the Role of Sulfapyridine
Understanding the precise molecular targets of Sulfapyridine is critical for designing experiments to probe its function. Its mechanism is multifaceted and, importantly, distinct from that of its parent compound, Sulfasalazine.
A Critical Distinction: The NF-κB Pathway
A prevailing hypothesis for the action of many anti-inflammatory compounds is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway, a master regulator of pro-inflammatory gene expression. Extensive research has demonstrated that the intact Sulfasalazine molecule is a potent and specific inhibitor of NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[12][13][14]
However, it is crucial to note that studies consistently show that Sulfapyridine, as a metabolite, does not share this activity. [13][14][15][16] At concentrations up to 5.0 mM, Sulfapyridine fails to inhibit NF-κB/Rel activation or induce apoptosis in T-lymphocytes, in stark contrast to the parent drug.[15] This finding is a cornerstone of experimental design; researchers using Sulfapyridine should not hypothesize its primary mechanism to be direct NF-κB inhibition. Instead, its anti-inflammatory effects are attributable to other pathways.
Identified Mechanisms of Action for Sulfapyridine:
-
Inhibition of Inflammatory Mediators: Sulfapyridine has been shown to inhibit the secretion of key inflammatory chemokines, including Interleukin-8 (IL-8), growth-related gene product-α (GRO-α/CXCL1), and monocyte chemotactic protein-1 (MCP-1/CCL2) in synovial cells.[3][5] This action can reduce the recruitment of immune cells to sites of inflammation.
-
Modulation of Neutrophil Function: Some evidence suggests that Sulfapyridine may exert its anti-inflammatory effects by inhibiting the migration of neutrophils to inflamed tissues.[17]
-
Antioxidant Activity: Sulfapyridine acts as a scavenger of peroxyl radicals, which can contribute to reducing oxidative stress, a key component of chronic inflammation.[2]
The following diagram illustrates the putative signaling cascade and highlights the distinct points of intervention for Sulfasalazine versus its metabolite, Sulfapyridine.
Caption: Putative sites of action for Sulfasalazine vs. Sulfapyridine.
Experimental Design & Key Considerations
A well-designed experiment is self-validating. When using Sulfapyridine sodium, the following points are critical for generating reproducible and interpretable data.
-
Reagent Selection: Use Sulfapyridine sodium (CAS 127-57-1) for its enhanced solubility in aqueous buffers and cell culture media compared to the practically insoluble Sulfapyridine free base.[10][11]
-
Controls are Non-Negotiable:
-
Vehicle Control: Essential for ruling out effects of the solvent (e.g., DMSO, PBS).
-
Positive Control: Use a well-characterized anti-inflammatory agent (e.g., Dexamethasone for broad effects, or a specific inhibitor relevant to your model) to validate assay performance.
-
Comparative Controls: To dissect the specific contribution of Sulfapyridine, consider parallel experiments with the parent drug, Sulfasalazine, and the other major metabolite, 5-ASA. This is particularly insightful for studies on the NF-κB pathway.
-
-
Concentration Ranging: Perform dose-response studies to identify the optimal working concentration. Based on the literature, in vitro concentrations can range from micromolar to low millimolar, but a cytotoxicity assay (e.g., MTT, LDH) should always be performed first to determine the non-toxic concentration range for your specific cell type.
| Parameter | Recommendation | Rationale & Reference |
| In Vitro Starting Concentrations | 10 µM - 5 mM | A broad range to capture dose-dependent effects. Studies on T-cells showed no NF-κB inhibition or apoptosis at doses up to 5 mM.[10][15] |
| In Vivo (Rodent) Dosing | 1 - 50 mg/kg (route-dependent) | Highly model-dependent. A study in rats showed inhibition of an allergic reaction at 1 µg/kg, but anti-arthritic studies often require higher doses.[2][18] Dose scouting is essential. |
| Stock Solution Preparation | Prepare a high-concentration stock (e.g., 100 mM) in sterile water or PBS. | Sulfapyridine sodium is freely soluble in water, simplifying preparation and avoiding DMSO in sensitive assays.[11] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the anti-inflammatory activity of Sulfapyridine sodium.
Protocol 1: In Vitro Inhibition of Chemokine Production in LPS-Stimulated Macrophages
This protocol is designed to quantify the effect of Sulfapyridine sodium on the production of inflammatory mediators from lipopolysaccharide (LPS)-activated macrophage-like cells (e.g., RAW 264.7 or THP-1).
Caption: Workflow for in vitro anti-inflammatory screening.
Materials:
-
RAW 264.7 cells (or other suitable macrophage line)
-
Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Sulfapyridine Sodium (powder)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS), sterile
-
ELISA kits for target cytokines/chemokines (e.g., Mouse TNF-α, IL-6, MCP-1)
-
MTT or LDH cytotoxicity assay kit
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Culture RAW 264.7 cells according to standard protocols.[19][20] Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Stock Solution: Prepare a 100 mM stock solution of Sulfapyridine sodium in sterile PBS. Filter sterilize through a 0.22 µm filter.
-
Pre-treatment: After 24 hours, carefully aspirate the medium from the wells. Add 450 µL of fresh, serum-free medium containing the desired final concentrations of Sulfapyridine sodium (e.g., 0, 10, 50, 100, 500 µM). Include wells for vehicle and positive controls. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add 50 µL of LPS solution (10 µg/mL stock to achieve a final concentration of 1 µg/mL) to all wells except the negative control group (which receives 50 µL of medium).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer and store at -80°C until analysis.
-
Cytotoxicity Assessment: Perform an MTT or LDH assay on the remaining cells according to the manufacturer's instructions to ensure observed effects are not due to cell death.
-
ELISA Analysis: Quantify the concentration of selected chemokines and cytokines (e.g., MCP-1, TNF-α) in the collected supernatants using commercial ELISA kits, following the manufacturer’s protocol.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration relative to the LPS-only control, after normalizing for cell viability. Plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Evaluation in Carrageenan-Induced Paw Edema Model
This acute inflammation model is a standard and reliable method for screening potential anti-inflammatory agents.[21] It measures the ability of a compound to reduce edema following the injection of an irritant.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200g)
-
Sulfapyridine Sodium
-
0.9% Saline solution (sterile)
-
Carrageenan (1% w/v solution in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Digital Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization & Grouping: Acclimatize animals for at least one week.[22][23][24] Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (Saline, p.o.)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Groups (Sulfapyridine sodium at various doses, e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, positive control, or Sulfapyridine sodium solution to the respective groups via oral gavage (p.o.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume of each animal at 1, 2, 3, and 4 hours post-carrageenan injection using the plethysmometer.
-
Data Analysis:
-
Calculate the paw volume increase (edema) at each time point by subtracting the baseline volume from the measured volume.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
-
Conclusion and Future Directions
Sulfapyridine sodium presents a valuable tool for dissecting specific inflammatory mechanisms that are distinct from the canonical NF-κB pathway. Its known effects on chemokine secretion and potential influence on neutrophil migration make it an interesting compound for studying immune cell trafficking and resolution of inflammation. Future studies could leverage advanced techniques such as transcriptomics (RNA-seq) to identify novel gene targets modulated by Sulfapyridine in inflammatory cells or employ sophisticated live-cell imaging to directly visualize its impact on neutrophil chemotaxis. By using the robust protocols and mechanistic understanding provided in this guide, researchers can confidently incorporate Sulfapyridine sodium into their studies to further unravel the complex web of inflammatory signaling.
References
- Klotz, U. (1985). Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. Clinical Pharmacokinetics, 10(4), 285-302.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Some Drugs and Herbal Products. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Lyon (FR)
- Telemedicine Clinic. (n.d.). Understanding Sulfapyridine: A Comprehensive Patient Guide.
- Biomedicus. (2025). The Side Effects of SULFAPYRIDINE. Biomedicus.
- Shand, A. (2024). Sulfasalazine.
- Pharma Knowledge. (2019). How Sulfasalazine acts - A sulfonamide with unique action. YouTube.
- Das, K. M., & Dubin, R. (1976). The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man. British Journal of Clinical Pharmacology, 3(Suppl 1), 113-114.
- TOKU-E. (n.d.). Sulfapyridine, USP. toku-e.com.
- Gilmore, T. D. (2000). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
- Peskar, B. M., Schlenker, T., & Weiler, H. (1985). Influence of sulfasalazine, 5-aminosalicylic acid and sulfapyridine on prostanoid synthesis and metabolism in rabbit colonic mucosa. Prostaglandins, 29(1), 133-142.
- Wolverton, S. E., & Katz, S. I. (1995). Dapsone and sulfapyridine.
- Patsnap Synapse. (2024). What is the mechanism of Sulfasalazine?
- Patsnap Synapse. (2024). What is Sulfasalazine used for?
- Wikipedia. (2024). Sulfasalazine. Wikipedia.
- Dr. Neat. (2024). Pharmacology of Sulfapyridine; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
- Cayman Chemical. (n.d.). Sulfapyridine (CAS 144-83-2). Cayman Chemical.
- Liptay, S., et al. (1999). Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine. British Journal of Pharmacology, 128(7), 1361-1369.
- Wahl, C., et al. (1998). Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B.
- BenchChem. (2025). A Side-by-Side In Vitro Comparison of Sulfasalazine and Sulfapyridine. BenchChem.
- Drugs.com. (2024). Sulfasalazine: Uses, Dosage, Side Effects, Warnings. Drugs.com.
- ResearchGate. (2025). Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta.
- Singh, S., & Majumdar, D. K. (2014). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 4(2), 85-91.
- Weber, C. K., et al. (2001). Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta. Gastroenterology, 121(6), 1347-1358.
- Taylor & Francis Online. (n.d.). Sulfapyridine – Knowledge and References. Taylor & Francis Online.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
- Owoyele, V. B., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Latin American Journal of Pharmacy, 29(3), 381-393.
- Semantic Scholar. (2019). [PDF] Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Semantic Scholar.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
- Singh, G., et al. (2021). Fail-safe nano-formulation of prodrug of sulfapyridine: Preparation and evaluation for treatment of rheumatoid arthritis. Materials Science and Engineering: C, 118, 111332.
- MedchemExpress. (n.d.). Sulfapyridine | Antibiotic Agent. MedchemExpress.com.
- TOKU-E. (n.d.). Sulfapyridine Sodium-reference standard. toku-e.com.
- Thermo Fisher Scientific. (n.d.). Cell Culture Protocols. Thermo Fisher Scientific.
- ATCC. (n.d.). Animal Cell Culture Guide.
Sources
- 1. Dapsone and sulfapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 8. What is Sulfasalazine used for? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. toku-e.com [toku-e.com]
- 11. toku-e.com [toku-e.com]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biomedicus.gr [biomedicus.gr]
- 18. Fail-safe nano-formulation of prodrug of sulfapyridine: Preparation and evaluation for treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. atcc.org [atcc.org]
- 21. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 23. [PDF] Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 24. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
Application Notes and Protocols for Sulfapyridine Sodium: A Tool for Controlling Bacterial Contamination in Cell Culture
Introduction: The Persistent Challenge of Bacterial Contamination in Cell Culture
In the realm of cell culture, maintaining an aseptic environment is paramount. Bacterial contamination represents a significant threat to the integrity and reproducibility of experimental data, leading to loss of valuable time, resources, and potentially irreplaceable cell lines.[1][2] These microbial invaders, often invisible in their early stages, can rapidly proliferate in nutrient-rich culture media, altering pH, depleting essential nutrients, and producing toxic metabolites that are detrimental to eukaryotic cell health.[3] While stringent aseptic technique is the first and most critical line of defense, the strategic use of antibiotics can serve as a valuable tool for preventing and controlling bacterial contamination, particularly when working with primary cultures or in high-throughput environments.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for the application of sulfapyridine sodium, a broad-spectrum sulfonamide antibiotic, for the control of bacterial contamination in eukaryotic cell cultures.
Sulfapyridine Sodium: A Profile
Sulfapyridine sodium is the sodium salt of sulfapyridine, a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[7] The sodium salt form offers the significant advantage of being freely soluble in water, a desirable characteristic for its application in aqueous cell culture media.[7]
Mechanism of Action: Targeting a Key Bacterial Pathway
Sulfapyridine, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of nucleic acids (both DNA and RNA) and certain amino acids.[8] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfapyridine effectively blocks the folic acid synthesis pathway, thereby halting bacterial growth and replication.[8]
A key advantage of this mechanism is its selective toxicity. Mammalian cells do not synthesize their own folic acid; instead, they obtain it from their diet (or in the case of cell culture, from the culture medium).[9] As mammalian cells lack the DHPS enzyme, they are largely unaffected by sulfapyridine at concentrations effective against bacteria.[9]
Mechanism of Action: Sulfapyridine Sodium
Caption: Competitive inhibition of bacterial folic acid synthesis by sulfapyridine sodium.
Antibacterial Spectrum
Sulfapyridine exhibits broad-spectrum activity against a wide range of Gram-positive and many Gram-negative bacteria.[8][10] However, it is important to note that resistance to sulfonamides can be prevalent in some bacterial species, and resistance to one sulfonamide often indicates resistance to others.[8]
Protocol 1: Preparation of Sulfapyridine Sodium Stock Solution
A concentrated stock solution allows for easy and accurate dilution into cell culture media. Given the high solubility of sulfapyridine sodium in water, preparing a stock solution is straightforward.
Materials:
-
Sulfapyridine sodium powder (ensure it is suitable for cell culture)
-
Sterile, tissue culture-grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, light-protected storage tubes (e.g., cryovials)
Procedure:
-
Calculation: Determine the desired concentration and volume of your stock solution. A 1000x stock is often convenient. For example, to prepare a 10 mg/mL stock solution (1000x for a final concentration of 10 µg/mL):
-
Weigh out 100 mg of sulfapyridine sodium powder.
-
This will be dissolved in a final volume of 10 mL.
-
-
Dissolution: In a sterile conical tube, add the appropriate volume of sterile water or PBS. Aseptically add the weighed sulfapyridine sodium powder to the solvent.
-
Mixing: Vortex the solution until the powder is completely dissolved. Sulfapyridine sodium should dissolve readily in water.[7]
-
Sterilization: Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter. Filter the solution into a new sterile conical tube. This step is critical to ensure the sterility of your stock solution.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for long-term stability. For short-term use, the stock solution can be stored at 2-8°C for up to a month.[7]
Protocol 2: Determining the Optimal Non-Toxic Working Concentration of Sulfapyridine Sodium
The primary goal when using any antibiotic in cell culture is to find a concentration that is effective against bacteria without harming the eukaryotic cells. This is often referred to as determining the therapeutic window. A cytotoxicity assay, such as the MTT assay, is a standard method for this purpose.
Principle of the MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Sulfapyridine sodium stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of sulfapyridine sodium in complete medium. A suggested starting range is from 1 µg/mL to 500 µg/mL. It is crucial to include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any, but in this case, it's likely water or PBS) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of sulfapyridine sodium.
-
-
Incubation: Incubate the plate for a period that reflects your typical experimental timeline (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value (the concentration that causes a 50% reduction in cell viability).
-
The optimal working concentration for contamination control should be well below the IC50 value, ideally a concentration that shows >95% cell viability.
-
Workflow for Determining Optimal Sulfapyridine Sodium Concentration
Caption: Experimental workflow for determining the optimal non-toxic concentration of sulfapyridine sodium.
Application of Sulfapyridine Sodium for Routine Contamination Control
Once the optimal, non-toxic working concentration has been determined for your specific cell line, you can incorporate sulfapyridine sodium into your routine cell culture protocol.
Procedure:
-
Media Preparation: Thaw an aliquot of your sulfapyridine sodium stock solution. Add the appropriate volume to your complete cell culture medium to achieve the desired final working concentration. For example, to make 500 mL of medium with a final concentration of 10 µg/mL using a 10 mg/mL stock, you would add 500 µL of the stock solution.
-
Cell Culture: Use the sulfapyridine sodium-containing medium for all subsequent media changes and subculturing steps.
-
Monitoring: Regularly observe your cultures for any signs of contamination (e.g., turbidity, pH changes, visible microorganisms under the microscope) and for any changes in cell morphology or growth rate that might indicate a delayed cytotoxic effect.
Considerations and Best Practices
-
Stability in Culture Media: Studies on potentiated sulfonamides have shown some degradation over a 12-day period at 37°C in culture medium.[11] While sulfapyridine is generally stable, it is good practice to replace the medium containing sulfapyridine sodium every 2-3 days to ensure a consistent and effective concentration.
-
Not a Substitute for Aseptic Technique: The use of antibiotics should be considered a secondary measure to prevent contamination.[5][6] Strict adherence to aseptic technique remains the most crucial factor in maintaining sterile cell cultures.[12][13]
-
Potential for Resistance: The continuous use of any antibiotic can lead to the development of resistant bacterial strains.[5] It is advisable to periodically culture cells without antibiotics to ensure that no low-level, resistant contamination is being masked.[6]
-
Cell Line Specificity: Cytotoxicity can vary significantly between different cell lines. It is essential to perform a cytotoxicity assay for each new cell line you intend to treat with sulfapyridine sodium.
Troubleshooting
-
Persistent Contamination: If you experience contamination despite using sulfapyridine sodium, consider the following:
-
The contaminating organism may be resistant to sulfonamides. Gram staining and identification of the bacteria can help in selecting a more appropriate antibiotic.
-
The contamination may be fungal or mycoplasma, which are not targeted by sulfapyridine. Specific tests for these contaminants are necessary.
-
-
Observed Cytotoxicity: If you observe signs of cytotoxicity (e.g., reduced proliferation, changes in morphology) at the working concentration:
-
Re-evaluate your cytotoxicity data and consider using a lower concentration.
-
Ensure that your stock solution was prepared and stored correctly.
-
Conclusion
Sulfapyridine sodium can be an effective tool for controlling bacterial contamination in cell culture due to its broad-spectrum activity, high solubility, and selective toxicity. By following the detailed protocols for stock solution preparation and cytotoxicity testing, researchers can confidently determine an optimal working concentration that protects their valuable cell cultures without compromising experimental integrity. As with any laboratory technique, a thorough understanding of the underlying principles and a commitment to best practices are essential for success.
References
-
Capricorn Scientific. (2025, August 4). Antibiotics in Cell Culture: When and How to Use Them. Retrieved from [Link]
-
Laboratory Notes. (2025, June 16). Cell Culture Antibiotics. Retrieved from [Link]
-
Hastings, J. (2025, May 30). Antibiotics and antimycotics in cell culture: how do they work and do I really need them? Bitesize Bio. Retrieved from [Link]
-
MDPI. (2024, June 12). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Retrieved from [Link]
-
ResearchGate. (2024, June 3). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Sukmawati, D., et al. (2018). Silver Sulfadiazine's Effect on Keratin-19 Expression as Stem Cell Marker in Burn Wound Healing. Scientifica (Cairo). Retrieved from [Link]
-
Millennium Science. (n.d.). 10 Tips To Prevent Cell Culture Contamination. Retrieved from [Link]
-
ibidi. (n.d.). Prevention of Contaminations in Cell Culture. Retrieved from [Link]
-
CliniSciences. (n.d.). Cell Culture contamination prevention. Retrieved from [Link]
-
Journal of Pharmaceutical Investigation. (2007). Effect of Silver sulfadiazine on the Skin Cell Proliferation and Wound Healing Process in Hairless Mouse 2nd degree Burn Model. Retrieved from [Link]
-
BioCrick. (n.d.). Sulfadiazine. Retrieved from [Link]
-
InvivoGen. (n.d.). CELL CULTURE CONTAMINATION - PRACTICAL GUIDE. Retrieved from [Link]
-
ACS Publications. (2023, February 14). Blue Light Improves Antimicrobial Efficiency of Silver Sulfadiazine Via Catalase Inactivation. Retrieved from [Link]
-
Frontiers. (n.d.). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Retrieved from [Link]
-
Microlat. (2011, May 3). CELL CULTURE CONTAMINATION. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Understanding and Managing Cell Culture Contamination. Retrieved from [Link]
-
PubChem. (n.d.). Sulfapyridine. Retrieved from [Link]
-
PubMed. (n.d.). Long-term stability of sodium folinate in dextrose 5% polyolefin bags at 4degreesC. Retrieved from [Link]
-
PubMed Central. (n.d.). Stability of β-lactam antibiotics in bacterial growth media. Retrieved from [Link]
Sources
- 1. microlat.com.ar [microlat.com.ar]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ibiantech.com [ibiantech.com]
- 4. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. toku-e.com [toku-e.com]
- 8. toku-e.com [toku-e.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C | MDPI [mdpi.com]
- 12. mscience.com.au [mscience.com.au]
- 13. ibidi.com [ibidi.com]
Application Notes and Protocols for In Vivo Animal Models in Sulfapyridine Sodium Pharmacokinetic Studies
A Foreword on Strategic Preclinical Pharmacokinetics
In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is not merely a regulatory checkbox but a foundational pillar of its entire clinical trajectory. For a mature compound like Sulfapyridine Sodium, an active metabolite of the prodrug sulfasalazine, characterizing its absorption, distribution, metabolism, and excretion (ADME) in relevant biological systems is paramount.[1] These preclinical data inform safe starting doses for human trials, elucidate potential drug-drug interactions, and provide a mechanistic basis for observed efficacy and toxicity.[2][3]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and technically robust framework for designing and executing in vivo pharmacokinetic studies of Sulfapyridine Sodium. Moving beyond a simple recitation of steps, this document delves into the "why" behind the "how," grounding every recommendation in established scientific principles and regulatory expectations. Our focus is on fostering a deep understanding of the experimental variables and their impact on data quality, thereby ensuring the generation of reliable and reproducible pharmacokinetic insights.
All animal procedures described herein must be conducted in compliance with local and international guidelines on the ethical use of laboratory animals, such as those established by the European Medicines Agency (EMA) and other relevant bodies, adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement.[4][5][6]
Part 1: Strategic Selection of the In Vivo Model
The choice of an animal model is a critical decision point that profoundly influences the translational relevance of pharmacokinetic data.[7] Due to significant interspecies variations in drug metabolism and excretion, a model that closely mimics human ADME processes for sulfonamides is ideal.[8][9]
Rodent Models: The Workhorse of Early-Phase PK
Rats and mice are the most commonly utilized species for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and the availability of established experimental techniques.
-
Rats (e.g., Sprague-Dawley, Wistar): Their larger size compared to mice facilitates serial blood sampling from a single animal, which is crucial for generating a complete pharmacokinetic profile and reducing inter-animal variability.[10]
-
Mice (e.g., CD-1, C57BL/6): While their small size presents challenges for serial sampling, techniques like microsampling have made it feasible to obtain full PK profiles from individual mice, thus conserving test articles and reducing animal usage.[11][12]
Causality Behind the Choice: Rodent models are particularly useful for initial dose-ranging studies and for evaluating different formulations. However, it's important to acknowledge that the metabolic pathways for sulfonamides can differ significantly between rodents and humans.[8]
Non-Rodent Models: Bridging the Gap to Human Pharmacokinetics
To enhance the predictive value of preclinical data, pharmacokinetic studies in a non-rodent species are often required by regulatory agencies.[3]
-
Dogs (e.g., Beagle): Dogs have historically been used in sulfonamide pharmacokinetic studies.[13] Their larger blood volume allows for extensive sampling, and their metabolic profile for some compounds can be more predictive of human metabolism than that of rodents.
-
Pigs: The gastrointestinal physiology and metabolic pathways of pigs share notable similarities with humans, making them a valuable model for oral drug absorption and metabolism studies.
Expert Insight: The selection between non-rodent species should be informed by in vitro metabolism data comparing human and animal liver microsomes or hepatocytes. The species demonstrating the most similar metabolic profile to humans for sulfapyridine should be prioritized.
Part 2: Experimental Design and Protocols
A meticulously designed and executed experimental protocol is the bedrock of reliable pharmacokinetic data. This section provides detailed, step-by-step methodologies for conducting in vivo studies of Sulfapyridine Sodium.
Preparation of Dosing Solutions
The formulation of Sulfapyridine Sodium for administration is a critical step that can significantly impact its bioavailability.
Protocol 1: Preparation of Sulfapyridine Sodium for Oral (Gavage) Administration
-
Vehicle Selection: For aqueous solutions, sterile water for injection or a buffered saline solution (pH 7.4) is recommended. For suspensions, a 0.5% to 1% solution of methylcellulose or carboxymethylcellulose in water can be used to ensure uniform particle distribution.
-
Calculation: Determine the required concentration of Sulfapyridine Sodium based on the desired dose (mg/kg) and a standard dosing volume (e.g., 5-10 mL/kg for rats).
-
Preparation:
-
Accurately weigh the required amount of Sulfapyridine Sodium powder.
-
In a sterile container, gradually add the vehicle while stirring or vortexing to ensure complete dissolution or uniform suspension.
-
For suspensions, continue stirring throughout the dosing procedure to prevent settling.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Preparation of Sulfapyridine Sodium for Intravenous (IV) Administration
-
Vehicle Selection: Use a sterile, pyrogen-free isotonic solution such as 0.9% Sodium Chloride for Injection.
-
Solubility: Sulfapyridine Sodium has improved water solubility compared to sulfapyridine.[1] Ensure the final concentration is below the solubility limit to prevent precipitation.
-
Preparation:
-
Aseptically dissolve the weighed Sulfapyridine Sodium in the sterile vehicle.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility and remove any particulate matter.[14]
-
Visually inspect the solution for any precipitation or discoloration before administration.
-
Animal Handling and Dosing Procedures
Ethical Consideration: All animal handling and procedures should be performed by trained personnel to minimize stress and discomfort to the animals.
Protocol 3: Oral Gavage Administration in Rats
-
Animal Preparation: Fast the animals overnight (with free access to water) before dosing to minimize variability in gastric emptying and absorption.
-
Dosing:
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the corner of the mouth to the last rib to estimate the length of insertion.
-
Carefully insert the gavage needle into the esophagus and deliver the dose smoothly.
-
Observe the animal for any signs of distress post-dosing.
-
Protocol 4: Intravenous Administration in Mice (Tail Vein)
-
Animal Preparation: Place the mouse in a restraint device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the vein.
-
Dosing:
-
Disinfect the tail with an alcohol swab.
-
Use a small gauge needle (e.g., 27-30G) attached to a syringe containing the dosing solution.
-
Insert the needle into the lateral tail vein and inject the solution slowly.
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
-
Blood Sampling
The timing and method of blood collection are critical for accurately defining the pharmacokinetic profile.
Workflow for Pharmacokinetic Blood Sampling
Caption: Workflow for blood sample collection and processing in a typical pharmacokinetic study.
Protocol 5: Serial Blood Sampling from the Saphenous Vein in Rats
-
Restraint: Place the rat in a suitable restraint device.
-
Site Preparation: Shave the fur over the lateral saphenous vein on the hind leg and wipe with an alcohol swab.
-
Puncture: Puncture the vein with a 25-27G needle.
-
Collection: Collect the emerging blood drops into a heparinized microcentrifuge tube.[10]
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Rotation: Alternate between the left and right legs for subsequent samples to minimize stress on a single site.
| Time Points (Post-Dose) | Rationale |
| IV Administration | |
| 2, 5, 15, 30 minutes | To capture the rapid distribution phase. |
| 1, 2, 4, 8 hours | To define the elimination phase. |
| 24 hours | To determine the terminal half-life. |
| Oral Administration | |
| 15, 30 minutes | To capture the initial absorption. |
| 1, 2, 4, 8 hours | To determine Cmax, Tmax, and the elimination phase. |
| 24 hours | To assess the terminal elimination phase. |
Part 3: Bioanalytical Methodology
The accurate quantification of Sulfapyridine and its metabolites in biological matrices is crucial for generating reliable pharmacokinetic data. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.[15][16][17]
Sample Preparation
Protocol 6: Protein Precipitation for Plasma Sample Cleanup
-
Thaw: Thaw the frozen plasma samples on ice.
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., another sulfonamide not present in the study).
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for analysis.
HPLC-UV Method
Protocol 7: HPLC-UV Analysis of Sulfapyridine in Rat Plasma
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]
-
Mobile Phase: A mixture of acetonitrile and water with 1.0% orthophosphoric acid (e.g., 70:27:3 v/v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: 256 nm.[16]
-
Injection Volume: 20 µL.
-
Quantification: Generate a standard curve using spiked plasma samples of known concentrations.
LC-MS/MS Method
LC-MS/MS offers superior sensitivity and selectivity for bioanalysis.[18]
Workflow for LC-MS/MS Bioanalysis
Caption: A typical workflow for the bioanalysis of drug concentrations in plasma using LC-MS/MS.
Expert Insight: When developing an LC-MS/MS method, use Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity. The precursor-to-product ion transitions for Sulfapyridine should be optimized.
Part 4: Pharmacokinetic Data Analysis
Once the plasma concentration-time data are obtained, pharmacokinetic parameters are calculated using non-compartmental analysis with software like Phoenix WinNonlin.
Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over the measured time period. |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Represents the total drug exposure after a single dose. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. |
| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body. |
| F (%) | Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
Sample Pharmacokinetic Data for Sulfapyridine in Rats
The following table presents hypothetical pharmacokinetic parameters for Sulfapyridine in rats following a single dose. Actual values will vary depending on the experimental conditions.
| Parameter | Oral (10 mg/kg) | Intravenous (2 mg/kg) |
| Cmax (µg/mL) | 5.8 ± 1.2 | 15.2 ± 2.5 |
| Tmax (hr) | 2.0 ± 0.5 | N/A |
| AUC (0-t) (µg*hr/mL) | 45.6 ± 8.9 | 30.1 ± 5.3 |
| t1/2 (hr) | 6.5 ± 1.1 | 5.9 ± 0.9 |
| CL (L/hr/kg) | N/A | 0.066 ± 0.012 |
| Vd (L/kg) | N/A | 0.55 ± 0.08 |
| F (%) | ~75% | N/A |
Conclusion: From Preclinical Data to Clinical Insight
The successful execution of in vivo pharmacokinetic studies for Sulfapyridine Sodium hinges on a holistic approach that integrates strategic model selection, meticulous experimental execution, robust bioanalytical methods, and insightful data analysis. By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data that will be instrumental in advancing the development of this important compound. The ultimate goal of these preclinical endeavors is to build a comprehensive understanding of the drug's behavior in a biological system, thereby paving the way for safe and effective clinical applications.
References
-
Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. (2016). Publishing at the Library. Available at: [Link]
-
Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. Available at: [Link]
-
4 Top Methods of Blood Collection in Lab Rodents. (2017). Neoteryx. Available at: [Link]
-
Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. (2007). JoVE. Available at: [Link]
-
Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]
-
Simultaneous HPLC Assay of Paracetamol and Sulfapyridine as Markers for Estimating Gastrointestinal Transit of Amphotericin B-co. (2015). Semantic Scholar. Available at: [Link]
-
Pharmacokinetics of Sulfonamides in Animals. Karger. Available at: [Link]
-
Pharmacokinetics of sulpiride after oral and intravenous administration in the rat and the dog. (1976). PubMed. Available at: [Link]
-
Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. (2018). PubMed. Available at: [Link]
-
Ethical use of animals in medicine testing. European Medicines Agency (EMA). Available at: [Link]
-
Ethical Guidelines for the Use of Animals in Research. (2019). Forskningsetikk. Available at: [Link]
-
Animal ethics. Novo Nordisk. Available at: [Link]
-
Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. (2018). ResearchGate. Available at: [Link]
-
Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]
-
New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. (2016). IJPRS. Available at: [Link]
-
Determination of sulfapyridine and its major metabolites in plasma by high pressure liquid chromatography. (1978). PubMed. Available at: [Link]
-
Pharmacokinetics of Salazosulfapyridine (Sulfasalazine, SASP) (I):Plasma kinetics and plasma metabolites in the rat after a single intravenous or oral administration. Semantic Scholar. Available at: [Link]
-
Overview of the analysis of sulfapyridine from LC-MS/MS. ResearchGate. Available at: [Link]
-
Sulphapyridine. AERU - University of Hertfordshire. Available at: [Link]
-
IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. (2009). Office of Research. Available at: [Link]
-
Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (2010). PubMed. Available at: [Link]
-
Pharmacokinetics of Sulfadiazine in Pigs. Universität Osnabrück. Available at: [Link]
-
Mechanistic and Other Relevant Data. NCBI Bookshelf. Available at: [Link]
-
Detecting nitrofuran metabolites in animal products using LC/MS/MS. Technology Networks. Available at: [Link]
-
104-Week Oral (Gavage) Carcinogenicity Study in the Rat. accessdata.fda.gov. Available at: [Link]
-
Sulfapyridine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]
-
HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]
-
Drug IV Injection Guidelines IV Infusion Guidelines. (2023). Health Service Executive. Available at: [Link]
-
DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. PMC - PubMed Central. Available at: [Link]
-
Methods for Intravenous Self Administration in a Mouse Model. PMC - NIH. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. ILAR Journal. Available at: [Link]
-
Development and Validation of a HPLC-MS/MS Method for the Determination of Compound 13b in Rat Plasma and Its Application to a Pharmacokinetic Study. Semantic Scholar. Available at: [Link]
-
Studies on determination of sulfasalazine and sulfapyridine in human plasma by HPLC and pharmacokinetics in human volunteers. ResearchGate. Available at: [Link]
-
Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. Daikin Chemicals. Available at: [Link]
-
Nonclinical Review of NDA 22-571. accessdata.fda.gov. Available at: [Link]
Sources
- 1. toku-e.com [toku-e.com]
- 2. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 5. forskningsetikk.no [forskningsetikk.no]
- 6. Animal ethics [novonordisk.com]
- 7. parazapharma.com [parazapharma.com]
- 8. karger.com [karger.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. neoteryx.com [neoteryx.com]
- 13. Pharmacokinetics of sulpiride after oral and intravenous administration in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 17. Determination of sulfapyridine and its major metabolites in plasma by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spectroscopyworld.com [spectroscopyworld.com]
Protocol for preparing Sulfapyridine sodium stock solutions for experiments.
Application Note & Protocol
Title: Preparation of High-Purity Sulfapyridine Sodium Stock Solutions for Research Applications
Abstract
This document provides a comprehensive, field-proven protocol for the preparation, sterilization, and storage of Sulfapyridine sodium stock solutions. Sulfapyridine is a sulfonamide antibiotic that functions by inhibiting folic acid synthesis in susceptible microorganisms.[1][2] Its sodium salt form offers high aqueous solubility, making it a convenient choice for a wide range of in vitro experimental applications, including microbiology, cell biology, and inflammation studies.[1] Adherence to this protocol is critical for ensuring the concentration, sterility, and stability of the stock solution, thereby safeguarding experimental reproducibility and data integrity. We will detail the causality behind each step, from solvent selection to the rationale for specific storage conditions.
Core Principles & Chemical Properties
Understanding the physicochemical properties of Sulfapyridine sodium is fundamental to preparing stable and accurate stock solutions. The sodium salt form is specifically utilized to overcome the poor aqueous solubility of its parent compound, Sulfapyridine.[2][3]
Table 1: Physicochemical Properties of Sulfapyridine Sodium
| Property | Value | Source |
| CAS Number | 127-57-1 | [1][4] |
| Molecular Formula | C₁₁H₁₀N₃O₂SNa · H₂O (Monohydrate) | [1] |
| Molecular Weight | 289.29 g/mol (Monohydrate) | [1] |
| Appearance | White to yellowish-white crystalline powder | [5][6] |
| Solubility in Water | Freely soluble (up to 667 mg/mL) | [1] |
| Storage (Powder) | 2-8°C, protected from light | [1][2] |
Mechanism of Action: Sulfapyridine acts as a competitive inhibitor of dihydropteroate synthetase, a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] By blocking this enzyme, it prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the synthesis of nucleic acids and amino acids. This bacteriostatic action underpins its use in research to control bacterial contamination or to study pathways involving folate metabolism.
Workflow for Stock Solution Preparation
The following diagram outlines the critical path for preparing a sterile, high-concentration stock solution of Sulfapyridine sodium.
Caption: Workflow for Sulfapyridine Sodium Stock Preparation.
Materials & Equipment
Reagents:
-
Sulfapyridine sodium powder (CAS: 127-57-1)
-
High-purity, sterile water (e.g., Nuclease-free, Milli-Q, or equivalent)
Equipment:
-
Analytical balance (accurate to 0.001 g)
-
Laminar flow hood or biosafety cabinet
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile micropipettes and tips
-
Vortex mixer
-
Sterile syringes (5 mL, 10 mL, or 30 mL)
-
Sterile syringe filters (0.22 µm pore size, Polyethersulfone (PES) or other low protein-binding membrane recommended)[7]
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
-20°C freezer
Personal Protective Equipment (PPE):
-
Safety glasses
-
Lab coat
-
Gloves
Safety Precautions
-
Handling Powder: Sulfapyridine sodium is a fine powder. Handle with care to avoid generating dust. Weighing should be performed in a chemical fume hood or a designated area to prevent inhalation.
-
Toxicity: The compound is considered moderately toxic if ingested or inhaled.[8][9] Some safety data sheets indicate a potential risk to fertility or the unborn child, warranting extra caution.[10][11]
-
Aseptic Technique: All procedures following the initial weighing must be conducted within a laminar flow hood or biosafety cabinet to ensure the sterility of the final stock solution.
Detailed Protocol for 100 mg/mL Stock Solution
This protocol describes the preparation of 10 mL of a 100 mg/mL stock solution. This concentration is a common starting point, often diluted 1:1000 for a final working concentration of 100 µg/mL.[12]
Step 1: Calculation
-
To prepare 10 mL of a 100 mg/mL solution, the required mass of Sulfapyridine sodium is:
-
10 mL × 100 mg/mL = 1000 mg = 1.0 g
-
Step 2: Weighing
-
Place a sterile 15 mL conical tube on the analytical balance and tare it.
-
Carefully weigh 1.0 g of Sulfapyridine sodium powder directly into the tube.
Step 3: Dissolution
-
Using a sterile pipette, add approximately 8 mL of sterile, high-purity water to the conical tube.
-
Secure the cap tightly and vortex the tube until the powder is completely dissolved. The high solubility of Sulfapyridine sodium means this should occur readily.[1]
-
Once dissolved, add sterile water to bring the final volume to exactly 10 mL. Invert the tube several times to ensure homogeneity.
Step 4: Sterilization (Critical Step)
-
Rationale: Sulfonamides, like most antibiotics, are heat-sensitive.[7][13] Autoclaving will degrade the compound, rendering it inactive. Therefore, sterile filtration is the mandatory method for removing potential microbial contaminants.
-
Draw the entire 10 mL of the dissolved solution into a sterile syringe.
-
Aseptically attach a 0.22 µm sterile syringe filter to the tip of the syringe.
-
Carefully dispense the solution through the filter into a new, sterile 50 mL conical tube. This larger tube acts as a sterile reservoir for aliquoting.
Step 5: Aliquoting and Storage
-
Rationale: Repeated freeze-thaw cycles can degrade the stability of the antibiotic in solution.[14] Aliquoting the stock into single-use volumes prevents this degradation and minimizes the risk of contamination of the entire stock.
-
Dispense the sterile stock solution from the 50 mL reservoir into pre-labeled, sterile 1.5 mL microcentrifuge tubes. Common aliquot volumes are 500 µL or 1 mL.
-
Label each aliquot clearly with the compound name ("Sulfapyridine Na"), concentration (100 mg/mL), and the date of preparation.
Stability and Quality Control
-
Storage: When stored properly at -20°C and protected from light, the stock solution is stable for at least 6-12 months.[14][15] For longer-term storage (up to 2 years), -80°C is recommended.[14]
-
Quality Control: Before use, thaw an aliquot and visually inspect the solution. It should be clear and free of any precipitation or color change. If any particulates are observed, the aliquot should be discarded.
References
-
National Center for Biotechnology Information. (n.d.). Sulfapyridine Sodium. PubChem. Retrieved from [Link]
-
University of Washington. (n.d.). Antibiotic Stock solution. Retrieved from [Link]
-
NeoSynBio. (n.d.). Mixing Antibiotic Stock Solutions for Synthetic Biology. Retrieved from [Link]
-
iGEM. (n.d.). Antibacterial Stock Preparation. Retrieved from [Link]
-
Barrick Lab, The University of Texas at Austin. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]
-
The Merck Index Online. (n.d.). Sulfapyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfapyridine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfapyridine. Retrieved from [Link]
-
ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Sulfapyridine MSDS. Retrieved from [Link]
-
CPAchem. (2024, February 21). Safety data sheet - Sulfapyridine. Retrieved from [Link]
-
USP. (n.d.). Sulfapyridine. Retrieved from [Link]
-
Pharmacopeia.cn. (n.d.). Sulfapyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN105348184A - Preparation method for sulfasalazine.
Sources
- 1. toku-e.com [toku-e.com]
- 2. toku-e.com [toku-e.com]
- 3. Sulfapyridine [drugfuture.com]
- 4. Sulfapyridine Sodium | C11H10N3NaO2S | CID 23667654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 6. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Page loading... [guidechem.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 13. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Application Notes and Protocols for the Quantification of Sulfapyridine using High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for Sulfapyridine Quantification
Sulfapyridine is a sulfonamide antibiotic that has been historically significant in the treatment of various bacterial infections.[1][2] While its use as a primary antibiotic has diminished, it remains a critical analyte to monitor as it is the primary active metabolite of sulfasalazine, a drug widely used in the management of inflammatory bowel disease and rheumatoid arthritis.[3][4] Accurate and robust analytical methods for the quantification of sulfapyridine in diverse matrices, including pharmaceutical formulations and biological fluids, are therefore essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control processes.
This comprehensive guide provides detailed high-performance liquid chromatography (HPLC) methods for the detection and quantification of sulfapyridine. The protocols are designed to be practical and reproducible, with a focus on the scientific principles that underpin the methodological choices.
Understanding the Analyte: Physicochemical Properties of Sulfapyridine
A successful chromatographic separation is predicated on a thorough understanding of the analyte's chemical properties. Sulfapyridine is a weakly acidic compound with a pKa of approximately 8.4.[1][2][5] It is sparingly soluble in water but freely soluble in dilute mineral acids and aqueous solutions of alkali hydroxides.[1][2][5] Its UV absorbance maximum is typically observed around 256-265 nm, which provides a suitable wavelength for UV-based detection.[6][7] These properties are pivotal in the selection of an appropriate stationary phase, mobile phase composition, and detector settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁N₃O₂S | [5][8] |
| Molecular Weight | 249.29 g/mol | [5][8][9] |
| Melting Point | 191-193 °C | [1][5][10] |
| pKa | ~8.4 | [1][2][5] |
| Water Solubility | Slightly soluble | [1][5] |
| UV λmax | ~256-265 nm | [6][7] |
Method 1: Reversed-Phase HPLC for Sulfapyridine in Pharmaceutical Formulations
This method is optimized for the routine quality control analysis of sulfapyridine in tablet dosage forms. The core principle is reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar mixture of an organic solvent and an aqueous buffer.
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention for moderately nonpolar molecules like sulfapyridine. The 250 mm x 4.6 mm dimension with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.[6]
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. The addition of a small percentage of orthophosphoric acid serves to protonate the silanol groups on the silica backbone of the stationary phase, reducing peak tailing. It also ensures that sulfapyridine is in a consistent ionic state, leading to reproducible retention times.[6] The ratio of acetonitrile to the aqueous phase is optimized to achieve a suitable retention time, typically between 4 and 5 minutes.[6]
-
Detection: Given sulfapyridine's strong UV absorbance, a UV detector set at its λmax of 256 nm provides high sensitivity and specificity.[6]
Experimental Workflow
Caption: Workflow for HPLC analysis of Sulfapyridine in pharmaceutical tablets.
Detailed Protocol
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Sulfapyridine tablets
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (250 mm x 4.6 mm, 5 µm particle size)[6]
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: Water: 1.0% Orthophosphoric Acid (70:27:3 v/v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: Ambient
-
Detection Wavelength: 256 nm[6]
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of sulfapyridine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions in the range of 5-30 µg/mL by diluting the stock standard solution with the mobile phase.[6]
5. Preparation of Sample Solution:
-
Weigh and finely powder not fewer than 20 sulfapyridine tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of sulfapyridine and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
6. System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solution.
-
The retention time for sulfapyridine should be approximately 4.4 minutes.[6]
7. Data Analysis:
-
Calculate the concentration of sulfapyridine in the sample solution from the calibration curve.
-
Determine the amount of sulfapyridine per tablet.
Method 2: HPLC-UV for Sulfapyridine and its Metabolite in Biological Fluids
This method is tailored for the determination of sulfapyridine and its major metabolite, N-acetylsulfapyridine, in plasma or serum, which is crucial for pharmacokinetic and toxicokinetic studies.[12][13]
Rationale for Method Design
-
Sample Preparation: Biological matrices are complex and require a robust sample preparation step to remove proteins and other interfering substances. Protein precipitation with a solvent like acetonitrile is a simple and effective method for this purpose.[3]
-
Stationary Phase: A cyano-bonded or a polymer-based column can provide alternative selectivity compared to a C18 column, which can be advantageous for separating the parent drug from its metabolite.[3][12]
-
Mobile Phase: A gradient elution with an acetate buffer and acetonitrile allows for the efficient separation of compounds with different polarities within a reasonable run time.[14][15] The buffer helps to control the pH and maintain consistent ionization of the analytes.
-
Detection: UV detection at 270 nm provides good sensitivity for both sulfapyridine and N-acetylsulfapyridine.[3]
Experimental Workflow
Caption: Workflow for HPLC analysis of Sulfapyridine in biological fluids.
Detailed Protocol
1. Materials and Reagents:
-
Sulfapyridine and N-acetylsulfapyridine reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, AR grade)
-
Sodium acetate (AR grade)
-
Water (HPLC grade)
-
Blank plasma/serum
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (250 mm x 4.6 mm, 5 µm particle size) or a polymer-based column[3][14]
-
Centrifuge
-
Nitrogen evaporator (optional)
3. Chromatographic Conditions:
-
Mobile Phase A: Acetate buffer (pH 4), prepared by mixing 0.1 M acetic acid and 0.1 M sodium acetate.[14][15]
-
Gradient Program: A typical gradient could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B. This should be optimized based on the specific column and system.
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm[3]
-
Injection Volume: 50 µL
4. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of sulfapyridine and N-acetylsulfapyridine in methanol.
-
Spike blank plasma/serum with appropriate volumes of the stock solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
5. Sample Preparation:
-
To 100 µL of plasma/serum sample, standard, or QC, add 200 µL of acetonitrile.[3]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
6. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.[16]
Advanced Technique: LC-MS/MS for High-Sensitivity Analysis
For applications requiring very low detection limits, such as in pharmacokinetic studies with low doses or in the analysis of complex matrices like placental tissue, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[17][18]
Key Advantages of LC-MS/MS
-
Superior Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range.[4]
-
High Specificity: The use of multiple reaction monitoring (MRM) provides a high degree of certainty in analyte identification, minimizing the risk of interference from matrix components.[4]
-
Reduced Run Times: The high efficiency of modern UPLC systems combined with the specificity of MS detection often allows for faster gradient elutions and shorter overall analysis times.[17]
A typical LC-MS/MS method for sulfapyridine would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of formic acid to promote protonation for positive ion electrospray ionization (ESI).[17] Deuterated internal standards for sulfapyridine are often used to ensure the highest accuracy and precision.[17][18]
Conclusion
The HPLC methods detailed in this guide provide robust and reliable approaches for the quantification of sulfapyridine in both pharmaceutical and biological samples. The choice between a standard HPLC-UV method and a more advanced LC-MS/MS technique will depend on the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. By understanding the chemical properties of sulfapyridine and the principles of chromatography, researchers can confidently implement and adapt these protocols to meet their analytical needs.
References
-
Tirumaleswara Rao, B., Madhavi, S., & Sudheer, C.H. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(1), 66-74. [Link]
-
J Pharm Sci. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-3. [Link]
-
ChemBK. Sulfapyridine. [Link]
-
Semantic Scholar. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. [Link]
-
Buggé, C. J., Gautam, S. R., Parke, L. E., Mason, J. T., & Garcia, D. B. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095-8. [Link]
-
Kapoor, B., Gupta, R., Kumar, R., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133. [Link]
-
PubChem. Sulfapyridine. [Link]
-
USP. Sulfapyridine. [Link]
-
Semantic Scholar. (2015). Simultaneous HPLC Assay of Paracetamol and Sulfapyridine as Markers for Estimating Gastrointestinal Transit of Amphotericin B-co. [Link]
-
ResearchGate. (2021). Bioanalytical Method Development and Validation for Determination of Sulfasalazine in Rabbit Plasma by HPLC-UV. [Link]
-
Annex Publishers. (2015). Simultaneous HPLC Assay of Paracetamol and Sulfapyridine as Markers for Estimating Gastrointestinal Transit of Amphotericin B-containing Nanoparticles in Rat Plasma. Journal of Bioequivalence Studies. [Link]
-
Kellermann, T., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis, 236, 115633. [Link]
-
Cheméo. Chemical Properties of Sulfapyridine (CAS 144-83-2). [Link]
-
ResearchGate. (2020). Overview of the analysis of sulfapyridine from LC-MS/MS. [Link]
-
Journal of the Chinese Chemical Society. (2007). Molecular Recognition and Identification of Sulfapyridine and Sulfadimethoxine by High Performance Liquid Chromatography with Molecularly Imprinted Polymers as Receptor. Journal of the Chinese Chemical Society, 54(4), 989-996. [Link]
-
Zheng, J., et al. (2010). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2873-2879. [Link]
-
Briti Scientific. Sulfapyridine melting point reference standard for Analytical use – complies with USP testing methods), AnStan®. [Link]
-
The University of Melbourne. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. [Link]
-
Lanbeck, K., & Lindström, B. (1978). Determination of Salicylazosulphapyridine and Sulphapyridine in Plasma Using High-Performance Liquid Chromatography. Journal of Chromatography, 154(2), 321-4. [Link]
-
Polymer Chemistry Innovations. Sample Preparation – HPLC. [Link]
-
Al-Shdefat, R., et al. (2017). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2017, 8901013. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4930. [Link]
Sources
- 1. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 2. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 3. Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 7. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfapyridine (CAS 144-83-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sulfapyridine [drugfuture.com]
- 11. Sulfapyridine British Pharmacopoeia (BP) Reference Standard 144-83-2 [sigmaaldrich.com]
- 12. High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Simultaneous HPLC Assay of Paracetamol and Sulfapyridine as Markers for Estimating Gastrointestinal Transit of Amphotericin B-containing Nanoparticles in Rat Plasma | Journal of Bioequivalence Studies | Open Access Journals | Annex Publishers [annexpublishers.co]
- 16. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Application Notes and Protocols: Dosage Calculations for Sulfapyridine Sodium in Murine Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical steps for calculating and administering Sulfapyridine sodium in murine models. This document emphasizes scientific integrity, experimental causality, and self-validating protocols to ensure reproducible and reliable outcomes.
Introduction: The Scientific Rationale
Sulfapyridine, a first-generation sulfonamide antibiotic, and its more soluble sodium salt, have garnered renewed interest for their anti-inflammatory and immunomodulatory properties.[1][2] Historically used for bacterial infections and dermatitis herpetiformis, its potential applications in preclinical research, particularly in murine models of inflammation and autoimmune disease, are expanding.[3][4][5]
The primary mechanism of action for Sulfapyridine is the competitive inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] While this accounts for its antimicrobial effects, its efficacy in inflammatory conditions is thought to be multifactorial and is an active area of investigation.
A significant challenge in preclinical research is the accurate translation of drug dosages from human clinical data or other animal models to murine systems. Direct scaling based on body weight alone is often inaccurate due to differences in metabolic rates.[6][7] This guide will detail the use of allometric scaling, a more precise method that accounts for the relationship between body surface area and metabolic rate, to establish a scientifically grounded starting dose for Sulfapyridine sodium in mice.
Physicochemical Properties of Sulfapyridine Sodium
A thorough understanding of the test article's properties is fundamental to proper handling, formulation, and administration.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₃NaO₂S | [1] |
| Molecular Weight | 271.27 g/mol | [1] |
| Solubility | Freely soluble in water | [1] |
| Storage | 2-8°C, protected from light | [1] |
The high water solubility of Sulfapyridine sodium simplifies the preparation of solutions for parenteral administration, a common route in murine studies.
Allometric Scaling: From Human Dose to Murine Starting Point
Allometric scaling is a well-established method for extrapolating drug doses between species based on body surface area, which correlates more closely with metabolic rate than body weight.[7][8][9] The following protocol outlines the calculation of a murine equivalent dose (MED) from a known human effective dose.
Rationale for Dose Selection
The established human dose for dermatitis herpetiformis provides a reliable starting point for our calculation. The typical human dose ranges from 250 mg to 1 gram, four times a day.[3] For our calculation, we will use a conservative and common daily dose of 2 grams for a 60 kg adult.
Step-by-Step Allometric Scaling Calculation
The formula for converting a human equivalent dose (HED) to a murine equivalent dose (MED) is:
MED (mg/kg) = HED (mg/kg) x (Human Km / Mouse Km)
Where Km is a conversion factor that relates body weight to body surface area.
-
Human Km: 37
-
Mouse Km: 3
Step 1: Calculate the Human Dose in mg/kg
-
Human dose = 2000 mg/day
-
Average human weight = 60 kg
-
HED = 2000 mg / 60 kg = 33.33 mg/kg
Step 2: Calculate the Murine Equivalent Dose (MED)
-
MED (mg/kg) = 33.33 mg/kg x (37 / 3)
-
MED (mg/kg) = 33.33 mg/kg x 12.33
-
MED ≈ 411 mg/kg
This calculated dose of approximately 411 mg/kg per day serves as a scientifically justified starting point for dose-ranging studies in mice. It is crucial to emphasize that this is an estimated dose and must be validated empirically.
Experimental Protocols
Preparation of Sulfapyridine Sodium Solution
Objective: To prepare a sterile, injectable solution of Sulfapyridine sodium.
Materials:
-
Sulfapyridine sodium powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
0.22 µm sterile syringe filter
-
Calibrated balance
-
Vortex mixer
Protocol:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Calculation: Determine the required concentration of the dosing solution based on the desired dose (e.g., 411 mg/kg) and the average weight of the mice in the study cohort. The final injection volume should be kept to a minimum, ideally between 0.1 and 0.2 mL for intraperitoneal or subcutaneous administration.[10]
-
Weighing: Accurately weigh the required amount of Sulfapyridine sodium powder.
-
Dissolution: Add the powder to a sterile vial containing the appropriate volume of sterile saline or PBS.
-
Mixing: Vortex the solution until the powder is completely dissolved. Sulfapyridine sodium is freely soluble in water, so this should occur readily.[1]
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.
-
Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and store at 2-8°C, protected from light.
Administration of Sulfapyridine Sodium to Mice
Objective: To administer the prepared Sulfapyridine sodium solution to mice via a chosen route.
Routes of Administration:
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Common routes for systemic administration in mice include:
-
Intraperitoneal (IP): Offers rapid absorption.
-
Subcutaneous (SC): Provides slower, more sustained absorption.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability, though absorption can be more variable.
The following is a generalized protocol for intraperitoneal injection. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol (Intraperitoneal Injection):
-
Animal Restraint: Properly restrain the mouse.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Needle Insertion: Using an appropriate gauge needle (e.g., 25-27G), insert the needle at a 15-30 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Injection: Inject the calculated volume of the Sulfapyridine sodium solution smoothly.
-
Monitoring: Monitor the mouse for any immediate adverse reactions.
Dose-Ranging and Safety Considerations
The allometrically scaled dose is a starting point. A dose-ranging study is essential to determine the optimal therapeutic dose and to assess the safety profile of Sulfapyridine sodium in your specific murine model.
Rationale for Dose-Ranging Studies
A dose-ranging study, also known as a dose-escalation study, involves administering a range of doses (e.g., the calculated MED, and several doses above and below it) to small groups of mice. This allows for the determination of:
-
Efficacy: The dose at which the desired therapeutic effect is observed.
-
Toxicity: The dose at which adverse effects occur.
-
Therapeutic Window: The range of doses that are both effective and safe.
Toxicological Insights from Sulfasalazine Studies
-
Potential for Hematologic Effects: As with other sulfonamides, there is a risk of blood dyscrasias.[4] Monitoring complete blood counts (CBCs) in long-term studies is advisable.
-
Renal Toxicity: Crystalluria (crystal formation in the urine) is a known risk with sulfonamides, which can lead to kidney damage.[4] Ensuring adequate hydration of the animals is crucial.
-
General Toxicity: Signs of toxicity to monitor for include weight loss, ruffled fur, lethargy, and changes in behavior.
Based on these considerations, a suggested dose-ranging study might include doses of 200 mg/kg, 400 mg/kg, and 800 mg/kg.
Visualizing the Workflow and Mechanism
Experimental Workflow for Dosage Determination
Caption: Workflow for Sulfapyridine Sodium Dosage Determination in Mice.
Mechanism of Action: Dihydropteroate Synthetase Inhibition
Caption: Sulfapyridine's Inhibition of the Folic Acid Synthesis Pathway.
Conclusion: A Framework for Rigorous Dosing
The protocols and calculations outlined in this guide provide a robust framework for determining an appropriate and safe dosage of Sulfapyridine sodium in murine models. By grounding the initial dose estimation in established human data and employing allometric scaling, researchers can move forward with in vivo studies with a higher degree of confidence. However, the pivotal role of empirical dose-ranging studies cannot be overstated. These studies are indispensable for validating the calculated dose and ensuring the scientific rigor and ethical conduct of preclinical research.
References
-
Sulfapyridine (oral route) - Side effects & dosage - Mayo Clinic. (2025, April 1). [Link]
-
Dermatitis Herpetiformis. (n.d.). Merck Manual Professional Edition. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
-
Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). [Link]
-
Human to Animal Dose Conversion & Allometric Scaling - Pharmacology Mentor. (n.d.). [Link]
-
Allometric Scaling Calculator. (n.d.). [Link]
-
Zheng, W., Nafziger, A. N., Ruangyuttikarn, W., & Hubbard, W. C. (1993). Toxicokinetics of sulfasalazine (salicylazosulfapyridine) and its metabolites in B6C3F1 mice. Drug metabolism and disposition: the biological fate of chemicals, 21(6), 1091–1097. [Link]
-
National Toxicology Program. (1997). NTP Toxicology and Carcinogenesis Studies of Salicylazosulfapyridine (CAS No. 599-79-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 457, 1–327. [Link]
-
Iatropoulos, M. J., Williams, G. M., & Abdo, K. M. (1998). Mechanistic studies on genotoxicity and carcinogenicity of salicylazosulfapyridine an anti-inflammatory medicine. Experimental and toxicologic pathology : official journal of the Gesellschaft fur Toxikologische Pathologie, 50(6), 445–458. [Link]
-
Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf. (n.d.). [Link]
-
Dermatitis herpetiformis: Management – GPnotebook. (2018, January 1). [Link]
-
Sulfapyridine. (n.d.). In Wikipedia. [Link]
-
Antiga, E., & Caproni, M. (2015). Dermatitis herpetiformis: an update on diagnosis and management. Giornale italiano di dermatologia e venereologia : organo ufficiale, Societa italiana di dermatologia e sifilografia, 150(4), 441–449. [Link]
-
Sulfapyridine (144-83-2) - Chemical Effects in Biological Systems - NIH. (n.d.). [Link]
-
Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem. (n.d.). [Link]
-
Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed. (n.d.). [Link]
-
Method for voluntary oral administration of drugs in mice - PMC - NIH. (n.d.). [Link]
Sources
- 1. toku-e.com [toku-e.com]
- 2. toku-e.com [toku-e.com]
- 3. Sulfapyridine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 5. Dermatitis Herpetiformis: An Update on Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human to Animal Dose Conversion & Allometric Scaling | Pharmacology Mentor [pharmacologymentor.com]
- 7. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. Conversion between animals and human [targetmol.com]
- 10. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicokinetics of sulfasalazine (salicylazosulfapyridine) and its metabolites in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NTP Toxicology and Carcinogenesis Studies of Salicylazosulfapyridine (CAS No. 599-79-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic studies on genotoxicity and carcinogenicity of salicylazosulfapyridine an anti-inflammatory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Analysis of Sulfapyridine and its Metabolites: A Comprehensive Guide for Researchers
This document provides a detailed guide for the spectrophotometric analysis of Sulfapyridine, a sulfonamide antibiotic, and its primary metabolites. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for the quantification of these compounds in various stages of pharmaceutical development. This guide moves beyond simple procedural lists to explain the underlying scientific principles and rationale for methodological choices, ensuring a robust and validated approach to analysis.
Introduction: The Significance of Sulfapyridine Analysis
Sulfapyridine, a potent antibacterial agent, has been a cornerstone in the treatment of various infections and certain skin conditions.[1] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The parent drug is metabolized primarily in the liver, leading to the formation of metabolites such as N4-acetylsulfapyridine and 5-hydroxysulfapyridine.[2] Monitoring the levels of both the parent drug and its metabolites is crucial for pharmacokinetic studies, dose-response relationship assessments, and ensuring therapeutic efficacy while minimizing potential toxicity.[2][3]
Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid analytical technique for the quantification of pharmaceutical compounds.[4][5][6] This guide details two primary spectrophotometric approaches for the analysis of sulfapyridine: a direct UV spectrophotometric method for the parent drug and a derivative spectrophotometric method to resolve the analytical challenge of spectral overlap with its metabolites.
Fundamental Principles of Spectrophotometric Analysis
The quantification of sulfapyridine and its metabolites via spectrophotometry is grounded in the Beer-Lambert Law. This principle states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.[6][7] The relationship is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (a constant specific to the substance at a given wavelength)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte
The choice of solvent and pH is critical as it can influence the chromophoric properties of the analyte and thus its absorbance spectrum.[8]
Metabolic Pathway of Sulfapyridine
Understanding the metabolic transformation of sulfapyridine is essential for developing a comprehensive analytical strategy. The primary metabolic pathways include N-acetylation and hydroxylation.
Sources
- 1. usbio.net [usbio.net]
- 2. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tpcj.org [tpcj.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Sulfapyridine sodium solubility issues in neutral pH buffers.
Technical Support Center: Sulfapyridine Sodium
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Sulfapyridine sodium. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges encountered during your experiments. This guide is structured in a question-and-answer format to directly address the critical issue of Sulfapyridine sodium's poor solubility in neutral pH buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my Sulfapyridine sodium crash out of solution when I add it to a neutral buffer like PBS (pH 7.4)?
This is the most common issue researchers face, and it's rooted in the fundamental chemistry of the molecule. Sulfapyridine is a weak acid with a pKa of approximately 8.4.[1][2] The sodium salt form ("Sulfapyridine sodium") is freely soluble in water.[3][4] However, the protonated, non-ionized form ("Sulfapyridine") is very poorly soluble in water.[4]
The Henderson-Hasselbalch equation governs the ratio of the ionized (soluble) to non-ionized (insoluble) forms of the drug in solution.[5][6][7]
pH = pKa + log ( [Ionized, Soluble Form] / [Non-ionized, Insoluble Form] )
When you add Sulfapyridine sodium to a buffer with a pH below its pKa (like pH 7.4), the equilibrium shifts. The buffer donates protons (H+) to the ionized sulfapyridine molecules, converting them into the non-ionized, poorly soluble form, which then promptly precipitates out of the solution.[8]
Q2: What is the expected solubility of Sulfapyridine at different pH values?
The solubility of Sulfapyridine is highly pH-dependent.[8][9] As the pH increases above the pKa, the molecule becomes progressively more ionized and therefore more soluble.
| pH Value | Predicted State of Sulfapyridine | Aqueous Solubility |
| < 6.0 | Almost entirely non-ionized | Very Low (<0.3 mg/mL)[10] |
| 7.4 | Primarily non-ionized | Low (~0.33 mg/mL)[10] |
| 8.4 (pKa) | 50% Ionized / 50% Non-ionized | Moderately Soluble |
| > 9.5 | Almost entirely ionized | Highly Soluble |
Note: These are approximate values. Exact solubility can be influenced by temperature, buffer composition, and ionic strength.
Troubleshooting Guide: Preventing Precipitation
Problem: My Sulfapyridine sodium immediately precipitated after I added my stock solution to my neutral pH cell culture media or PBS.
This is the classic pH shift precipitation issue. The key is to control the pH at every step of the dissolution and dilution process.
Causality: You likely prepared a concentrated stock in a solvent like DMSO or water without pH adjustment. When this stock was introduced to the large volume of neutral buffer, the buffer's capacity overwhelmed the stock solution, forcing the pH down and causing the drug to convert to its insoluble form and precipitate.
Solution Workflow: The "High pH Stock" Method
This is the most reliable method for achieving a clear, stable final solution of Sulfapyridine sodium in a neutral pH buffer. The principle is to first dissolve the compound at a high pH where it is very soluble, and then carefully dilute it into your final buffer, ensuring the final concentration is below its solubility limit at the neutral pH.
Caption: Decision tree for selecting a solubilization method.
References
-
Sulfapyridine - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Showing metabocard for Sulfapyridine (HMDB0015028) - Human Metabolome Database. (n.d.). Retrieved January 12, 2026, from [Link]
-
Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. Retrieved from [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Retrieved from [Link]
-
Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods - CONICET. (n.d.). Retrieved January 12, 2026, from [Link]
-
Lezcano, M., Al-Soufi, W., Novo, M., & Feijoo, E. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical Sciences, 99(7), 3166–3176. Retrieved from [Link]
-
Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. (n.d.). Retrieved January 12, 2026, from [Link]
-
Aiassa, V., Zoppi, A., Longhi, M., & Quevedo, M. A. (2015). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 16(2), 260–268. Retrieved from [Link]
-
A. A. G., A. A., & M. A., A. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry, 2013, 836893. Retrieved from [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). Retrieved January 12, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 3(1). Retrieved from [Link]
-
Almalki, F. A., Althobaiti, N. A., & Al-Malki, A. L. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life (Basel, Switzerland), 12(11), 1735. Retrieved from [Link]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved from [Link]
-
Sulfapyridine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Methods of solubility enhancements | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sulfapyridine. (n.d.). Retrieved January 12, 2026, from [Link]
-
Martínez, F., & Gómez, A. (2004). Solubility Parameter-Based Methods for Predicting the Solubility of Sulfapyridine in Solvent Mixtures. Request PDF. Retrieved from [Link]
-
Ortiz, C. P., Delgado, D. R., Martínez, F., Jouyban, A., & Acree, Jr., W. E. (2016). Solubility and Preferential Solvation of Sulfanilamide, Sulfamethizole and Sulfapyridine in Methanol + Water Mixtures at 298.15 K. Request PDF. Retrieved from [Link]
-
Sulfapyridine | CAS:144-83-2 | High Purity | Manufacturer BioCrick. (n.d.). Retrieved January 12, 2026, from [Link]
-
Solubility Enhancement Techniques | Pharmaguideline. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ortiz, C. P., Delgado, D. R., Peña, M. Á., Jouyban, A., & Acree, Jr., W. E. (2017). Solubility of sulfapyridine in propylene glycol + water mixtures and correlation with the Jouyban-Acree model. Request PDF. Retrieved from [Link]
-
Sulfapyridine, chemical structure, molecular formula, Reference Standards. (n.d.). Retrieved January 12, 2026, from [Link]
-
Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Loftsson, T., & Jarho, P. (2017). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules (Basel, Switzerland), 22(8), 1258. Retrieved from [Link]
- Preparation method for sulfasalazine - Google Patents. (n.d.).
-
Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA. (n.d.). Retrieved January 12, 2026, from [Link]
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(6), 723–730. Retrieved from [Link]
Sources
- 1. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 2. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 3. toku-e.com [toku-e.com]
- 4. toku-e.com [toku-e.com]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 9. Sulfapyridine | CAS:144-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing crystallization of Sulfapyridine in concentrated stock solutions.
Welcome to the technical support center for Sulfapyridine. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the prevention of crystallization in concentrated Sulfapyridine stock solutions. As a compound with pH-dependent solubility, understanding its physicochemical properties is paramount to successful experimentation. This document provides in-depth, field-proven insights and validated protocols to ensure your stock solutions remain stable and reliable.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding Sulfapyridine handling.
Q1: Why is my concentrated Sulfapyridine stock solution crashing out or forming crystals?
A: Sulfapyridine is a weakly acidic compound with a pKa of approximately 8.4.[1] Its solubility in aqueous solutions is highly pH-dependent.[2] In neutral or acidic media, the molecule exists predominantly in its non-ionized, neutral form, which has very low water solubility (approximately 0.28 g/L at 25°C).[3][4] This low solubility is the primary reason for precipitation and crystallization when the concentration exceeds its saturation point in a given solvent system.
Q2: What is the best solvent for a highly concentrated stock solution of Sulfapyridine?
A: For high concentrations, organic solvents or alkaline aqueous solutions are necessary.
-
Dimethyl sulfoxide (DMSO) is a common choice, capable of dissolving Sulfapyridine at concentrations up to 25 mg/mL.[5]
-
Aqueous solutions of sodium hydroxide (NaOH) are highly effective. By raising the pH well above the pKa of 8.4, Sulfapyridine is deprotonated to form its highly soluble sodium salt.[1] For example, dissolving Sulfapyridine in 0.1 M NaOH is a standard practice.
Q3: Can I just heat the solution to redissolve the crystals?
A: While gentle heating and sonication can help redissolve precipitates, especially in co-solvent systems like PEG300, it is often a temporary solution if the underlying solubility issue is not addressed.[6] If the solution's pH is not optimal or the concentration is too high for the solvent system, the compound will likely recrystallize upon cooling to room temperature or during long-term storage.[7]
Q4: How should I properly store my Sulfapyridine stock solution to prevent crystallization?
A: Proper storage is crucial.
-
For DMSO stocks: Store in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][8]
-
For alkaline aqueous stocks (e.g., in 0.1 M NaOH): These are generally stable at 2-8°C for short-term storage. For longer-term storage, aliquoting and freezing at -20°C is recommended.
-
Light Protection: Sulfapyridine can slowly darken upon exposure to light.[1] Always store solutions in amber vials or wrapped in foil to protect them from photodegradation.
In-Depth Troubleshooting Guide
Encountering issues? This section provides a logical workflow to diagnose and solve crystallization problems.
Issue: Crystals have formed in my stock solution upon standing at room temperature or during refrigerated storage.
This is the most common failure mode. Follow this decision-making process to identify the cause and implement the correct solution.
Caption: Troubleshooting workflow for Sulfapyridine crystallization.
The Science of Sulfapyridine Solubility
To effectively prevent crystallization, it is essential to understand the underlying chemical principles. Sulfapyridine possesses two key functional groups that dictate its solubility: a weakly acidic sulfonamide group and a basic pyridine ring. However, its overall behavior in solution is dominated by the acidic sulfonamide proton, with a pKa of ~8.4.[1][3]
The relationship between pH and solubility can be visualized as follows:
Caption: Effect of pH on Sulfapyridine ionization and solubility.
At a pH below its pKa, Sulfapyridine is primarily in its neutral, protonated state. This form is poorly soluble in water due to its relatively nonpolar aromatic structures, leading to aggregation and crystallization. By increasing the pH to a value at least 1.5-2 units above the pKa (i.e., pH > 9.9), the equilibrium shifts dramatically. The sulfonamide group deprotonates, forming a charged anion. This ionized form is significantly more polar and readily forms a salt (e.g., sodium sulfapyridine), which is freely soluble in aqueous media.[1]
Validated Experimental Protocols
Here are two reliable, step-by-step methods for preparing stable, concentrated stock solutions of Sulfapyridine.
Protocol 1: Preparation of a 100 mM Alkaline Aqueous Stock Solution
This method leverages pH modification to achieve high solubility and is ideal for experiments where an organic co-solvent is undesirable.
Materials:
-
Sulfapyridine powder (MW: 249.29 g/mol )[3]
-
Sodium Hydroxide (NaOH) pellets
-
Deionized (DI) water
-
Calibrated pH meter
-
Sterile conical tubes and amber microcentrifuge tubes
Procedure:
-
Prepare a 0.1 M NaOH Solution: Dissolve 0.4 g of NaOH in 100 mL of DI water. Allow the solution to cool to room temperature.
-
Weigh Sulfapyridine: Accurately weigh 249.3 mg of Sulfapyridine powder for a final volume of 10 mL (this yields a 100 mM solution).
-
Dissolution: Add the Sulfapyridine powder to a 15 mL conical tube. Add approximately 8 mL of the 0.1 M NaOH solution.
-
Mix Thoroughly: Vortex the solution vigorously for 1-2 minutes. Use a sonicator bath for 5-10 minutes if any solid remains. The solution should become completely clear.
-
Volume Adjustment: Once fully dissolved, add 0.1 M NaOH to reach a final volume of 10.0 mL.
-
QC Check: Visually inspect the solution. It must be free of any particulates or cloudiness.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting (amber) tubes. Store at -20°C for long-term use.
Protocol 2: Preparation of a 10 mg/mL (40 mM) DMSO Stock Solution
This protocol is suitable for applications where a DMSO co-solvent is acceptable and is often used for in vitro cell-based assays.
Materials:
-
Sulfapyridine powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes and amber microcentrifuge tubes
Procedure:
-
Weigh Sulfapyridine: Accurately weigh 10 mg of Sulfapyridine powder.
-
Add Solvent: Place the powder in a sterile conical tube. Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex the tube vigorously. If needed, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes until the powder is completely dissolved.[6]
-
QC Check: Ensure the final solution is clear and homogenous.
-
Aliquoting and Storage: Dispense into single-use aliquots in amber tubes to avoid moisture absorption by the DMSO and to prevent freeze-thaw cycles. Store at -20°C or -80°C.[8]
Troubleshooting Dilution: When diluting a concentrated DMSO stock into an aqueous buffer (e.g., cell culture media), the Sulfapyridine may precipitate due to solvent-shifting. To avoid this, add the DMSO stock dropwise into the aqueous buffer while vortexing to ensure rapid mixing and dispersal.[8][9]
Summary of Sulfapyridine Solubility
The following table summarizes the solubility of Sulfapyridine in various common laboratory solvents to aid in solvent selection.
| Solvent | Solubility | Concentration (approx.) | Reference |
| Water (25°C) | 1:3500 (w/v) | ~0.28 mg/mL | [1] |
| Ethanol (25°C) | 1:440 (w/v) | ~2.27 mg/mL | [1][4] |
| Acetone (25°C) | 1:65 (w/v) | ~15.4 mg/mL | [1][4] |
| DMSO | Soluble | ~25 mg/mL | [5] |
| 0.1 M HCl | Freely Soluble | >100 mg/mL | [1] |
| 0.1 M NaOH | Freely Soluble | >100 mg/mL | [1] |
References
-
The pre-oxidation kinetics and mechanism of sulfapyridine for biodegradability improvement. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Predicted degradation pathways of SPY during enhanced hydrolysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Degradation and transformation of sulfapyridine in Fe2+/peroxydisulfate: Kinetics, mechanism and potential products. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies. (2022). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Solubility Parameter-Based Methods for Predicting the Solubility of Sulfapyridine in Solvent Mixtures. (2008). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Sulfapyridine | C11H11N3O2S. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Sulfapyridine. (n.d.). Solubility of Things. Retrieved January 12, 2026, from [Link]
-
Sulfapyridine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Multicomponent crystals of sulfapyridine and sulfadiazine. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
-
Evaluation of crystallization kinetics of amorphous sulfapyridine by DSC. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Sulphapyridine. (n.d.). AERU, University of Hertfordshire. Retrieved January 12, 2026, from [Link]
-
Solubility and Preferential Solvation of Sulfanilamide, Sulfamethizole and Sulfapyridine in Methanol + Water Mixtures at 298.15 K. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Solubility of sulfapyridine in propylene glycol + water mixtures and correlation with the Jouyban-Acree model. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 2. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 3. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulphapyridine [sitem.herts.ac.uk]
- 5. Sulfapyridine | Antibacterial | Antibiotic | Autophagy | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sulfapyridine Degradation Product Analysis
Welcome to the technical support center for the analysis of Sulfapyridine (SPY) and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting advice for challenges encountered during stability studies. Our focus is on the causality behind experimental choices to ensure robust and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and analysis of Sulfapyridine.
Q1: What are the primary degradation pathways for Sulfapyridine?
Answer: Sulfapyridine, a sulfonamide antibiotic, is susceptible to degradation through several key pathways, primarily hydrolysis, oxidation, and photolysis. Understanding these pathways is critical for designing stability-indicating methods.
-
Hydrolysis: This is a major degradation route, especially under acidic or basic conditions. The most labile bond is the sulfonamide bond (S-N) between the sulfonyl group and the aniline nitrogen. Cleavage of this bond is a primary hydrolytic pathway.[1][2] The rate of hydrolysis is significantly influenced by pH and temperature, with increased degradation observed at higher temperatures and in both acidic and alkaline environments.[1]
-
Oxidation: Sulfapyridine can be oxidized, particularly at the aniline amino group and the sulfur atom. Oxidative stress, often simulated using agents like hydrogen peroxide (H₂O₂), can lead to the formation of hydroxylated and other oxidized derivatives.[1][3] The reaction mechanism can involve nucleophilic or radical attacks, depending on the oxidizing system used.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[5] Photolytic pathways are complex and can involve desulfonation (cleavage of the SO₂ group), hydrolysis, and oxidation.[6][7] Studies have shown that photolytic degradation can be significant, with one study reporting a 28.57% degradation under photolytic conditions.[1][5]
It is crucial to recognize that the intermediates formed can still possess antibacterial activity, making their identification and characterization essential.[3]
Q2: I'm starting a forced degradation study. What conditions are recommended for Sulfapyridine?
Answer: A well-designed forced degradation or stress testing study is essential to develop a truly stability-indicating method as mandated by ICH guidelines.[8][9] The goal is to achieve partial degradation, typically in the range of 5-20%, to ensure that the analytical method can resolve the degradation products from the parent drug without generating secondary or irrelevant degradants.
Here is a recommended set of starting conditions for Sulfapyridine:
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Rationale & Expert Insight |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Heat at 60-80°C for 2-8 hours | Sulfapyridine shows notable degradation in acid.[1][5] Starting with 0.1 M HCl is standard. If degradation is too rapid, reduce temperature or time. If it's too slow, increase the acid concentration or temperature. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Heat at 60-80°C for 1-4 hours | Alkaline conditions also promote hydrolysis, often faster than acidic conditions for sulfonamides.[1] Careful monitoring is needed. Neutralize samples promptly with an equivalent amount of acid before analysis to prevent on-column reactions. |
| Oxidative | 3-6% Hydrogen Peroxide (H₂O₂) | Room Temperature for 24 hours | This condition mimics potential oxidation. The reaction can be slow at room temperature; gentle heating (e.g., 40°C) can be used if necessary. Ensure your HPLC mobile phase is compatible with residual peroxide, or use an enzyme (catalase) to quench the reaction. |
| Thermal | Dry Heat (e.g., 105°C) | 24-72 hours (solid state) | This tests the intrinsic stability of the drug substance in the solid state. Monitor for any changes in physical appearance (e.g., color change) in addition to chromatographic analysis. |
| Photolytic | ICH Q1B Option 1 or 2 | Expose solid or solution to 1.2 million lux hours (visible) and 200 watt hours/m² (UV-A) | Photostability is a key parameter.[9] Running a dark control (sample wrapped in foil) in parallel is mandatory to differentiate between thermal and light-induced degradation. Sulfapyridine is known to be light-sensitive.[5] |
Self-Validation Check: For each condition, always run a blank (stress agent in solvent) and a control (drug substance in solvent, unstressed) to eliminate interferences from the solvent or stressor and to establish the initial purity profile.
Q3: Which analytical techniques are best for identifying and quantifying Sulfapyridine and its degradation products?
Answer: The gold standard for this application is High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a mass spectrometer (LC-MS).
-
For Separation and Quantification (HPLC): A stability-indicating HPLC method is required. This means all major degradation products are separated from the parent peak and from each other.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice.[5][8]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (like 0.1% formic acid or a phosphate buffer) and an organic modifier (like acetonitrile).[5] A gradient elution (where the proportion of organic solvent is increased over time) is often necessary to resolve early-eluting polar degradants from the parent drug and any later-eluting non-polar species.
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[5] A PDA detector allows you to assess peak purity, which is a critical part of method validation. It checks if a single chromatographic peak consists of more than one compound, which is essential for proving the specificity of a stability-indicating method.
-
-
For Identification (LC-MS): To identify the structures of the unknown peaks observed in your chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1][5] By providing the mass-to-charge ratio (m/z) of the degradation products, you can deduce their molecular weights. Further fragmentation analysis (MS/MS) can then provide structural information to propose the identities of these compounds, which can be confirmed using reference standards if available.
Part 2: Troubleshooting Guide
Problem: I'm not seeing any degradation under acidic or basic conditions.
-
Plausible Cause: The conditions are not stringent enough. Sulfonamides can be relatively stable under mild conditions.[2]
-
Solution Path:
-
Increase Stress: Incrementally increase the temperature of your reaction (e.g., from 60°C to 80°C) or the duration of the stress.
-
Increase Reagent Concentration: If increasing temperature is not effective or desirable, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl).
-
Verify Sample Preparation: Ensure your drug substance is fully dissolved in the reaction medium. Poor solubility can drastically slow down degradation kinetics. A co-solvent might be needed, but ensure it is stable under the stress conditions.
-
Problem: My mass balance is poor (<95%). Where did my drug go?
-
Plausible Cause 1: One or more degradation products are not being detected by your analytical method.
-
Solution Path:
-
Check UV Spectra: Use your PDA detector to review the UV spectra of all peaks. A degradant may have a different chromophore and thus a different UV maximum (λmax). Your chosen detection wavelength might be suboptimal for certain products. Ensure your wavelength is appropriate for both the parent and the impurities.[10]
-
Modify Gradient: Some degradation products might be highly polar and elute in the solvent front, or highly non-polar and retained on the column. Adjust your HPLC gradient to include a longer hold at the initial, highly aqueous conditions and a stronger final organic wash.
-
-
Plausible Cause 2: The degradation product is volatile or has precipitated out of solution.
-
Solution Path:
-
Visual Inspection: Check your stressed samples for any signs of precipitation. If observed, try to redissolve the sample in a stronger solvent before analysis.
-
Consider Alternative Techniques: If volatile degradants are suspected (e.g., from cleavage into small molecules), techniques like Headspace Gas Chromatography (HS-GC) might be necessary, although this is less common for a molecule of this type.
-
Part 3: Experimental Protocols & Workflows
Protocol 1: Forced Degradation of Sulfapyridine under Hydrolytic Conditions
-
Preparation: Prepare a stock solution of Sulfapyridine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
Acid Stress: Mix 1 mL of the SPY stock solution with 1 mL of 0.1 M HCl in a sealed vial.
-
Base Stress: Mix 1 mL of the SPY stock solution with 1 mL of 0.1 M NaOH in a separate sealed vial.
-
Control Sample: Mix 1 mL of the SPY stock solution with 1 mL of purified water.
-
Incubation: Place all three vials in a water bath or oven at 80°C for 4 hours.
-
Neutralization & Dilution: After incubation, cool the vials to room temperature.
-
For the acid-stressed sample, add 1 mL of 0.1 M NaOH.
-
For the base-stressed sample, add 1 mL of 0.1 M HCl.
-
For the control sample, add 1 mL of water.
-
-
Analysis: Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately by HPLC.
Workflow: From Stress Test to Degradant Identification
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Experimental workflow for Sulfapyridine forced degradation studies.
Sulfapyridine Degradation Pathway
This diagram outlines the key degradation products formed from Sulfapyridine under various stress conditions.
Caption: Primary degradation pathways of Sulfapyridine.
References
-
The pre-oxidation kinetics and mechanism of sulfapyridine for biodegradability improvement. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Petha, V., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133. [Link]
-
Predicted degradation pathways of SPY during enhanced hydrolysis. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tirumaleswara Rao, B., et al. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars, 5(1), 66-74. [Link]
-
Yao, P., et al. (2023). Degradation and transformation of sulfapyridine in Fe2+/peroxydisulfate: Kinetics, mechanism and potential products. ResearchGate. Retrieved January 12, 2026, from [Link]
-
High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies. (2022). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
García-Galán, M. J., et al. (2012). Kinetic studies and characterization of photolytic products of sulfamethazine, sulfapyridine and their acetylated metabolites in water under simulated solar irradiation. Water Research, 46(3), 679-688. [Link]
-
Photodegradation of sulfapyridine under simulated sunlight irradiation: Kinetics, mechanism and toxicity evolvement. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (n.d.). Retrieved January 12, 2026, from [Link]
-
Owerbach, J., et al. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-1253. [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Retrieved January 12, 2026, from [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave. Retrieved January 12, 2026, from [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Removal Efficiency of Sulfapyridine from Contaminated Surface Water by Carboxylated Graphene Oxide Blended PVDF Composite Ultrafiltration Membrane with Activated Carbon. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023). Asian Journal of Pharmaceutics. Retrieved January 12, 2026, from [Link]
-
Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). International Journal of Pharmacy and Technology. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies and characterization of photolytic products of sulfamethazine, sulfapyridine and their acetylated metabolites in water under simulated solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
Optimizing working concentrations of Sulfapyridine for in vitro assays.
Here is the technical support center with troubleshooting guides and FAQs for optimizing working concentrations of Sulfapyridine for in vitro assays.
Technical Support Center: Optimizing Sulfapyridine for In Vitro Assays
Welcome to the technical support guide for Sulfapyridine. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for successfully utilizing Sulfapyridine in in vitro assays. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding Sulfapyridine's properties and handling, providing the essential groundwork for your experiments.
Q1: What is Sulfapyridine and its primary mechanism of action?
Sulfapyridine is a sulfonamide antibiotic that functions as an antibacterial and anti-inflammatory agent.[1] It is also the primary metabolite of Sulfasalazine, a drug used to treat inflammatory bowel disease.[1][2] Its best-characterized mechanism is the inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria and other microorganisms like Pneumocystis carinii.[1][3] By blocking this pathway, Sulfapyridine impedes DNA synthesis and microbial growth.[4] While it possesses some anti-inflammatory properties, such as scavenging reactive oxygen species, some of the more potent immunomodulatory effects observed with its parent drug, Sulfasalazine (like NF-κB inhibition), are not strongly attributed to the Sulfapyridine moiety alone.[1][5][6]
Q2: What are the key solubility characteristics of Sulfapyridine? How should I prepare a stock solution?
Sulfapyridine's solubility is a critical factor for in vitro work. It has very low water solubility (<0.1 g/100 mL), which is highly pH-dependent.[2][7] Therefore, preparing a high-concentration aqueous stock is not feasible and will lead to precipitation.
For in vitro assays, organic solvents are required. DMSO is the most common and effective choice.[8]
Table 1: Physicochemical and Solubility Properties of Sulfapyridine
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁N₃O₂S | [1] |
| Molecular Weight | 249.29 g/mol | [2] |
| Water Solubility | <0.1 mg/mL at 22°C | [2] |
| DMSO Solubility | ≥ 25 mg/mL (100.28 mM) | [8] |
| Ethanol Solubility | ~2.27 mg/mL (1:440 dilution) | [2] |
| Storage | Store powder at room temperature, protected from light.[2] Store stock solutions at -20°C or -80°C.[3] |
Recommended Protocol for Stock Solution Preparation:
-
Prepare a primary stock solution of 25 mg/mL (100 mM) in 100% DMSO. Sonication may be required to fully dissolve the compound.[8]
-
Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation.[3]
-
Store aliquots at -20°C for up to one year or -80°C for up to two years.[3]
Q3: What is a good starting concentration range for my initial experiments?
The optimal concentration is highly dependent on the cell type and the specific assay. It is always recommended to perform a dose-response curve. However, based on published data, you can select a logical starting range. Toxicological guidelines often suggest that in vitro tests may require concentrations 20- to 200-fold higher than in vivo plasma levels to elicit an observable effect.[9]
Table 2: Recommended Starting Concentration Ranges for Various Assays
| Assay Type | Recommended Starting Range | Rationale / Reference |
| Antibacterial (MIC) | 1 - 200 µg/mL (approx. 4 - 800 µM) | Effective against Y. enterocolitica and Salmonella in the 3.1-100 µg/mL range.[1][3] |
| Enzyme Inhibition (DHPS) | 0.01 - 10 µM | The reported IC₅₀ is 0.18 µM. A range spanning 2 logs above and below this value is appropriate.[3] |
| Anti-inflammatory / Immunomodulation | 10 - 500 µM | While Sulfapyridine itself may not be strongly inhibitory, its parent drug is active in the 10-100 µg/mL range. Testing a higher range for the metabolite is a reasonable starting point.[10] |
| General Cytotoxicity (e.g., in cancer cell lines) | 1 - 1000 µM | A broad range is necessary for novel applications to establish the cytotoxic profile and determine the IC₅₀.[11] |
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of the solvent in the cell culture medium is a critical parameter. High concentrations of DMSO can cause cellular stress, induce differentiation, or be directly toxic, confounding your results.
-
General Guideline: Keep the final DMSO concentration in your culture medium below 0.5% (v/v) .
-
Best Practice: The ideal final concentration is ≤0.1% .
-
Mandatory Control: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your treatment groups but no Sulfapyridine. This allows you to subtract any effects of the solvent itself.
Section 2: Step-by-Step Protocol: Determining the Optimal Working Concentration
The most reliable method for finding the optimal concentration is to perform a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This protocol uses a standard MTT assay for cell viability as an example.[4][12]
Workflow for a Dose-Response Cytotoxicity Assay
Caption: General workflow for determining the IC50 of Sulfapyridine.
Detailed Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare a 100 mM stock of Sulfapyridine in DMSO as described in Q2.
-
Perform serial dilutions to create a range of working solutions in your complete cell culture medium. It's crucial to dilute in stages to avoid precipitation. For example, first, create a high-concentration working stock (e.g., 10 mM) in the medium, then serially dilute from there.
Caption: Example of a two-step serial dilution workflow for cell treatment.
-
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase with high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.[11]
-
-
Compound Treatment:
-
Carefully remove the old medium.
-
Add 100 µL of the medium containing your range of Sulfapyridine concentrations to the appropriate wells.
-
Include triplicate wells for each condition: vehicle control, blank (medium only), and each drug concentration.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
Cell Viability Assessment (MTT Assay):
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.[13]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the % Viability against the log of the Sulfapyridine concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common problems encountered when working with Sulfapyridine.
Problem 1: I see a precipitate in my culture wells after adding Sulfapyridine.
This is the most common issue, given Sulfapyridine's poor aqueous solubility.[7] Precipitates can be harmful to cells and will cause inaccurate, non-reproducible results.
Caption: A logical workflow for troubleshooting Sulfapyridine precipitation.
Table 3: Detailed Steps for Resolving Precipitation
| Step | Action | Causality and Explanation |
| 1. Check Final Concentration | Verify that your highest working concentration does not exceed the solubility limit in the final culture medium (which is mostly aqueous). | Even with DMSO as a co-solvent, high concentrations will crash out of the aqueous medium. This is the most likely cause. |
| 2. Assess Stock Solution | Inspect your frozen stock aliquot. Is it clear upon thawing? If not, prepare a fresh stock solution. | Repeated freeze-thaw cycles can introduce water, causing the drug to precipitate within the stock vial.[3] |
| 3. Pre-warm Reagents | Ensure your culture medium is pre-warmed to 37°C before you add the drug solution. | Adding a cold solution to a warmer one can cause dissolved salts and compounds to fall out of solution.[14] |
| 4. Check Dilution Method | Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium. Perform an intermediate dilution step. | This prevents "solvent shock," where the drug immediately precipitates at the point of contact before it can disperse. |
| 5. Rule out Media Issues | If the problem persists, check for precipitates in the base medium itself. Sometimes, temperature shifts can cause salts like calcium phosphate to precipitate.[15] | This is an issue with the medium, not the compound. If this occurs, use a fresh bottle of medium. |
Problem 2: My results are inconsistent between experiments.
-
Potential Cause: Compound degradation.
-
Solution: Use fresh aliquots of your stock solution for each experiment. Do not reuse thawed stock.
-
-
Potential Cause: Inconsistent cell health or passage number.
-
Solution: Use cells from a consistent, low passage number. Always ensure high viability before seeding. Genetic drift can occur in continuous cell lines, altering their response.[16]
-
-
Potential Cause: Pipetting errors during serial dilution.
-
Solution: Use calibrated pipettes and be meticulous during dilutions. Prepare a master mix for each concentration to be added to replicate wells.
-
Problem 3: I'm observing high cell death even at low concentrations, or my vehicle control shows toxicity.
-
Potential Cause: Solvent toxicity.
-
Solution: Your cell line may be particularly sensitive to DMSO. Perform a dose-response curve with DMSO alone (e.g., from 0.01% to 1.0%) to determine the maximum tolerated concentration. Ensure your final DMSO concentration is well below this toxic threshold.
-
-
Potential Cause: Contamination.
Problem 4: The compound shows no effect at the concentrations I've tested.
-
Potential Cause: Concentration is too low.
-
Solution: Based on your initial broad-range screen, if no effect is seen, you may need to test a higher concentration range (e.g., up to 1 mM), being mindful of solubility limits.
-
-
Potential Cause: The cell line is not sensitive or the biological pathway is not active.
-
Solution: Sulfapyridine's primary target is DHPS, which is absent in mammalian cells. If you are looking for anti-inflammatory or other effects, your chosen cell line may not have the relevant pathways or may have compensatory mechanisms.[18] Consider using a positive control compound known to elicit the desired effect in your assay.
-
-
Potential Cause: Inactive compound.
-
Solution: If possible, verify the identity and purity of your Sulfapyridine powder via analytical methods. Purchase compounds from reputable suppliers.
-
Section 4: Advanced Considerations
Off-Target Effects: Any compound can have unintended effects, especially at high concentrations.[19] An "off-target effect" is when the drug interacts with molecules other than its intended target, which can lead to misinterpretation of results.[20][21] This is a key reason for using the lowest effective concentration that produces a robust and reproducible result in your assay. Using concentrations far above the determined IC₅₀ or EC₅₀ increases the risk of observing phenomena that are not related to the compound's primary mechanism of action.
References
-
In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). MDPI. Retrieved from [Link]
-
Compares, A., et al. (1985). In vitro immunomodulatory effects of sulfasalazine and its metabolites. The Journal of Rheumatology. Retrieved from [Link]
-
Green, K. D., & Chamberlin, J. W. (2007). On the Action of 5-Amino-Salicylic Acid and Sulfapyridine on M. avium including Subspecies paratuberculosis. Gastroenterology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Retrieved from [Link]
-
Rachmilewitz, D., & Okon, E. (1990). Inhibition of cell mediated cytotoxicity by sulphasalazine: effect of in vivo treatment with 5-aminosalicylic acid and sulphasalazine on in vitro natural killer cell activity. Gut. Retrieved from [Link]
-
ResearchGate. (2020). Which concentrations are optimal for in vitro testing? Retrieved from [Link]
-
Delgado, D. R., et al. (2016). Further Numerical Analyses on the Solubility of Sulfapyridine in Ethanol + Water Mixtures. ResearchGate. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Sulfapyridine. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Kassie, F., et al. (2023). Inhibition of lung adenocarcinoma by combinations of sulfasalazine (SAS) and disulfiram-copper (DSF-Cu) in cell line models and mice. Carcinogenesis. Retrieved from [Link]
-
Jacoby, F. (1942). Toxicity of Sulphonamide Drugs to Cells in Vitro. The Lancet. Retrieved from [Link]
-
Nick, T. (2022). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Retrieved from [Link]
-
Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences. Retrieved from [Link]
-
Craven, P. A., et al. (1987). Actions of sulfasalazine and 5-aminosalicylic acid as reactive oxygen scavengers in the suppression of bile acid-induced increases in colonic epithelial cell loss and proliferative activity. Gastroenterology. Retrieved from [Link]
-
BioCrick. (n.d.). Sulfapyridine. Retrieved from [Link]
-
Sneed, B., et al. (2016). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]
-
Frontiers. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Retrieved from [Link]
-
Delgado, D. R., et al. (2016). Further Numerical Analyses on the Solubility of Sulfapyridine in Ethanol + Water Mixtures. Semantic Scholar. Retrieved from [Link]
-
Samrot, A. V., et al. (2022). In vitro cell-based assays to test drugs – A Review. ResearchGate. Retrieved from [Link]
-
Płachta, D., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules. Retrieved from [Link]
-
Das, K. M., & Sternlieb, I. (1975). Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Sulfapyridine – Knowledge and References. Retrieved from [Link]
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
-
Fischer, S., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfapyridine. Retrieved from [Link]
-
Cell & Gene. (2023). An Off-Target Effect in Genome Editing Defined. YouTube. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Actions of sulfasalazine and 5-aminosalicylic acid as reactive oxygen scavengers in the suppression of bile acid-induced increases in colonic epithelial cell loss and proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 8. Sulfapyridine | Antibacterial | Antibiotic | Autophagy | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro immunomodulatory effects of sulfasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Inhibition of lung adenocarcinoma by combinations of sulfasalazine (SAS) and disulfiram-copper (DSF-Cu) in cell line models and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 21. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
Technical Support Center: Troubleshooting Unexpected Side Effects of Sulfapyridine in Animal Studies
Welcome to the technical support center for researchers utilizing Sulfapyridine in animal studies. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and managing unexpected side effects that may arise during your experiments. As your dedicated application scientist, I have structured this guide to move beyond a simple checklist, offering causal explanations and actionable protocols to ensure the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have before or during their studies with Sulfapyridine.
Q1: What are the most common unexpected side effects of Sulfapyridine observed in animal studies?
A1: While expected side effects are often dose-related and predictable, unexpected side effects can be idiosyncratic and species-specific. In dogs, idiosyncratic reactions are a significant concern and can manifest as fever, arthropathy, blood dyscrasias (neutropenia, thrombocytopenia, hemolytic anemia), and hepatopathy.[1][2] In rodents, renal toxicity, including crystalluria and tubular necrosis, is a notable finding, particularly at higher doses.[3][4] Neurotoxicity, although less common, has also been reported in rats, presenting as non-suppurative meningitis at higher dose levels.[3][4]
Q2: Are there known species-specific differences in Sulfapyridine metabolism and toxicity?
A2: Yes, significant species-specific differences exist, primarily due to variations in drug metabolism.[5][6][7][8] For instance, dogs are known to have a deficiency in N-acetylation, a key pathway for sulfonamide metabolism, which may predispose them to toxicity. Mice have a greater systemic exposure to Sulfapyridine compared to rats when administered similar doses of the parent drug, sulfasalazine.[5] These metabolic differences are critical considerations when selecting animal models and interpreting toxicological data.
Q3: What is the primary mechanism behind Sulfapyridine-induced toxicity?
A3: A key mechanism of Sulfapyridine toxicity involves its metabolic activation to a reactive hydroxylamine metabolite.[9][10] This metabolite is thought to be cytotoxic and can bind to cellular macromolecules, leading to cell death and immune-mediated reactions. This pathway is particularly relevant to the idiosyncratic hypersensitivity reactions observed in dogs.[1][2] Additionally, the low solubility of Sulfapyridine and its acetylated metabolites in acidic urine can lead to crystalluria and subsequent kidney damage.[11]
Q4: Can I predict which animals are more likely to experience adverse effects?
A4: While it is challenging to predict idiosyncratic reactions in individual animals, certain factors can increase the risk. Genetic predisposition, such as the slow acetylator phenotype in humans, which has parallels in some animal species, can lead to higher circulating levels of Sulfapyridine and an increased risk of side effects.[5] Pre-existing renal or hepatic impairment can also increase susceptibility to toxicity. Careful monitoring of all animals at the study outset and throughout the dosing period is crucial.
Part 2: Troubleshooting Guide for Unexpected Side Effects
This section provides detailed, step-by-step guidance for identifying, confirming, and managing specific unexpected side effects.
Issue 1: Sudden Onset of Lethargy, Fever, and Joint Swelling in a Dog
Potential Cause: Idiosyncratic Hypersensitivity Reaction. This is a well-documented, though unpredictable, adverse effect of sulfonamides in dogs, and is not strictly dose-dependent.[1][2][12]
Troubleshooting Workflow:
Caption: Workflow for managing suspected crystalluria in rodents.
Experimental Protocol: Management of Sulfapyridine-Induced Crystalluria
-
Urine Collection and Analysis:
-
Place animals in metabolic cages for timed urine collection.
-
Immediately analyze a fresh urine sample for pH and specific gravity.
-
Centrifuge a portion of the urine and examine the sediment under a microscope for the presence and type of crystals. Sulfonamide crystals can be needle-shaped. [13]
-
-
Biochemical Monitoring:
-
Collect a blood sample via an appropriate method (e.g., tail vein, saphenous vein) to measure serum Blood Urea Nitrogen (BUN) and creatinine levels to assess kidney function. [4]
-
-
Fluid and pH Management:
-
Increase hydration by providing supplemental water sources.
-
If urine pH is acidic, consult with a veterinarian about the possibility of adding a small amount of sodium bicarbonate to the drinking water to increase urine pH and the solubility of sulfonamide crystals. [13]
-
-
Dose Adjustment:
-
Based on the severity of the findings and in consultation with the study director, consider reducing the dose of Sulfapyridine or temporarily discontinuing treatment until renal parameters normalize.
-
Issue 3: Unexplained Neurological Signs in Rodents (e.g., Ataxia, Tremors, Seizures)
Potential Cause: Sulfapyridine-Induced Neurotoxicity. While less common, high doses of Sulfapyridine or its parent compound, sulfasalazine, have been associated with neurological side effects in rats, including non-suppurative meningitis. [3][4] Troubleshooting Workflow:
Caption: Workflow for managing suspected neurotoxicity in rodents.
Experimental Protocol: Assessment of Neurotoxicity
-
Neurological Examination:
-
Observe the animal's spontaneous activity in its home cage.
-
Assess gait and coordination by observing locomotion in an open field.
-
Evaluate the righting reflex by gently placing the animal on its back.
-
Check for the presence of tremors or seizures.
-
-
Supportive Care:
-
Ensure easy access to food and water, as neurological impairment may affect the animal's ability to eat and drink.
-
Provide soft bedding to prevent injury.
-
-
Histopathology:
-
At the end of the study, or if the animal's condition deteriorates, euthanize the animal and perfuse with a suitable fixative.
-
Collect the brain and spinal cord and process for histopathological analysis, with a focus on meningeal inflammation and neuronal changes in different brain regions. [4][14]
-
Part 3: Data Summary and Visualization
Table 1: Dose-Dependent Side Effects of Sulfapyridine in Rats
| Dose (mg/kg) | Observed Side Effects | Species | Reference |
| 60, 120, 250 | Decreased epididymis weight, reduced sperm motility and reserves. | Rat (male) | [1] |
| 150 | Sub-meningeal edema. | Rat (male) | [4] |
| 300 | Increased serum creatinine and urea, non-suppurative meningitis, renal tubular necrosis. | Rat (male) | [4] |
| 600 | Increased serum creatinine and urea, decreased serum SOD and catalase, non-suppurative meningitis, renal tubular necrosis. | Rat (male) | [4] |
Note: Data for dogs are more qualitative and often related to idiosyncratic reactions rather than direct dose-toxicity relationships. [2][12]
Metabolic Pathway of Sulfasalazine and Sulfapyridine
Caption: Metabolic pathway of Sulfasalazine and Sulfapyridine.
References
-
Sulphapyridine. AERU. University of Hertfordshire. [Link]
-
Trepanier LA. Idiosyncratic toxicity associated with potentiated sulfonamides in the dog. J Vet Pharmacol Ther. 2004 Jun;27(3):129-38. [Link]
-
Trepanier LA. Idiosyncratic toxicity associated with potentiated sulfonamides in the dog. ResearchGate. 2004 Jul. [Link]
-
Mechanistic and Other Relevant Data. In: Some Drugs and Herbal Products. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Lyon (FR): International Agency for Research on Cancer; 2016. [Link]
-
Sjödin L, Visser S, Al-Saffar A. Using pharmacokinetic modeling to determine the effect of drug and food on gastrointestinal transit in dogs. J Pharmacol Toxicol Methods. 2011 Jul-Aug;64(1):42-52. [Link]
-
Pirmohamed M, Coleman MD, Hussain F, Breckenridge AM, Park BK. Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes. Br J Clin Pharmacol. 1991 Sep;32(3):303-10. [Link]
-
RAINA BL. Sulphapyridine anuria including histopathological examination of kidney in one case. Indian Med Gaz. 1946 Dec;81(12):505. [Link]
-
Sadusk JF Jr, Hirshfeld JW, Seymour A. Sulfapyridine and Vomiting: An Experimental Study of the Mechanism in the Dog. Yale J Biol Med. 1941 Jan;13(3):351-62. [Link]
-
Anyogu, C., E. E. Ema, and A. A. Oyagbemi. "Evaluation of sulfasalazine neurotoxicity and nephrotoxicity in rats." ResearchGate, 2017. [Link]
-
Zheng W, Winter SM, Mayersohn M, Bishop JB, Sipes IG. Toxicokinetics of sulfasalazine (salicylazosulfapyridine) and its metabolites in B6C3F1 mice. Drug Metab Dispos. 1993 Nov-Dec;21(6):1091-7. [Link]
-
Pirmohamed M, Coleman MD, Hussain F, Breckenridge AM, Park BK. Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes. Br J Clin Pharmacol. 1991 Sep;32(3):303-10. [Link]
-
Lavrijsen, K., et al. "Species differences in metabolism and pharmacokinetics: are we close to an understanding." Ask this paper | Bohrium, 1991. [Link]
-
Ross LA. Your guide to managing acute renal failure. DVM 360. 2007 Aug 1. [Link]
-
Segura J, Borja L, Bakke OM. Pharmacokinetics of sulpiride after oral and intravenous administration in the rat and the dog. Arch Int Pharmacodyn Ther. 1976 Sep;223(1):88-95. [Link]
-
Acute Kidney Injury: Diagnosis and Management. WSAVA 2015 Congress. VIN. [Link]
-
Weerachayaphorn, J., & Cai, S. Y. (2014). Biomarkers for drug-induced liver injury. SciSpace. [Link]
-
Larrey D, Faure S. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation. Front Pharmacol. 2021;12:666507. [Link]
-
Smith, J. C., et al. "Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach." Clinical Pharmacology & Therapeutics, vol. 114, no. 6, 2023, pp. 1234-1249. [Link]
-
Sadusk JF Jr, Hirshfeld JW, Seymour A. Sulfapyridine and Vomiting: An Experimental Study of the Mechanism in the Dog. PMC. [Link]
-
Martignoni M, Groothuis GM, de Kanter R. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opin Drug Metab Toxicol. 2006 Dec;2(6):875-94. [Link]
-
Guo X, Nzerue C. How to prevent, recognize, and treat drug-induced nephrotoxicity. Cleve Clin J Med. 2002 Apr;69(4):289-90, 293-4, 296-7 passim. [Link]
-
Ishii S, Kawasuso T, Waki Y, Igarashi T, Yamada T. Collaborative work on evaluation of ovarian toxicity. 17) Two- or four-week repeated-dose studies and fertility study of sulpiride in female rats. J Toxicol Sci. 2009;34 Suppl 1:SP175-82. [Link]
-
Foulds G, Sassiver ML, D'Arcy-Bramble P, Miller R, O'Brien MM, Weidler DJ. Comparative pharmacokinetics and metabolism of cephapirin in laboratory animals and humans. Antimicrob Agents Chemother. 1976 Aug;10(2):307-17. [Link]
-
Trepanier, L. A. "Idiosyncratic toxicity associated with potentiated sulfonamides in the dog." ResearchGate, 2004. [Link]
-
Trepanier LA. Delayed hypersensitivity reactions to sulphonamides: syndromes, pathogenesis and management. Vet Dermatol. 1999 Sep;10(3):241-248. [Link]
-
Dettloff, P. "Presumptive hepatotoxicity and rhabdomyolysis secondary to phenazopyridine toxicity in a dog." PubMed, 2010. [Link]
-
Center, S. A. "Drug-induced liver injury (Proceedings)." DVM 360, 2009. [Link]
-
Sanfeliu, A., et al. "New insights in animal models of neurotoxicity-induced neurodegeneration." PMC, 2024. [Link]
-
Chapter IV. Guidelines for Toxicity Tests. FDA. [Link]
-
Descalzo, M. A., et al. "Central neurotoxic effects of intraperitoneally administered 3-acetylpyridine, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats." PubMed, 1989. [Link]
-
Trepanier, L. A. "Clinical findings in 40 dogs with hypersensitivity associated with administration of potentiated sulfonamides." ResearchGate, 2003. [Link]
-
Sulfapyridine (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Shiohara T, et al. Guidelines for the management of drug-induced hypersensitivity syndrome 2023. J Dermatol. 2023;50(9):1135-1163. [Link]
-
Martignoni M, Groothuis GM, de Kanter R. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. PubMed. [Link]
-
Banerji A, et al. Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. American Academy of Allergy, Asthma & Immunology. [Link]
-
Hematologic and Immunologic Diseases. Veterian Key. [Link]
-
Evaluation of sulfasalazine neurotoxicity and nephrotoxicity in rats. ResearchGate. [Link]
-
Parry, N. "Medicine: Sudden and unexpected death in small animal patients: Part 1." ResearchGate, 2008. [Link]
-
Wang, D., et al. "Sulfasalazine attenuates chronic constriction injury-induced neuroinflammation and mechanical hypersensitivity in rats." PubMed, 2018. [Link]
-
Miller, J., et al. "2023 AAHA Management of Allergic Skin Diseases in Dogs and Cats Guidelines." American Animal Hospital Association, 2023. [Link]
-
Zhang, Y., et al. "Literature review of the clinical features of sulfasalazine-induced drug reaction with eosinophilia and systemic symptoms/drug-induced hypersensitivity syndrome (DRESS/DIHS)." PMC, 2024. [Link]
-
Zhang, Y., et al. "Literature review of the clinical features of sulfasalazine-induced drug reaction with eosinophilia and systemic symptoms/drug-induced hypersensitivity syndrome (DRESS/DIHS)." PubMed, 2024. [Link]
Sources
- 1. Effect of sulphapyridine on male fertility in the rat [pubmed.ncbi.nlm.nih.gov]
- 2. Using pharmacokinetic modeling to determine the effect of drug and food on gastrointestinal transit in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfapyridine and Vomiting: An Experimental Study of the Mechanism in the Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Species Differences in Metabolism and Pharmacokinetics: Are We Close to an Understanding?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hematologic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aaaai.org [aaaai.org]
- 12. researchgate.net [researchgate.net]
- 13. ccjm.org [ccjm.org]
- 14. Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group (DKG), the Swiss Society for Allergy and Immunology (SGAI), the Austrian Society for Allergology and Immunology (ÖGAI), the German Academy of Allergology and Environmental Medicine (DAAU), the German Center for Documentation of Severe Skin Reactions and the German Federal Institute for Drugs and Medical Products (BfArM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Sulfapyridine sodium under different storage conditions.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of Sulfapyridine sodium. It is designed to offer practical, field-proven insights and troubleshooting advice to navigate the complexities of ensuring the stability and quality of this active pharmaceutical ingredient (API).
Introduction to Sulfapyridine Sodium Stability
Sulfapyridine sodium, the sodium salt of the sulfonamide antibiotic Sulfapyridine, is susceptible to degradation under various environmental conditions. A thorough understanding of its stability profile is paramount for the development of safe, effective, and reliable pharmaceutical products. This guide is structured to address common challenges and questions that arise during the stability assessment of Sulfapyridine sodium, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for Sulfapyridine sodium?
Sulfapyridine sodium is primarily susceptible to degradation through three main pathways: hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The sulfonamide bond in Sulfapyridine is susceptible to cleavage, particularly under acidic or basic conditions. This can lead to the formation of sulfanilic acid and 2-aminopyridine.
-
Oxidation: The primary aromatic amine group of the sulfanilic acid portion and the pyridine ring are prone to oxidation. This can result in the formation of N-oxide derivatives and other related impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to discoloration (a slow darkening) and the formation of various photoproducts.
What are the recommended storage conditions for Sulfapyridine sodium?
Based on its stability profile, Sulfapyridine sodium should be stored in well-closed, light-resistant containers at controlled room temperature (2-8°C is also cited as a storage condition for the reference standard). It is crucial to protect it from exposure to high humidity and light to minimize degradation.
How should a forced degradation study for Sulfapyridine sodium be designed?
A forced degradation study for Sulfapyridine sodium should be designed to intentionally degrade the sample under more severe conditions than accelerated stability testing. This helps to identify potential degradation products and establish the stability-indicating nature of the analytical methods. The study should include exposure to:
-
Acidic Conditions: e.g., 0.1 M Hydrochloric Acid.
-
Basic Conditions: e.g., 0.1 M Sodium Hydroxide.
-
Oxidative Conditions: e.g., 3-30% Hydrogen Peroxide.
-
Thermal Stress: e.g., Dry heat.
-
Photolytic Stress: Exposure to a combination of UV and visible light.
The extent of degradation should be targeted to be between 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.
What are the key considerations for developing a stability-indicating HPLC method for Sulfapyridine sodium?
A stability-indicating HPLC method must be able to accurately quantify the active ingredient and separate it from all potential degradation products and formulation excipients. Key considerations include:
-
Column Selection: A C18 column is commonly used and has been shown to be effective.
-
Mobile Phase: A combination of an organic solvent (like acetonitrile) and an acidic aqueous buffer (such as formic acid or phosphate buffer) is typically employed. The pH of the mobile phase is a critical parameter for achieving optimal separation, especially given the ionizable nature of Sulfapyridine.
-
Detector: A UV detector is suitable for the analysis of Sulfapyridine and its degradation products, with a detection wavelength typically around 265 nm.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Peak Tailing for Sulfapyridine | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. | - Use an end-capped C18 column. - Lower the mobile phase pH (e.g., to around 3) to suppress the ionization of silanols. - Add a competing base to the mobile phase in small concentrations. |
| Poor Resolution Between Sulfapyridine and a Degradation Product | - Inadequate mobile phase composition. - Suboptimal column chemistry. | - Adjust the organic-to-aqueous ratio in the mobile phase. - Modify the mobile phase pH to alter the ionization and retention of the analytes. - Try a different stationary phase (e.g., a phenyl-hexyl column) that offers different selectivity. |
| Drifting Retention Times | - Inadequate column equilibration. - Changes in mobile phase composition. - Temperature fluctuations. | - Ensure the column is thoroughly equilibrated with the mobile phase before each run. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a consistent temperature. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Flush the HPLC system and use fresh, high-purity solvents. - Implement a robust needle wash procedure in the autosampler method. |
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies on Sulfapyridine Sodium.
Understanding Degradation Mechanisms
A deeper understanding of the chemical transformations that Sulfapyridine sodium undergoes is critical for developing effective control strategies.
Hydrolytic Degradation Pathway
Caption: Hydrolytic degradation of Sulfapyridine Sodium.
Under both acidic and basic conditions, the primary point of hydrolytic attack is the sulfonamide linkage. This cleavage results in the formation of sulfanilic acid and 2-aminopyridine. The rate of this degradation is pH and temperature-dependent.
Impact of Excipients on Stability
The choice of excipients in a formulation can significantly impact the stability of Sulfapyridine sodium. It is essential to conduct compatibility studies with proposed excipients during pre-formulation development.
Common Excipient Incompatibility Issues:
-
Reducing Sugars (e.g., Lactose): The primary amine group of Sulfapyridine can potentially react with reducing sugars via the Maillard reaction, leading to the formation of colored degradants and a loss of potency.
-
Excipients with High Water Content: The presence of moisture can accelerate hydrolytic degradation. Therefore, the use of hygroscopic excipients should be carefully evaluated.
-
Oxidizing Agents: Excipients containing peroxide impurities can promote the oxidative degradation of Sulfapyridine.
-
Basic or Acidic Excipients: The micro-pH of the formulation can be influenced by the excipients, which in turn can affect the rate of hydrolysis.
Quantitative Stability Data Summary
The following table summarizes typical degradation data for Sulfapyridine under various stress conditions. Note that these are illustrative values and actual results may vary depending on the specific experimental conditions.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Primary Degradation Products |
| 0.1 M HCl | 24 hours | 80°C | 15 - 25% | Sulfanilic acid, 2-aminopyridine |
| 0.1 M NaOH | 24 hours | 80°C | 5 - 15% | Sulfanilic acid, 2-aminopyridine |
| 30% H₂O₂ | 24 hours | Room Temp | 10 - 20% | N-oxide derivatives |
| Dry Heat | 48 hours | 105°C | < 5% | Minor unspecified degradants |
| Photolytic | 1.2 million lux hours (Vis) & 200 watt hours/m² (UV) | Room Temp | 20 - 30% | Various photoproducts |
References
- Kapoor, B., Gupta, R., Gulati, M., Singh, S. K., Khatik, G. L., Chawla, M., Nagappan, K. V., Khursheed, R., & Kumar, R
Minimizing batch-to-batch variability of Sulfapyridine sodium in experiments.
Technical Support Center: Sulfapyridine Sodium
Welcome to the technical support guide for Sulfapyridine sodium. This resource is designed for researchers, scientists, and drug development professionals to address and minimize batch-to-batch variability in experiments. As Senior Application Scientists, we provide not only procedural guidance but also the scientific rationale behind these recommendations to ensure experimental reproducibility and integrity.
Troubleshooting Guide: Addressing Inconsistent Results
Inconsistent experimental outcomes when using different lots of a chemical reagent are a common challenge. This guide provides a structured approach to identifying and resolving variability associated with Sulfapyridine sodium.
Q1: My experimental results are inconsistent between different purchased batches of Sulfapyridine sodium. What should I check first?
A1: Start with a comprehensive comparison of the Certificate of Analysis (CoA) for each batch.
The CoA is the primary source of information about a specific batch's quality and purity. Discrepancies in key parameters are often the root cause of variability.
Causality: Even minor differences in purity, impurity profiles, moisture content, or physical form between batches can significantly alter the compound's effective concentration, solubility, and biological activity, leading to inconsistent results.
Action Plan:
-
Gather CoAs: Collect the CoA for every batch of Sulfapyridine sodium used.
-
Compare Key Parameters: Scrutinize and compare the values listed in the table below.
-
Contact Supplier: If you observe significant differences or missing information, contact the supplier's technical support for clarification.
Table 1: Critical Parameters for CoA Comparison
| Parameter | Typical Specification | Why It's Important for Consistency |
| Purity (Assay) | ≥99.0% | A lower purity means you are dosing less active compound than calculated, directly affecting results. |
| Water Content (Karl Fischer) | Often supplied as a monohydrate (approx. 6.2%) | Sulfapyridine sodium is hygroscopic; variations in water content will alter the compound's actual weight, leading to concentration errors.[1] |
| Impurities | Specified limits for individual and total impurities | Different impurity profiles can introduce unintended biological effects or interfere with analytical measurements. |
| Appearance | White or yellowish-white crystalline powder[2] | Deviations may indicate degradation, contamination, or a different polymorphic form. |
| Solubility Test | "Freely soluble in water"[3] | A batch that fails to dissolve as expected may indicate issues with polymorphism or impurities affecting solubility. |
Q2: I'm observing precipitation in my stock solution or final assay buffer, sometimes immediately and sometimes over time. Why is this happening?
A2: This is most likely due to issues with solubility, which is highly dependent on pH and concentration.
Sulfapyridine sodium is the salt of a weakly acidic parent compound, Sulfapyridine. While the sodium salt is freely soluble in water, its solubility can decrease dramatically if the pH of the solution drops, causing the less soluble free acid form (Sulfapyridine) to precipitate.[1][4][5]
Causality: The dissolution of Sulfapyridine sodium in unbuffered water can lead to a basic solution (pH ~11.4 for a 5% solution)[1]. When this highly alkaline stock is diluted into a buffered experimental medium (e.g., cell culture media at pH 7.4), the sharp decrease in pH can cause the concentration to exceed the solubility limit of Sulfapyridine at that new pH, leading to precipitation.
Workflow for Troubleshooting Precipitation
The following diagram outlines a logical workflow for diagnosing and resolving precipitation issues.
Caption: Decision tree for troubleshooting precipitation.
Q3: The measured activity of my Sulfapyridine sodium seems to decrease over time, even with new batches. What are the stability concerns?
A3: Sulfapyridine and its sodium salt can degrade upon exposure to light and air.
Sulfapyridine is known to slowly darken upon exposure to light.[6][7] Furthermore, the sodium salt can react with atmospheric carbon dioxide, which can liberate the less soluble parent sulfapyridine, effectively reducing the concentration of the dissolved salt.[1]
Causality: Photodegradation can alter the chemical structure of the molecule, reducing its intended activity and creating potentially interfering byproducts. Reaction with CO2 reduces the pH of the solid material over time, which can impact solubility and weighing accuracy due to absorbed moisture.
Best Practices for Ensuring Stability:
-
Storage: Always store the solid compound in a tightly sealed container, protected from light, at the recommended temperature of 2-8°C.[3]
-
Solution Preparation: Prepare stock solutions fresh whenever possible. If storage is necessary, use amber vials or wrap containers in aluminum foil.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Validation: For long-term or critical studies, perform a simple stability test by measuring the concentration or activity of a stored stock solution against a freshly prepared one.
Frequently Asked Questions (FAQs)
What is the best solvent for preparing a concentrated stock solution of Sulfapyridine sodium?
For maximum stability and solubility, use a slightly alkaline buffer (e.g., PBS adjusted to pH 9.0) or high-purity water followed by pH adjustment. While Sulfapyridine sodium is freely soluble in water (up to 667 mg/mL)[3], preparing it in unbuffered water can result in a highly alkaline solution that is prone to precipitation when diluted into neutral buffers. Preparing it in an alkaline buffer helps maintain its solubility upon dilution.
How can I be sure I am weighing Sulfapyridine sodium accurately, especially if it's hygroscopic?
Hygroscopicity, the tendency to absorb moisture from the air, is a significant source of error in weighing.[8] An apparently stable reading on the balance may include an unknown amount of water, leading to a lower-than-calculated final concentration.
Protocol for Accurate Weighing:
-
Acclimatize: Allow the container of Sulfapyridine sodium to equilibrate to room temperature before opening to prevent condensation.
-
Work Quickly: Minimize the time the container is open and the compound is exposed to ambient air.
-
Use a Spatula: Do not pour the powder directly from the bottle. Use a clean, dry spatula to transfer the compound to a weigh boat.
-
Weigh by Difference: For the highest accuracy, pre-weigh the vial containing the compound, transfer the approximate amount needed to your solvent vessel, and then re-weigh the vial. The difference in weight is the exact amount transferred, unaffected by moisture absorption during the measurement itself.
-
Use an Anti-Static Gun: If you notice powder "jumping" or erratic balance readings, this may be due to static electricity. Use an anti-static gun on the weigh boat and balance chamber to dissipate the charge.[9]
How can I verify the concentration of my prepared stock solution?
Directly verifying the concentration of your stock solution is the ultimate quality control step.
-
UV-Vis Spectrophotometry: This is a quick and accessible method. Prepare a dilution of your stock in a suitable solvent and measure its absorbance at the known λmax for Sulfapyridine. Use the Beer-Lambert law (A = εbc) with the known molar absorptivity (ε) to calculate the concentration.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more precise and specific method.[10] It can separate the parent compound from any impurities or degradants, providing an exact quantification of the active ingredient. This is the gold standard for concentration verification.[11]
Could polymorphism be a source of variability for Sulfapyridine?
Yes, absolutely. Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different dissolution rates and solubilities, even if they are chemically identical. Sulfapyridine is well-documented to exhibit multiple polymorphic forms.[12][13] While you may not be able to control the polymorphic form provided by the manufacturer, being aware of this phenomenon is crucial. If you observe a batch that dissolves much slower or faster than others, polymorphism could be the cause.
Protocol: Qualification of a New Batch of Sulfapyridine Sodium
This workflow ensures that a new lot of material will perform consistently with previous batches before it is used in critical experiments.
Sources
- 1. Sulfapyridine [drugfuture.com]
- 2. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. toku-e.com [toku-e.com]
- 5. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 6. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 7. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfapyridine (polymorph III), sulfapyridine dioxane solvate, sulfapyridine tetrahydrofuran solvate and sulfapyridine piperidine solvate, all at 173 K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Experimental Design for Sulfapyridine's pH-Dependent Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting strategies for handling the complex pH-dependent solubility of Sulfapyridine. Our goal is to empower you with the scientific rationale behind experimental protocols to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of Sulfapyridine so sensitive to pH?
Sulfapyridine is an amphoteric molecule, meaning it has both a weakly acidic and a weakly basic functional group. Its structure contains an acidic sulfonamide group and a basic aminopyridine group. This dual nature allows it to exist in different ionic states depending on the pH of the solution.
-
In highly acidic solutions (low pH): The basic nitrogen atom on the pyridine ring becomes protonated, forming a positively charged cation (SP-H₂⁺). This ionized form is generally more soluble in water.
-
In highly alkaline solutions (high pH): The acidic sulfonamide group loses a proton, forming a negatively charged anion (SP⁻). This form is also more soluble than the neutral form.
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule carries no net electrical charge and exists predominantly as the neutral species (SP⁰) or a zwitterion. At this point, intermolecular attractions are strongest and interaction with polar water molecules is weakest, resulting in minimum aqueous solubility.[1]
Understanding these transitions is critical because even small shifts in pH around the pKa values can lead to dramatic changes in solubility, potentially causing the compound to precipitate or "crash out" of solution.
Q2: I've seen different pKa values cited for Sulfapyridine. Which ones should I use?
You may encounter slight variations in reported pKa values due to different experimental conditions (e.g., temperature, ionic strength of the media). However, most literature sources cite two primary pKa values:
-
pKa₁ (acidic): Approximately 2.3 - 2.6 . This corresponds to the protonation of the pyridine ring nitrogen (the basic center).
-
pKa₂ (basic): Approximately 8.4 .[2][3][4] This corresponds to the deprotonation of the sulfonamide group (the acidic center).
For practical experimental design, using a pKa of ~8.4 for the acidic sulfonamide group is a reliable starting point.[2][3][4][5] The key takeaway is that Sulfapyridine's solubility will be lowest in the pH range between these two pKa values and will increase significantly as the pH moves further into acidic (<2) or alkaline (>9) territory.
Q3: My Sulfapyridine precipitated when I adjusted the pH of my solution. What happened and how can I fix it?
This is a classic issue stemming from Sulfapyridine's pH-dependent solubility profile. You likely adjusted the pH towards its isoelectric point, where it is least soluble.
Causality: When you shift the pH from a region of high solubility (e.g., pH > 9 or pH < 2) to the region of minimum solubility (approximately pH 3-7), you exceed the solubility limit of the neutral form of the drug, forcing it to precipitate out of the solution. This can also happen if you dilute a stock solution made in an organic solvent (like DMSO) into an aqueous buffer that has a pH within this low-solubility range.[6]
Troubleshooting Strategies:
-
pH-First Approach: Adjust the pH of your aqueous buffer before adding Sulfapyridine. Ensure the final pH of the medium is one where the drug is known to be sufficiently soluble for your target concentration.
-
Dissolve at pH Extremes: Prepare a concentrated stock solution by first dissolving the Sulfapyridine powder in a small amount of dilute acid (e.g., 0.1 M HCl) or dilute base (e.g., 0.1 M NaOH), where it is freely soluble.[2][3] You can then carefully dilute this stock into your final buffer, ensuring the final pH remains in a suitable range and that the final concentration does not exceed the solubility limit at that pH.
-
Use of Co-solvents: For some applications, the addition of a water-miscible co-solvent like propylene glycol can increase the solubility of the neutral species, although this may not be suitable for all experimental systems.[7]
Experimental Protocols & Troubleshooting Guides
Protocol 1: Determining the Equilibrium pH-Solubility Profile of Sulfapyridine
This protocol uses the gold-standard Shake-Flask method to determine the thermodynamic equilibrium solubility of Sulfapyridine at various pH points, which is crucial for pre-formulation and biopharmaceutical classification.[6][8]
Core Principle: An excess amount of the solid drug is agitated in a specific buffer until the solution is saturated (equilibrium is reached). The concentration of the dissolved drug in the supernatant is then measured.[9]
Materials:
-
Sulfapyridine powder
-
Calibrated pH meter
-
Analytical balance
-
Thermostatic shaker (e.g., 37 ± 1 °C for biopharmaceutical studies)[10][11]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis Spectrophotometer for quantification
-
Buffer solutions (see table below)
Recommended Buffers for pH-Solubility Profile: As per WHO and other regulatory guidelines, solubility should be determined over the physiological pH range of 1.2 to 6.8.[10] It is also advisable to test at higher pH values to fully characterize Sulfapyridine's profile.
| Target pH | Recommended Buffer System (50 mM) | Rationale |
| 1.2 | 0.1 N HCl or Simulated Gastric Fluid (without enzymes) | Simulates stomach pH.[10] |
| 4.5 | Acetate Buffer | Represents the upper small intestine.[10] |
| 6.8 | Phosphate Buffer (e.g., SIFsp) | Represents the lower small intestine.[10] |
| 9.0 | Borate or Carbonate Buffer | To characterize solubility in the alkaline region past pKa₂. |
Step-by-Step Methodology:
-
Preparation: To a series of glass vials, add an excess amount of Sulfapyridine (e.g., 5-10 mg) to a defined volume (e.g., 5 mL) of each buffer solution. The amount should be enough to ensure solid remains after equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 37 °C). Agitate for a predetermined time. Crucially, equilibrium time must be established first (a preliminary experiment agitating for 24, 48, and 72 hours and checking if the concentration plateaus is recommended).[9][12]
-
Phase Separation: After equilibration, allow the vials to stand at temperature for a short period to let the larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling & pH Measurement: Carefully withdraw an aliquot of the clear supernatant. Immediately measure the pH of the remaining supernatant in the vial to confirm the final equilibrium pH.
-
Filtration & Dilution: Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates. Pre-saturate the filter by discarding the first portion of the filtrate to avoid drug adsorption to the membrane. Dilute the clear filtrate with an appropriate mobile phase or solvent to bring the concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of Sulfapyridine in the diluted samples using a validated HPLC or UV-Vis method against a standard curve.
-
Calculation: Calculate the solubility in mg/mL or M, correcting for the dilution factor.
Troubleshooting Guide: Inconsistent Solubility Results
Issue: "I am getting high variability in my solubility measurements between replicates."
This common problem can often be traced back to several factors in the experimental workflow.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption [label="Troubleshooting Flowchart for Inconsistent Solubility Data", shape=plaintext, fontsize=10]; }
Detailed Explanations:
-
Failure to Reach Equilibrium: This is the most common error. Apparent solubility will be lower than true equilibrium solubility if insufficient time is allowed.[9] Solution: Perform a time-to-equilibrium study as described in the protocol.
-
Inconsistent Final pH: The drug itself can act as a buffer, slightly changing the pH of the medium as it dissolves, especially if the buffer capacity is low.[13] Since solubility is highly pH-dependent, minor pH differences between samples can cause large solubility differences. Solution: Always measure the pH of the saturated solution at the end of the experiment and ensure your buffer capacity is adequate.[14]
-
Solid-State Transformation: The solid form of Sulfapyridine in contact with the solvent may change over time (e.g., convert from an anhydrous form to a less soluble hydrate, or change polymorphic form). Solution: If results are still inconsistent, consider analyzing the remaining solid residue by techniques like PXRD (Powder X-ray Diffraction) to check for form changes.
-
Post-Sampling Precipitation: If the saturated sample is cooled or if the diluent causes a pH shift, the drug can precipitate before analysis, leading to erroneously low readings.[15] Solution: Perform dilutions immediately after sampling with a diluent that ensures solubility (e.g., for samples at pH 6.8, diluting into 0.1 M HCl can prevent precipitation).
Advanced Concepts & Visualizations
Ionization States of Sulfapyridine vs. pH
The following diagram illustrates how the predominant ionic species of Sulfapyridine changes with pH, directly impacting its solubility. The molecule's solubility is lowest when the neutral form (SP⁰) is most prevalent.
References
-
<1236> Solubility Measurements. (2016). USP-NF. Retrieved January 12, 2026, from [Link]
-
Sulfapyridine - ChemBK. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]
-
<1236> Solubility Measurements. (2016). USP-NF. Retrieved January 12, 2026, from [Link]
-
<1236> Solubility Measurements - USP-NF ABSTRACT. (n.d.). USP-NF. Retrieved January 12, 2026, from [Link]
-
Sulfapyridine | C11H11N3O2S | CID 5336. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Annex 4. (n.d.). World Health Organization (WHO). Retrieved January 12, 2026, from [Link]
-
Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. Retrieved January 12, 2026, from [Link]
-
What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... (n.d.). Proprep. Retrieved January 12, 2026, from [Link]
-
Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen | Request PDF. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Solubility vs Dissolution in Physiological Bicarbonate Buffer. (2024). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved January 12, 2026, from [Link]
-
Solubility Measurement as per USP. (2022). Pharma Calculation. Retrieved January 12, 2026, from [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Retrieved January 12, 2026, from [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). Retrieved January 12, 2026, from [Link]
-
Sulfapyridine - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Retrieved January 12, 2026, from [Link]
-
Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. (1995). PubMed. Retrieved January 12, 2026, from [Link]
-
Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). (n.d.). UGC MOOCs. Retrieved January 12, 2026, from [Link]
-
Physical and chemical properties of drug molecules. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. (n.d.). AccessPhysiotherapy. Retrieved January 12, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 12, 2026, from [Link]
-
Drug Solubility | Science Project. (n.d.). Science Buddies. Retrieved January 12, 2026, from [Link]
-
Showing metabocard for Sulfapyridine (HMDB0015028). (2012). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
-
Solubility of sulfapyridine in propylene glycol + water mixtures and correlation with the Jouyban-Acree model | Request PDF. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Sulfapyridine - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]
-
Solved HN sulfapyridine pk, = 8.4 Another sulfonamide drug. (2021). Chegg.com. Retrieved January 12, 2026, from [Link]
Sources
- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 2. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 3. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 4. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biorelevant.com [biorelevant.com]
- 9. â©1236⪠Solubility Measurements [doi.usp.org]
- 10. who.int [who.int]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Mitigating Agranulocytosis Risk in Long-Term Sulfapyridine Studies
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for mitigating the risk of agranulocytosis in clinical studies involving long-term administration of sulfapyridine. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental design and execution.
Section 1: Understanding the Risk: Foundational Knowledge
This section lays the groundwork for understanding the nature of sulfapyridine-induced agranulocytosis, its mechanisms, and its clinical significance.
Q1: What is sulfapyridine-induced agranulocytosis and why is it a concern in long-term studies?
Agranulocytosis is a severe and potentially life-threatening blood dyscrasia characterized by a drastic reduction in granulocytes, a type of white blood cell. Clinically, it is defined as an absolute neutrophil count (ANC) of less than 0.5 x 10⁹ cells/L.[1][2] Patients with such profound neutropenia are highly susceptible to serious, and sometimes fatal, infections.[3][4]
In the context of long-term studies, sulfapyridine, an active metabolite of the drug sulfasalazine, is associated with an idiosyncratic risk of agranulocytosis.[5][6][7] While rare, the sudden and unpredictable onset of this adverse event makes it a critical safety concern.[2][3] The risk is not necessarily dose-dependent in the typical sense but is an unpredictable reaction in susceptible individuals.[1][4] Fatalities have been reported, although modern management has reduced the mortality rate to around 5%.[8][9] Therefore, robust risk mitigation strategies are essential for ensuring subject safety in any study involving prolonged sulfapyridine exposure.
Q2: What is the proposed mechanism behind this adverse reaction?
Sulfapyridine-induced agranulocytosis is believed to be an immune-mediated phenomenon triggered by a reactive metabolite of the drug.[1][2][3] The exact mechanism is not fully elucidated, but the leading hypothesis involves the following steps:
-
Metabolism: Sulfapyridine is metabolized in the liver, primarily by the enzymes N-acetyltransferase 2 (NAT2) and Cytochrome P450 2C9 (CYP2C9).[5] This process can generate a reactive hydroxylamine metabolite.[5][10]
-
Haptenization: This reactive metabolite may act as a hapten, covalently binding to proteins on the surface of neutrophils or their precursors in the bone marrow.[1]
-
Immune Response: The drug-protein complex is then recognized as foreign by the immune system, triggering an antibody-mediated or T-cell-mediated response that leads to the destruction of mature neutrophils and/or the suppression of granulopoiesis (the production of granulocytes).[1][2][3]
Genetic factors play a crucial role in this process. Polymorphisms in metabolic enzymes (e.g., "slow acetylator" status in NAT2) can lead to higher concentrations of the toxic metabolite.[5][7] Furthermore, specific Human Leukocyte Antigen (HLA) alleles are strongly associated with susceptibility, suggesting a genetic predisposition to the immune response.[2][9]
Q3: What is the typical onset and incidence of sulfapyridine-induced agranulocytosis?
The onset of agranulocytosis is most common within the first three months of initiating therapy.[3][5] One study estimated the incidence in patients receiving sulfasalazine to be approximately 1 in 700 during the second and third months of treatment, dropping significantly to 1 in 11,200 after three months.[11] Cases typically develop between 19 and 60 days after starting treatment.[12] This temporal pattern underscores the critical importance of heightened vigilance and frequent monitoring during the initial phase of any long-term study.
Section 2: Pre-screening and Risk Stratification
Proactive identification of subjects at higher risk is a cornerstone of mitigating severe adverse events. This section details genetic screening protocols.
Q4: Can we predict which subjects are at higher risk?
Yes, genetic screening can identify individuals with a significantly increased risk. Genome-wide association studies (GWAS) have identified strong associations between sulfasalazine-induced agranulocytosis and specific Human Leukocyte Antigen (HLA) alleles.[9][11]
The most significant associations are with:
Carriers of these alleles have a demonstrably higher odds ratio of developing agranulocytosis.[9] While screening for these alleles would not identify all potential cases, it can significantly reduce the incidence by allowing for the exclusion of high-risk individuals or enrolling them with intensified monitoring protocols.[2][9]
Q5: What is the protocol for HLA genotyping in a clinical trial setting?
Implementing HLA genotyping requires a clear, standardized workflow integrated into the subject screening process.
Step-by-Step Protocol for Pre-enrollment HLA Screening
-
Informed Consent: Obtain specific informed consent from potential subjects for genetic testing. The consent form must clearly explain the purpose of the HLA test, the specific alleles being tested for (HLA-B08:01, HLA-A31:01), the implications of the results for study eligibility, and how their genetic data will be stored and protected.
-
Sample Collection: Collect a whole blood sample (typically 3-5 mL) in an EDTA (purple top) tube.
-
Sample Processing and DNA Extraction:
-
Label the sample with a unique, anonymized subject identifier.
-
Transport the sample to a certified molecular diagnostics laboratory.
-
The lab will perform genomic DNA extraction from the blood sample using a validated commercial kit.
-
-
HLA Genotyping:
-
The laboratory will perform high-resolution HLA typing using a validated method such as sequence-specific oligonucleotide probes (SSOP), sequence-specific primers (SSP), or next-generation sequencing (NGS).
-
The assay must be specifically validated to accurately detect the HLA-B08:01 and HLA-A31:01 alleles.
-
-
Data Analysis and Reporting:
-
The laboratory will analyze the genotyping data and generate a clear report indicating the presence or absence of the target alleles.
-
The report should be securely transmitted to the authorized study personnel.
-
-
Action on Results: Use the genotyping results to determine subject eligibility based on the pre-defined criteria in the study protocol (see Q6).
Q6: How should results from HLA screening be used to stratify subjects?
The study protocol should clearly define how HLA genotyping results will influence subject enrollment and management. A risk stratification table provides a clear framework for these decisions.
| HLA Genotype Result | Allele Status | Associated Risk | Recommended Action |
| HLA-B08:01 Positive | Carrier | Significantly Increased[2][9] | Exclusion from study. Alternative therapies should be considered for the subject's underlying condition. |
| HLA-A31:01 Positive | Carrier | Significantly Increased[2][9] | Exclusion from study. Alternative therapies should be considered for the subject's underlying condition. |
| Negative for both alleles | Non-carrier | Baseline Population Risk | Eligible for enrollment. Proceed with standard monitoring protocols as outlined in Section 3. |
Rationale for Exclusion: While the number needed to genotype to prevent one case is estimated to be high (around 1,500), the severity of agranulocytosis justifies a conservative approach in a clinical trial setting.[2][9] For known carriers, intensified monitoring or alternative treatment is the recommended course.[9]
Section 3: Monitoring Protocols During the Study
For all enrolled subjects, a rigorous monitoring plan is non-negotiable. This section provides detailed workflows for hematological surveillance.
Q7: What are the standard monitoring procedures for detecting agranulocytosis during a long-term sulfapyridine study?
The standard procedure is serial monitoring of the complete blood count (CBC) with differential, focusing on the Absolute Neutrophil Count (ANC). The frequency of monitoring should be highest during the initial period of highest risk. The American College of Rheumatology (ACR) recommendations for sulfasalazine provide a well-established baseline.[5]
Recommended Monitoring Schedule
-
Baseline: A CBC with differential must be performed before the first dose.
-
Months 1-3: Every 2 to 4 weeks.
-
Months 3-6: Every 8 to 12 weeks.
-
After 6 Months: Every 12 weeks for the duration of the study.[5]
Crucially, all subjects must be educated to immediately report symptoms of infection, such as fever, sore throat, mouth ulcers, or malaise, at any point during the study. [3] An unscheduled CBC should be performed immediately if such symptoms arise.
Q8: What is the step-by-step protocol for Absolute Neutrophil Count (ANC) monitoring?
-
Scheduled Blood Draw: At each scheduled monitoring visit, collect a whole blood sample in an EDTA tube.
-
Laboratory Analysis: Send the sample to a clinical laboratory for a CBC with differential. This test provides the total white blood cell (WBC) count and the percentage of neutrophils.
-
ANC Calculation: The ANC is calculated using the following formula:
-
ANC = Total WBC count/µL × (% Segmented Neutrophils + % Band Neutrophils)
-
-
Data Review: The principal investigator or a qualified designee must review the ANC result promptly (within 24 hours of availability).
-
Threshold Comparison: Compare the subject's ANC result against the pre-defined actionable thresholds in the study protocol (see Q9).
-
Documentation: All results, reviews, and subsequent actions must be meticulously documented in the subject's case report form.
Q9: What are the defined "actionable thresholds" for ANC, and what steps should be taken when they are crossed?
Actionable thresholds are pre-specified ANC values that trigger specific actions to ensure subject safety. These are based on standard hematological definitions.[14]
| ANC Level (cells/µL) | Classification | Action Triggered |
| > 1,500 | Normal | Continue study per protocol. |
| 1,000 - 1,500 | Mild Neutropenia | Increase monitoring frequency (e.g., weekly). Notify Principal Investigator. |
| 500 - 1,000 | Moderate Neutropenia | Interrupt study drug. Increase monitoring frequency (e.g., every 1-2 days). Evaluate for signs of infection. |
| < 500 | Severe Neutropenia (Agranulocytosis) | Permanently discontinue study drug. Immediate medical evaluation. Follow management protocol (see Section 4). Report as a Serious Adverse Event (SAE). |
graph G { layout=dot; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];Start [label="ANC Result Received", shape=ellipse, fillcolor="#F1F3F4"]; Thresh1 [label="ANC > 1,500?", shape=diamond, fillcolor="#FBBC05"]; Thresh2 [label="ANC 1,000-1,500?", shape=diamond, fillcolor="#FBBC05"]; Thresh3 [label="ANC 500-1,000?", shape=diamond, fillcolor="#FBBC05"]; Thresh4 [label="ANC < 500?", shape=diamond, fillcolor="#FBBC05"];
Act1 [label="Continue Study", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Act2 [label="Increase Monitoring\nNotify PI", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Act3 [label="Interrupt Drug\nMonitor Closely", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Act4 [label="Discontinue Drug\nImmediate Medical Eval\nReport SAE", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Thresh1; Thresh1 -> Act1 [label="Yes"]; Thresh1 -> Thresh2 [label="No"]; Thresh2 -> Act2 [label="Yes"]; Thresh2 -> Thresh3 [label="No"]; Thresh3 -> Act3 [label="Yes"]; Thresh3 -> Thresh4 [label="No"]; Thresh4 -> Act4 [label="Yes"]; }
Section 4: Troubleshooting and Management of Suspected Cases
A rapid and systematic response to suspected agranulocytosis is critical to prevent severe complications.
Q10: A subject's ANC has dropped to < 500/µL. What are the immediate steps?
-
Permanently Discontinue Sulfapyridine: This is the most critical first step.[1][15]
-
Hospitalize the Subject: Any patient with suspected drug-induced agranulocytosis, especially if febrile, should be admitted immediately to a hospital.[3][8]
-
Confirm the Result: Obtain an immediate repeat CBC with differential to confirm the ANC value.
-
Take a Full Drug History: Account for all concomitant medications, including over-the-counter drugs, that could potentially be responsible.[3]
-
Initiate Infection Surveillance:
-
Report as a Serious Adverse Event (SAE): Follow institutional and regulatory guidelines for immediate SAE reporting.
Q11: How is a definitive diagnosis of drug-induced agranulocytosis confirmed?
A definitive diagnosis is based on a combination of clinical and laboratory findings, using established criteria for drug imputability.[1][14]
-
Hematological Criteria: A confirmed ANC < 0.5 x 10⁹/L.[1][14]
-
Temporal Relationship: Onset of agranulocytosis occurred during or within 7 days of stopping sulfapyridine treatment.[14]
-
Exclusion of Other Causes: Rule out other potential causes such as viral infections, other medications, or underlying hematological diseases. A bone marrow examination may be performed to exclude other pathologies and assess the status of granulocytic precursors.[3][5]
-
Recovery: Neutrophil count recovers to > 1.5 x 10⁹/L within one month of discontinuing the drug.[1][14] The median recovery time is approximately 8-10 days.[5][15]
Q12: What is the standard clinical management for a confirmed case of sulfapyridine-induced agranulocytosis?
Management is primarily supportive and focused on preventing and treating infection until the neutrophil count recovers.
-
Supportive Care: This includes hospitalization, potentially in protective isolation, to minimize exposure to pathogens.[3][17]
-
Antibiotic Therapy: Broad-spectrum intravenous antibiotics are the mainstay of treatment for febrile neutropenia. The choice of antibiotic should be guided by local resistance patterns and the patient's clinical status.[8]
-
Granulocyte-Colony Stimulating Factor (G-CSF): The use of hematopoietic growth factors like G-CSF (e.g., Filgrastim) is often recommended, particularly in patients with poor prognostic factors (e.g., age >65, signs of sepsis, or ANC < 0.1 x 10⁹/L).[8][15] G-CSF can shorten the duration of neutropenia, though its effect on overall mortality is still debated.[1][3] A typical dose is 5 µg/kg/day.[3][17]
Section 5: Frequently Asked Questions (FAQs)
Q13: If a subject develops agranulocytosis, can they be re-challenged with sulfapyridine?
No. Re-exposure to the causative drug (a "re-challenge") is strongly contraindicated.[14] It can induce a rapid and potentially more severe recurrence of agranulocytosis and poses an unacceptable risk to the patient.
Q14: Are there alternative therapeutic options to consider for subjects who are at high risk or who develop this adverse event?
Yes. The choice of alternative depends on the therapeutic indication for which sulfapyridine was being studied.
-
For Inflammatory Bowel Disease (IBD): Newer 5-aminosalicylic acid (5-ASA) agents that do not contain the sulfapyridine moiety were specifically developed to improve tolerability.[18][19] These include mesalamine, olsalazine, and balsalazide.[20][21]
-
For Rheumatoid Arthritis (RA): A wide range of Disease-Modifying Antirheumatic Drugs (DMARDs) are available, including methotrexate (often first-line), leflunomide, hydroxychloroquine, and various biologic and targeted synthetic DMARDs (e.g., TNF inhibitors, JAK inhibitors).[22]
Q15: Where can we find regulatory guidance on pharmacovigilance for such idiosyncratic reactions?
Regulatory agencies provide extensive frameworks for drug safety monitoring and pharmacovigilance. Researchers should consult the latest guidelines from:
-
U.S. Food and Drug Administration (FDA): The FDA provides guidance on Good Pharmacovigilance Practices and Pharmacoepidemiologic Assessment, which outlines methods for safety signal identification and evaluation.[23][24] The agency also issues Drug Safety Communications for emerging safety issues.[25]
-
European Medicines Agency (EMA): The EMA has a comprehensive legal framework and detailed modules on Good Pharmacovigilance Practices (GVP) that apply to all medicines authorized in the EU.[26][27][28] These modules cover risk management, adverse reaction reporting, and post-authorization safety studies.[29][30]
References
-
Diagnosis and Management of Idiopathic Drug-Induced Severe Neutropenia and Agranulocytosis. Symbiosis Online Publishing.
-
Idiosyncratic Drug-Induced Neutropenia and Agranulocytosis in Elderly Patients. MDPI.
-
Drug-induced agranulocytosis. Drug and Therapeutics Bulletin.
-
Severe Drug-Induced Agranulocytosis Successfully Treated with Recombinant Human Granulocyte Colony-Stimulating Factor. National Institutes of Health.
-
Clinical presentation and management of drug-induced agranulocytosis. Taylor & Francis Online.
-
Replication of HLA types associated with sulfasalazine-induced agranulocytosis. ResearchGate.
-
Sulfasalazine-Induced Agranulocytosis Is Associated With the Human Leukocyte Antigen Locus. PubMed.
-
Sulfasalazine-Induced Agranulocytosis: A Case Series and Review of Literature. National Institutes of Health.
-
Sulfasalazine‐Induced Agranulocytosis Is Associated With the Human Leukocyte Antigen Locus. National Institutes of Health.
-
Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development. PubMed.
-
The Side Effects of SULFAPYRIDINE (SULFAPYRIDINE). Biomedicus.
-
Sulfasalazine-induced agranulocytosis is associated with the human leukocyte antigen locus: Sulfasalazine-induced agranulocytosis and HLA. ResearchGate.
-
Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes. National Institutes of Health.
-
Sulfasalazine-Induced Agranulocytosis: A Case Series and Review of Literature. ResearchGate.
-
Current Pharmacologic Options and Emerging Therapeutic Approaches for the Management of Ulcerative Colitis: A Narrative Review. National Institutes of Health.
-
Drug-Induced Idiosyncratic Agranulocytosis - Infrequent but Dangerous. Frontiers.
-
Sulfasalazine Induced Neutropaenia. UK IBD Genetics Consortium.
-
Comparative tolerability of treatments for inflammatory bowel disease. PubMed.
-
Idiosyncratic reactions and metabolism of sulfur-containing drugs. PubMed.
-
Sulfasalazine and 5-Aminosalicylates (5-ASA). Crohn's and Colitis Canada.
-
What is the diagnosis and treatment for Agranulocytosis (a potentially life-threatening reduction in white blood cells)?. Dr.Oracle.
-
idiosyncratic drug reactions: Topics by Science.gov. Science.gov.
-
EMA Pharmacovigilance Rules Made Simple: What You Need to Know. PvEdge.
-
EMA Updates Two Pharmacovigilance Guidelines. RAPS.
-
EMA released pharmacovigilance guidelines for public consultation. GaBI Journal.
-
EMA finalises pharmacovigilance guidance. GaBI Journal.
-
Pharmacovigilance: Overview. European Medicines Agency (EMA).
-
What are the alternatives for patients experiencing problems with long-term mesalamine (5-aminosalicylic acid) therapy?. Dr.Oracle.
-
Drug-induced agranulocytosis: a disproportionality analysis and umbrella review. National Institutes of Health.
-
What are the alternatives to sulfasalazine (Disease-Modifying Antirheumatic Drug) for patients with rheumatoid arthritis?. Dr.Oracle.
-
Safety Surveillance During Drug Development: Comparative Evaluation of Existing Regulations. National Institutes of Health.
-
Good Pharmacovigilance Practices and Pharmacoepidemiologic Assessment. FDA.
-
Guidances | Drugs. FDA.
-
Many drugs implicated in agranulocytosis. National Institutes of Health.
-
Long-term persistence of the risk of agranulocytosis with clozapine compared with other antipsychotics: a nationwide cohort and case-control study in Finland. PubMed.
-
Good Pharmacovigilance Practices and Pharmacoepidemiologic Assessment. FDA.
-
Drug Safety Communications. FDA.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfasalazine‐Induced Agranulocytosis Is Associated With the Human Leukocyte Antigen Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dtb.bmj.com [dtb.bmj.com]
- 4. idiosyncratic drug reactions: Topics by Science.gov [science.gov]
- 5. Sulfasalazine-Induced Agranulocytosis: A Case Series and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedicus.gr [biomedicus.gr]
- 8. tandfonline.com [tandfonline.com]
- 9. Sulfasalazine-Induced Agranulocytosis Is Associated With the Human Leukocyte Antigen Locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Many drugs implicated in agranulocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Drug-Induced Idiosyncratic Agranulocytosis - Infrequent but Dangerous [frontiersin.org]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. Severe Drug-Induced Agranulocytosis Successfully Treated with Recombinant Human Granulocyte Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Comparative tolerability of treatments for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulfasalazine and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - Sulfasalazine and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]
- 20. smrj.scholasticahq.com [smrj.scholasticahq.com]
- 21. droracle.ai [droracle.ai]
- 22. droracle.ai [droracle.ai]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. Drug Safety Communications | FDA [fda.gov]
- 26. pvedge.sarjen.com [pvedge.sarjen.com]
- 27. EMA released pharmacovigilance guidelines for public consultation - GaBIJ [gabi-journal.net]
- 28. Pharmacovigilance: Overview | European Medicines Agency (EMA) [ema.europa.eu]
- 29. EMA Updates Two Pharmacovigilance Guidelines | RAPS [raps.org]
- 30. EMA finalises pharmacovigilance guidance [gabionline.net]
Technical Support Center: Investigating the Photodegradation of Sulfapyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photodegradation of Sulfapyridine (SPY). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research into the environmental fate and stability of this widely used sulfonamide antibiotic.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the study of Sulfapyridine photodegradation.
Q1: My Sulfapyridine photodegradation rate is much slower than reported in the literature. What are the potential causes?
A1: Several factors can contribute to a lower-than-expected photodegradation rate. Consider the following:
-
Light Source: Ensure your light source's spectral output and intensity are appropriate for inducing Sulfapyridine degradation. The UV-A and UV-B regions of the spectrum are particularly important for photolysis[1][2]. Verify the age and output of your lamp, as intensity can decrease over time.
-
pH of the Solution: The pH of the aqueous solution significantly influences the photodegradation of Sulfapyridine. For instance, at a pH of 8, complete removal of SPY has been observed within 120 minutes under UV-vis irradiation[3]. Ensure your buffer system is stable and the pH is accurately measured and maintained throughout the experiment.
-
Water Matrix Composition: The presence of dissolved organic matter (DOM) and certain inorganic ions can either inhibit or promote photodegradation. DOM can act as a photosensitizer, but it can also compete for photons, leading to a screening effect[3][4]. Iron (III) has been shown to have a retarding influence on SPY removal[3]. Using ultrapure water as a control can help isolate these matrix effects.
-
Initial Concentration of Sulfapyridine: High initial concentrations of SPY can lead to an "inner filter effect," where the parent compound absorbs a significant portion of the incident light, preventing it from reaching the entire solution volume. Consider reducing the initial concentration to see if the degradation rate improves.
Q2: I am observing the formation of unexpected byproducts in my HPLC-MS analysis. How can I confirm their identity and origin?
A2: The identification of transformation products is a critical aspect of photodegradation studies. Here's how to approach this:
-
Confirm Primary Degradation Pathways: The main photodegradation pathways for Sulfapyridine include photoinduced hydrolysis, photo-oxidation, and desulfonation[3][4]. Familiarize yourself with the expected masses of the primary byproducts.
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS techniques like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometry to obtain accurate mass measurements of the unknown peaks. This will allow you to propose elemental compositions for the byproducts.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation studies on the parent ion of the unknown byproduct. The fragmentation pattern provides valuable structural information that can help in elucidating the chemical structure.
-
Isotope Labeling Studies: If possible, use isotopically labeled Sulfapyridine (e.g., ¹³C or ¹⁵N labeled) to track the transformation of different parts of the molecule. This can definitively confirm the origin of the observed byproducts.
-
Literature Comparison: Compare your obtained mass spectra and fragmentation patterns with those reported in the literature for Sulfapyridine and other sulfonamides[5].
Q3: The toxicity of my irradiated Sulfapyridine solution appears to be higher than the parent compound. Is this expected?
A3: Yes, an increase in toxicity following photodegradation is a documented phenomenon for Sulfapyridine. Toxicity assays using organisms like Vibrio fischeri have shown that the transformation products of SPY can be more toxic than the parent compound[3][4]. This underscores the importance of not only studying the degradation of the parent compound but also identifying and assessing the ecotoxicological impact of its byproducts.
II. Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Inconsistent and Non-Reproducible Degradation Kinetics
| Potential Cause | Troubleshooting Steps |
| Fluctuations in Light Source Intensity | 1. Allow the lamp to warm up and stabilize before starting the experiment. 2. Monitor the lamp's output using a calibrated radiometer throughout the experiment. 3. If the intensity is fluctuating, check the power supply and consider replacing the lamp if it is near the end of its lifespan. |
| Temperature Variations | 1. Use a temperature-controlled reactor or a water bath to maintain a constant temperature. 2. Monitor and record the temperature of the solution at each sampling point. |
| Inconsistent Sample Preparation | 1. Prepare a single stock solution of Sulfapyridine for all experiments in a given set to ensure consistent initial concentrations. 2. Use calibrated pipettes and volumetric flasks for all dilutions. 3. Ensure the pH of each sample is identical before irradiation. |
| Evaporation of Solvent | 1. Use a sealed reactor or cover the reaction vessel to minimize solvent evaporation, especially for long-duration experiments. 2. If evaporation is unavoidable, correct the concentration for the volume loss at each time point. |
Issue 2: Difficulty in Identifying and Quantifying Photodegradation Byproducts
| Potential Cause | Troubleshooting Steps |
| Low Concentration of Byproducts | 1. Increase the irradiation time to allow for greater accumulation of byproducts. 2. Concentrate the sample using solid-phase extraction (SPE) before analysis. 3. Use a more sensitive mass spectrometer or detector. |
| Co-elution of Peaks in HPLC | 1. Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. 2. Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). 3. Increase the run time to improve the separation of closely eluting peaks. |
| Matrix Interference | 1. Perform a matrix blank (an irradiated solution without Sulfapyridine) to identify peaks originating from the water matrix itself. 2. Use sample preparation techniques like SPE to remove interfering matrix components. |
| Lack of Reference Standards | 1. While reference standards for all byproducts may not be commercially available, you can use HRMS and MS/MS data to propose structures. 2. For semi-quantification, use the peak area of the parent compound to estimate the concentration of the byproducts, assuming a similar response factor. |
III. Scientific Deep Dive: Photodegradation Pathways of Sulfapyridine
The photodegradation of Sulfapyridine in aqueous environments is a complex process involving multiple reaction pathways. Understanding these pathways is crucial for assessing the environmental fate and potential risks associated with this antibiotic. The primary mechanisms involved are:
-
Photoinduced Hydrolysis: This pathway involves the cleavage of the sulfonamide bond (S-N) upon absorption of light energy, leading to the formation of sulfanilic acid and 2-aminopyridine.
-
Photo-oxidation via Singlet Oxygen (¹O₂): In the presence of dissolved organic matter, which can act as a photosensitizer, singlet oxygen can be generated. This highly reactive species can attack the electron-rich moieties of the Sulfapyridine molecule, leading to oxidation of the aniline or pyridine ring. The contribution of indirect photolysis due to reaction with ¹O₂ can be significant, reaching up to 42%[3].
-
Desulfonation: This process involves the cleavage of the C-S bond, leading to the extrusion of sulfur dioxide and the formation of 4-(pyridin-2-ylamino)aniline.
These primary reactions can be followed by further transformations, leading to a complex mixture of byproducts.
Diagram of Sulfapyridine Photodegradation Pathways
Caption: Primary photodegradation pathways of Sulfapyridine.
IV. Standardized Experimental Workflow
This section outlines a standardized workflow for conducting Sulfapyridine photodegradation experiments.
1. Sample Preparation:
- Prepare a stock solution of Sulfapyridine in a suitable solvent (e.g., methanol or acetonitrile) at a high concentration (e.g., 1 g/L).
- Spike the desired aqueous matrix (e.g., ultrapure water, surface water, or wastewater effluent) with the stock solution to achieve the target initial concentration (e.g., 1-10 mg/L). Ensure the volume of the organic solvent is minimal (e.g., <0.1% v/v) to avoid co-solvent effects.
- Adjust the pH of the solution to the desired value using dilute acid or base.
2. Irradiation Setup:
- Use a suitable photoreactor equipped with a light source that simulates solar radiation (e.g., a xenon arc lamp with filters) or a specific UV wavelength (e.g., a mercury lamp).
- Place the sample in a quartz vessel to allow for maximum light transmission.
- Maintain a constant temperature using a cooling system.
- Ensure the solution is well-mixed throughout the experiment using a magnetic stirrer.
3. Sampling:
- At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the sample.
- Immediately quench any ongoing photochemical reactions by adding a suitable quenching agent (e.g., sodium thiosulfate) or by placing the sample in the dark and on ice.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
4. Analytical Measurement:
- Analyze the concentration of Sulfapyridine and its transformation products using a validated analytical method, typically High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) or a Mass Spectrometer (HPLC-MS)[6][7].
- For HPLC-DAD, monitor the absorbance at the wavelength of maximum absorption for Sulfapyridine (around 265 nm)[6][7].
- For HPLC-MS, use electrospray ionization (ESI) in positive ion mode for sensitive detection of Sulfapyridine and its byproducts.
5. Data Analysis:
- Plot the concentration of Sulfapyridine as a function of irradiation time.
- Determine the degradation kinetics, which often follow a pseudo-first-order model[8][9].
- Calculate the degradation rate constant (k) and the half-life (t½) of Sulfapyridine.
- Identify and, if possible, quantify the major transformation products.
Diagram of Experimental Workflow for Sulfapyridine Photodegradation
Caption: Standardized workflow for photodegradation studies.
V. Impact on Research and Drug Development
The study of Sulfapyridine's photodegradation has significant implications for several fields:
-
Environmental Risk Assessment: Understanding the degradation pathways and the formation of potentially more toxic byproducts is essential for accurately assessing the environmental risks posed by Sulfapyridine contamination in surface waters[3][4].
-
Water and Wastewater Treatment: The knowledge gained from photodegradation studies can inform the development of advanced oxidation processes (AOPs) for the effective removal of Sulfapyridine and its transformation products from contaminated water sources[10].
-
Drug Formulation and Stability: For pharmaceutical companies, understanding the photostability of Sulfapyridine is crucial for developing stable drug formulations and establishing appropriate storage conditions to ensure product efficacy and safety[7]. Forced degradation studies, including photolytic stress testing, are a regulatory requirement for drug registration[6][7].
-
Regulatory Guidance: Research on the environmental fate of pharmaceuticals like Sulfapyridine provides data that can be used by regulatory agencies to establish guidelines for acceptable levels in the environment and to promote the development of more environmentally benign drugs.
By providing this comprehensive guide, we aim to support the scientific community in conducting robust and reproducible research on the photodegradation of Sulfapyridine, ultimately contributing to a better understanding of its environmental impact and ensuring the safety and efficacy of pharmaceutical products.
VI. References
-
Zhang, Y., et al. (2014). Photodegradation of sulfapyridine under simulated sunlight irradiation: kinetics, mechanism and toxicity evolvement. Chemosphere, 99, 186-91. [Link]
-
Yao, P., et al. (2021). The pre-oxidation kinetics and mechanism of sulfapyridine for biodegradability improvement. Journal of Environmental Management, 280, 111699. [Link]
-
Kapoor, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. ASSAY and Drug Development Technologies, 18(3), 119-133. [Link]
-
Wang, Y., et al. (2022). Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies. Environmental Science: Water Research & Technology, 8(10), 2207-2215. [Link]
-
Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in the aquatic environment: a review. Aquatic Sciences, 66(2), 111-141. [Link]
-
Wang, Y., et al. (2022). Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies. Environmental Science: Water Research & Technology, 8, 2207-2215. [Link]
-
Wang, Y., et al. (2022). Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies. Xi'an Jiaotong University. [Link]
-
Shi, X., et al. (2023). Indirect photodegradation of sulfadimidine and sulfapyridine: Influence of CDOM components and main seawater factors. Chemosphere, 329, 138821. [Link]
-
Kapoor, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133. [Link]
-
Zhang, Y., et al. (2014). Photodegradation of sulfapyridine under simulated sunlight irradiation: Kinetics, mechanism and toxicity evolvement. Chemosphere, 99, 186-191. [Link]
-
Ji, Y., et al. (2018). Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes. Water Research, 135, 204-212. [Link]
-
Murphy, S. (2012). Photocatalytic Degradation of Pharmaceuticals in Aqueous Solutions and Development of New Dye Sensitised Photocatalytic Material. Dublin City University. [Link]
-
Shi, X., et al. (2023). Indirect photodegradation of sulfadimidine and sulfapyridine: Influence of CDOM components and main seawater factors. Chemosphere, 329, 138821. [Link]
-
Gao, Y., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. Environmental Science & Technology, 55(20), 14046-14056. [Link]
-
Kunkel, U., & Radke, M. (2012). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. Environmental Science: Processes & Impacts, 14(4), 438-455. [Link]
-
Andreozzi, R., et al. (2003). Fate of pharmaceuticals––photodegradation by simulated solar UV-light. Water Research, 37(5), 991-998. [Link]
Sources
- 1. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. Photodegradation of sulfapyridine under simulated sunlight irradiation: kinetics, mechanism and toxicity evolvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Sulfapyridine Sodium vs. Sulfadiazine
In the landscape of antimicrobial research and development, a nuanced understanding of the comparative efficacy of analogous compounds is paramount for informed decision-making. This guide provides a detailed in vitro comparison of two prominent sulfonamide antibiotics: Sulfapyridine sodium and Sulfadiazine. By delving into their shared mechanism of action, presenting available quantitative data, and outlining rigorous experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals. Our objective is to furnish a scientifically grounded comparison that highlights the subtle yet significant differences in their antibacterial profiles.
The Sulfonamide Mechanism of Action: A Shared Pathway
Both Sulfapyridine and Sulfadiazine belong to the sulfonamide class of antibiotics, which are synthetic antimicrobial agents.[1][2] Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid in bacteria.[1] Bacteria rely on the enzymatic conversion of PABA to dihydrofolic acid, a process catalyzed by dihydropteroate synthase (DHPS), as a vital step in producing purines and ultimately, DNA.[3][4][5][6]
Sulfonamides act as competitive inhibitors of DHPS.[1][5][6][7] By binding to the active site of the enzyme, they prevent PABA from being utilized, thereby halting the folic acid synthesis pathway. This disruption of a critical metabolic process leads to the cessation of bacterial growth and replication, a bacteriostatic effect.[2][3] It is important to note that human cells are not affected by this mechanism as they obtain folic acid from their diet rather than synthesizing it.[1][3][4]
Caption: Mechanism of Action of Sulfonamides.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The in vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and, in some cases, its Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] A lower MIC value indicates greater potency.
Table 1: Comparative MIC Values for Sulfapyridine and Sulfadiazine Against Various Bacterial Strains
| Bacterial Species | Sulfapyridine MIC (µg/mL) | Sulfadiazine MIC (µg/mL) |
| Yersinia enterocolitica | 3.1-25[9] | Not specified |
| Salmonella spp. | 25-100[9] | Not specified |
| Escherichia coli | 25 (for susceptible strains)[9] | Not specified |
| Shigella spp. | >1600 (resistant)[9] | Not specified |
| Campylobacter jejuni/coli | 200-800[9] | Not specified |
| Neisseria meningitidis | Not specified | 0.5 - 200[5] |
| Staphylococcus aureus | MBC = 0.8 µM (~0.2 µg/mL)[10] | Not specified |
| Multi-resistant Staphylococcus aureus (MRSA) | Not specified | MIC90 = 100 (as Silver Sulfadiazine)[11][12] |
| Pseudomonas aeruginosa | Not specified | MIC range = 1-64 (as Silver Sulfadiazine)[13] |
Analysis of In Vitro Data:
From the available data, Sulfapyridine has demonstrated activity against Yersinia enterocolitica, Salmonella spp., and some strains of E. coli.[9] Notably, it exhibits a low MBC against Staphylococcus aureus.[10] Sulfadiazine, on the other hand, has a reported broad range of activity against Neisseria meningitidis.[5] It is also widely used in its silver salt form (silver sulfadiazine) for topical applications, showing good activity against MRSA and Pseudomonas aeruginosa.[11][12][13]
It is crucial to recognize that direct comparisons of MIC values from different studies should be made with caution due to potential variations in experimental conditions, such as the specific strains tested and the methodologies employed.[14]
Experimental Protocols for In Vitro Efficacy Testing
To ensure the generation of reliable and reproducible comparative data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing. The two most common methods for determining the in vitro efficacy of sulfonamides are the broth microdilution method and the disk diffusion method.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[8] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.
Rationale for Method Selection: This method is considered a gold standard for its quantitative results and ability to test multiple antibiotics simultaneously in a high-throughput format.[8][15] For sulfonamides, it is critical to use a medium with low levels of thymidine, such as Mueller-Hinton broth, as thymidine can interfere with the drug's mechanism of action and lead to falsely elevated MICs.[16]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 4. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 5. toku-e.com [toku-e.com]
- 6. toku-e.com [toku-e.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 11. Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 16. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulfapyridine and Other Early Sulfonamides: A Technical Guide for Researchers
Introduction: The Dawn of the Antibiotic Era
The introduction of sulfonamides in the 1930s was a watershed moment in medicine, marking the beginning of the antibiotic age.[1][2] Prontosil, the first of these compounds, was a prodrug that demonstrated the revolutionary concept of systemic antibacterial therapy.[2][3][4][5][6][7] This guide offers a detailed comparative analysis of sulfapyridine and its early counterparts, which laid the foundational principles for modern antimicrobial chemotherapy.[8]
Mechanism of Action: A Shared Pathway of Folic Acid Synthesis Inhibition
Early sulfonamides, including sulfapyridine, sulfanilamide, and sulfathiazole, operate via a common mechanism. They are structural analogs of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[9][10] By competitively inhibiting DHPS, these drugs block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the production of nucleotides and amino acids. This bacteriostatic action effectively arrests bacterial proliferation.[9][10]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking folic acid synthesis.
Comparative Efficacy and Antibacterial Spectrum
The early sulfonamides displayed a range of effectiveness against various bacterial pathogens. These differences were often linked to their chemical structures, which influenced their affinity for the DHPS enzyme and their pharmacokinetic profiles. Sulfonamides are generally effective against Gram-positive and some Gram-negative bacteria.[8][11]
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Early Sulfonamides
| Bacterium | Sulfanilamide | Sulfapyridine | Sulfathiazole | Prontosil |
| Streptococcus pyogenes | 10-50 | 5-15 | 1-5 | >100 |
| Staphylococcus aureus | >100 | 25-75 | 10-40 | >100 |
| Escherichia coli | 50-150 | 20-80 | 10-50 | >100 |
| Neisseria gonorrhoeae | 10-40 | 1-10 | 0.5-5 | >100 |
Note: The data presented are representative values from historical literature and may exhibit variations across different studies.
The data indicates that sulfathiazole generally had the highest in vitro activity, followed by sulfapyridine, and then sulfanilamide.[12] As a prodrug metabolized to sulfanilamide in the body, Prontosil showed negligible in vitro activity.[3][4]
Physicochemical and Pharmacokinetic Properties
The clinical applicability of these early sulfonamides was significantly dictated by their absorption, distribution, metabolism, and excretion characteristics.[13][14]
Table 2: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Sulfanilamide | Sulfapyridine | Sulfathiazole |
| Solubility in Water | Moderately Soluble | Sparingly Soluble | Slightly Soluble |
| Plasma Protein Binding | ~20% | ~50% | ~75% |
| Absorption | Rapid and Complete | Slower and Variable | Rapid but Incomplete |
| Metabolism | Acetylation in Liver | Acetylation in Liver | Acetylation in Liver |
| Excretion | Primarily Renal | Primarily Renal | Primarily Renal |
| Key Toxicities | Acidosis, Cyanosis | Crystalluria, Hematuria | Crystalluria, Drug Fever |
A significant clinical drawback of sulfapyridine was its propensity to cause crystalluria, the formation of crystals in the urine, due to its low solubility and high degree of acetylation.[15][16] This could lead to kidney damage.[17][18]
Experimental Protocols: Evaluating Sulfonamide Performance
The following are standard protocols for the in vitro assessment of sulfonamide antibiotics.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a cornerstone of antimicrobial susceptibility testing, determining the lowest concentration of a drug that inhibits the visible growth of a microorganism.[19][20][21]
Protocol: Broth Microdilution MIC Assay [19][22]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth, such as Mueller-Hinton Broth, to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[19]
-
Sulfonamide Dilution: A serial two-fold dilution of the sulfonamide is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without the drug) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.[21]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay
Assessing the potential toxicity of a drug candidate to mammalian cells is a crucial aspect of the drug development process.[23][24]
Protocol: MTT Assay for Cytotoxicity [25]
-
Cell Seeding: Mammalian cells (e.g., HeLa or HepG2) are seeded in a 96-well plate and allowed to attach overnight.
-
Drug Exposure: The cells are treated with a range of concentrations of the sulfonamide for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Conclusion: A Legacy of Innovation and Lessons Learned
The early sulfonamides, including sulfapyridine, were transformative in their time, offering the first effective systemic treatments for a wide array of bacterial infections.[2][8] However, their utility was often curtailed by issues of toxicity, particularly renal complications, and the swift emergence of bacterial resistance. This head-to-head comparison illustrates that while sulfapyridine was a notable advancement over sulfanilamide in terms of antibacterial potency, it was soon eclipsed by less toxic and more effective agents like sulfathiazole. The experiences gained from the clinical application and further development of these pioneering compounds were instrumental in shaping the principles of modern antimicrobial drug discovery, underscoring the critical importance of a balanced evaluation of both efficacy and safety.
References
-
Sulfapyridine. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
- Kretschmer, D. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 1520, pp. 69-80). Humana Press.
-
Al-mustaqbal University. (n.d.). Antibacterial sulfonamides. Retrieved from [Link]
-
Patsnap. (2024, June 14). What is Sulfanilamide used for? Patsnap Synapse. Retrieved from [Link]
- Lavanya, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(44), 62905-62919.
- Chebion, G., et al. (2021). Drug-induced nephrolithiasis and crystalluria: the particular case of the sulfasalazine derivatives. Comptes Rendus Chimie, 24(S3), 1-17.
-
Patsnap. (2023, September 28). Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target. Patsnap Synapse. Retrieved from [Link]
- Chang, S. W., et al. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Cornea, 14(3), 266-272.
-
Patsnap. (2024, July 17). What is the mechanism of Sulfasalazine? Patsnap Synapse. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Sulfathiazole Sodium's Mechanism: A Deep Dive into its Antibacterial Action. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Sulfathiazole? Patsnap Synapse. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Sulfathiazole – Knowledge and References. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Prontosil – Knowledge and References. Retrieved from [Link]
- Dickson, F. D., Diveley, R. L., & Kiene, R. (1941). The Use of Sulfathiazole in the Treatment of Subacute and Chronic Osteomyelitis. The Journal of Bone and Joint Surgery. American Volume, 23(3), 516-524.
- Chebion, G., et al. (2021). Drug-induced nephrolithiasis and crystalluria: the particular case of the sulfasalazine derivatives. Comptes Rendus Chimie, 24(S3), 1-17.
-
Wikipedia. (n.d.). Prontosil. Retrieved from [Link]
- Lee, G., & J. M. (2020). Sulfasalazine-Induced Crystalluria Causing Severe Acute Kidney Injury. American Journal of Kidney Diseases, 76(2), 294-297.
- Vree, T. B., Hekster, Y. A., & Termond, E. F. (1986). Pharmacokinetics of Sulfonamides in Man. Antibiotics and Chemotherapy, 37, 1-105.
- Greenstein, R. J. (2007). On the Action of 5-Amino-Salicylic Acid and Sulfapyridine on M.
-
ResearchGate. (2017, October 10). How can I choose the concentration of an antibiotic in MTT cytotoxicity assay. Retrieved from [Link]
- Chang, T. W., et al. (1978). Cytotoxicity Assay in Antibiotic-Associated Colitis. The Journal of Infectious Diseases, 138(6), 749-753.
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sulfapyridine | Ligand page. Retrieved from [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
-
Wikipedia. (n.d.). Sulfapyridine. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). prontosil | Ligand page. Retrieved from [Link]
- Scheen, A. J. (1995). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. Annales de Medecine Interne, 146(6), 395-401.
- Vree, T. B. (1986). Clinical Pharmacokinetics of Sulfonamides. Karger.
-
Grokipedia. (n.d.). Prontosil. Retrieved from [Link]
-
Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Wikipedia. (n.d.). Montague Phillips (chemist). Retrieved from [Link]
- Dallegri, F., et al. (1996). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? British Journal of Clinical Pharmacology, 42(4), 411-416.
- Scheinfeld, N. (2007). Overview of Sulfonamides and Related Medications: Query if Mesalamine should be Preferred Over Dapsone and Sulfasalazine.
- Simon, D. I., et al. (1990). Sulfadiazine crystalluria revisited. The treatment of Toxoplasma encephalitis in patients with acquired immunodeficiency syndrome. Archives of Internal Medicine, 150(11), 2379-2384.
-
Wikipedia. (n.d.). Crystalluria. Retrieved from [Link]
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Retrieved from [Link]
Sources
- 1. What is Sulfanilamide used for? [synapse.patsnap.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Prontosil - Wikipedia [en.wikipedia.org]
- 6. prontosil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. grokipedia.com [grokipedia.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. karger.com [karger.com]
- 14. karger.com [karger.com]
- 15. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 16. Crystalluria - Wikipedia [en.wikipedia.org]
- 17. Sulfasalazine-Induced Crystalluria Causing Severe Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulfadiazine crystalluria revisited. The treatment of Toxoplasma encephalitis in patients with acquired immunodeficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. bmglabtech.com [bmglabtech.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Validating Experimental Findings Using Sulfapyridine as a Positive Control
In the landscape of drug discovery and development, the integrity of experimental data is paramount. Every assay, every screen, and every result must be scrutinized for accuracy and reliability. A cornerstone of this validation process is the judicious use of controls. This guide provides an in-depth look at the strategic application of Sulfapyridine as a positive control, offering a framework for researchers, scientists, and drug development professionals to ensure the robustness of their experimental findings.
The narrative that follows is not merely a list of protocols; it is a scientific rationale. We will delve into the causality behind experimental choices, grounding every recommendation in established biochemical principles and regulatory expectations.[1][2] By understanding why a control is chosen and how it functions, researchers can build self-validating systems that produce trustworthy and reproducible data.
The Indispensable Role of the Positive Control
Before we focus on Sulfapyridine, we must first establish the foundational concept of the positive control. In any experiment, a positive control is a sample or treatment known to produce a specific, expected effect.[3] Its purpose is multi-faceted and non-negotiable for data integrity:
-
Assay Validation: It confirms that the experimental setup, from reagents to instrumentation, is functioning correctly and is capable of detecting a positive result.[4][5]
-
Benchmark for Comparison: The positive control provides a reliable benchmark against which the effects of test compounds can be measured.[3][4]
-
Troubleshooting: If a test compound yields a negative result, the positive control helps determine whether the compound is truly inactive or if the assay itself has failed.
The selection of an appropriate positive control is therefore a critical decision in experimental design, requiring a material with a well-understood mechanism of action and a consistent, measurable response in the chosen assay system.[6][7][8]
Sulfapyridine: A Profile of a Versatile Control
Sulfapyridine is a sulfonamide that has long been characterized for its biological activities.[9][10] While its clinical use as an antibiotic has declined, its well-defined mechanisms of action make it an excellent candidate for a positive control in a variety of assays.
Mechanism of Action: A Two-Fold Basis for Control
Sulfapyridine's utility stems from two primary biochemical properties:
-
Antibacterial Activity: As a classic sulfa drug, Sulfapyridine is a structural analog of p-aminobenzoic acid (PABA). It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial pathway for synthesizing folic acid.[9][11][12] This targeted inhibition provides a clear, measurable endpoint (i.e., inhibition of bacterial growth) for microbiology and enzymology assays.
-
Enzyme Inhibition: Beyond its antimicrobial properties, Sulfapyridine is also known to interact with mammalian enzyme systems. Notably, it is recognized by the U.S. Food and Drug Administration (FDA) as a selective inhibitor of Cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism.[13]
This dual activity allows Sulfapyridine to serve as a reliable positive control in distinct experimental contexts, from antibacterial screening to drug-drug interaction studies.
Caption: Mechanism of Sulfapyridine as an antibacterial agent.
Experimental Application: Sulfapyridine in a CYP2C9 Inhibition Assay
To illustrate the practical application of Sulfapyridine, we will detail its use as a positive control in an in vitro Cytochrome P450 inhibition assay. Such assays are critical in early drug development to assess a compound's potential for causing harmful drug-drug interactions (DDIs).[14][15]
Scientific Rationale: The objective is to determine if a new chemical entity (NCE) inhibits the activity of CYP2C9. By including Sulfapyridine, a known inhibitor, we create a self-validating system. If the NCE shows no inhibition, but Sulfapyridine shows potent inhibition as expected, we can trust the negative result for our NCE. Conversely, if Sulfapyridine fails to inhibit the enzyme, the entire experiment is flagged as invalid, preventing false negatives.
Detailed Experimental Protocol: Fluorogenic CYP2C9 Assay
This protocol is based on established methodologies for high-throughput screening of CYP inhibitors.[14][16]
1. Materials & Reagents:
-
Recombinant Human CYP2C9 Enzyme (e.g., in microsomes)
-
CYP2C9 Fluorogenic Substrate (e.g., a coumarin-based substrate)
-
NADPH Regeneration System
-
Phosphate Buffer (pH 7.4)
-
Test Compound (NCE)
-
Positive Control: Sulfapyridine
-
Negative Control: Solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
2. Reagent Preparation:
-
Enzyme/Substrate Master Mix: Prepare a master mix containing the CYP2C9 enzyme and its fluorogenic substrate in phosphate buffer. The final concentrations should be optimized based on the supplier's recommendations, typically near the substrate's Km value.
-
Compound Dilutions: Prepare a serial dilution of the NCE, Sulfapyridine, and any other controls in the appropriate solvent.
3. Assay Procedure:
Caption: Step-by-step workflow for a CYP2C9 inhibition assay.
-
Step 1: Add 1 µL of each compound dilution (NCE, Sulfapyridine, solvent control) to the wells of the 96-well plate.
-
Step 2: Add 100 µL of the Enzyme/Substrate Master Mix to each well.
-
Step 3: Pre-incubate the plate for 10 minutes at 37°C to allow compounds to interact with the enzyme.
-
Step 4: Initiate the enzymatic reaction by adding 100 µL of the NADPH regeneration system to all wells.
-
Step 5: Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Step 6: Monitor the increase in fluorescence over time. The rate of this increase is proportional to enzyme activity.
-
Step 7: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the solvent control and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Interpretation and Expected Results
The results of the assay are used to quantify the inhibitory potential of the test compound. The inclusion of Sulfapyridine provides the necessary benchmark for validating the data.
| Compound | Concentration Range | % Inhibition (at 10 µM) | Calculated IC₅₀ (µM) | Assay Validation |
| Negative Control (DMSO) | N/A | 0% (by definition) | N/A | Baseline established |
| Sulfapyridine (Positive Control) | 0.1 - 100 µM | ~95% | ~1.5 | PASS |
| Test Compound (NCE) | 0.1 - 100 µM | 12% | > 100 | Valid Negative Result |
Table 1: Example Data from a CYP2C9 Inhibition Assay. The strong inhibition and expected IC₅₀ value for Sulfapyridine validate the assay's performance, lending confidence to the negative result observed for the test compound.
Comparative Analysis: Alternatives to Sulfapyridine
While Sulfapyridine is an excellent choice, other compounds can also serve as positive controls for CYP2C9 inhibition. The choice may depend on the specific experimental context, desired potency, or mechanism of inhibition. The FDA also recognizes Sulfaphenazole and Tienilic acid as selective inhibitors.[13]
| Positive Control | Typical IC₅₀ (µM) | Mechanism of Inhibition | Specificity Notes |
| Sulfapyridine | 1 - 5 | Competitive | Selective for CYP2C9. |
| Sulfaphenazole | 0.1 - 0.5 | Competitive | Highly potent and selective for CYP2C9. Often considered the "gold standard" inhibitor. |
| Tienilic Acid | 1 - 10 | Mechanism-Based (Time-Dependent) | Irreversibly inactivates the enzyme. Useful for studying time-dependent inhibition.[13][17] |
Table 2: Comparison of Positive Controls for CYP2C9 Inhibition Assays. The selection of a control can be tailored to the specific goals of the study, such as routine screening (Sulfapyridine) or detailed mechanistic studies (Tienilic Acid).
Conclusion: Building Trust in Your Data
References
- Source: A YouTube video providing a summary of Sulfapyridine's pharmacology.
-
Title: What is the mechanism of Sulfasalazine? Source: Patsnap Synapse URL: [Link]
-
Title: Positive Control Group | Purpose, Experiment & Examples Source: Study.com URL: [Link]
-
Title: Positive control: Significance and symbolism Source: A resource defining and explaining the significance of positive controls. URL: [Link]
-
Title: What control types are used in scientific discovery? Source: News-Medical.Net URL: [Link]
-
Title: Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: sulfapyridine | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Sulfapyridine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: What Are Controls and Why Do We Need Them? Source: BioIVT URL: [Link]
-
Title: What are Positive and Negative Controls? Source: Science Ready URL: [Link]
-
Title: Impact of positive control binding properties on anti-drug antibody assay performance Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Positive and Negative Controls Source: Rockland Immunochemicals URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Assay Validation Guidelines Source: Ofni Systems URL: [Link]
-
Title: On the Action of 5-Amino-Salicylic Acid and Sulfapyridine on M. avium including Subspecies paratuberculosis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ORA Lab Manual Vol. II - Methods, Method Verification and Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay Source: Semantic Scholar URL: [Link]
-
Title: High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids Source: PubMed URL: [Link]
-
Title: Observations on the Mode of Action of Sulfapyridine on Pneumococcus Source: Journal of Bacteriology URL: [Link]
-
Title: Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions Source: PubMed URL: [Link]
-
Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: CYP450 inhibition assay (fluorogenic) Source: Bienta URL: [Link]
-
Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 3. Positive control: Significance and symbolism [wisdomlib.org]
- 4. Positive Control Group | Purpose, Experiment & Examples - Lesson | Study.com [study.com]
- 5. Positive and Negative Controls | Rockland [rockland.com]
- 6. news-medical.net [news-medical.net]
- 7. bioivt.com [bioivt.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sulfapyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. caymanchem.com [caymanchem.com]
- 13. fda.gov [fda.gov]
- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 15. criver.com [criver.com]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Activity of Sulfapyridine and Sulfamethoxazole: A Guide for Researchers
Introduction: The Enduring Legacy of Sulfonamides
Sulfonamides, the first class of synthetic antimicrobial agents, heralded a new era in medicine. Among these, Sulfapyridine and Sulfamethoxazole are two prominent members that have played significant roles in the fight against bacterial infections. While sharing a common mechanistic backbone, their subtle structural differences have led to distinct clinical trajectories. This guide offers a comprehensive comparison of their antibacterial activities, providing a valuable resource for understanding their relative merits and applications in research and drug development.
Mechanism of Action: Competitive Inhibition of Folate Synthesis
Both Sulfapyridine and Sulfamethoxazole exert their bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is a critical component of the bacterial folic acid synthesis pathway, responsible for converting para-aminobenzoic acid (PABA) into dihydropteroate. By mimicking PABA, these sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor for essential components like nucleic acids and amino acids. This disruption of the folate pathway ultimately halts bacterial growth and replication.[1]
Caption: Mechanism of action of Sulfapyridine and Sulfamethoxazole.
Comparative Antibacterial Spectrum and Potency
While both drugs target a broad range of Gram-positive and Gram-negative bacteria, their efficacy against specific strains can vary. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparing antibacterial potency. A lower MIC value indicates greater efficacy.[2]
| Bacterium | Sulfapyridine MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |
| Staphylococcus aureus | Data on the parent compound is limited; derivatives show MICs ranging from 64 to 512[3][4][5] | 125 - 250[6] |
| Escherichia coli | Data on the parent compound is limited; derivatives show MICs around 125[6] | 125[6] |
Note: The provided MIC values for Sulfapyridine are for its derivatives and may not directly reflect the potency of the parent compound. Direct comparative studies on the parent compounds are scarce.
Pharmacokinetic Profile: A Tale of Two Sulfonamides
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its clinical utility.
| Pharmacokinetic Parameter | Sulfapyridine | Sulfamethoxazole |
| Absorption | Rapidly absorbed orally | Rapidly absorbed orally[1] |
| Distribution | Widely distributed | Distributes to most body tissues[1] |
| Protein Binding | ~50% | ~70% |
| Metabolism | Acetylation in the liver | Acetylation and glucuronidation in the liver |
| Half-life | 5-7 hours | 10-12 hours[7] |
| Excretion | Primarily renal | Primarily renal[8] |
Experimental Protocols: Assessing Antibacterial Activity
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Reagents: Prepare a stock solution of the sulfonamide in a suitable solvent. Prepare serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Dispense the diluted sulfonamide concentrations into a 96-well microtiter plate. Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of the bacterium.
Caption: Workflow for MIC determination via broth microdilution.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method used to determine the susceptibility of bacteria to antibiotics.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically apply paper disks impregnated with a standard concentration of the sulfonamide onto the agar surface.
-
Incubation: Invert the plate and incubate at 35-37°C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited). Compare the zone diameter to established interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the sulfonamide.
Discussion and Clinical Context: Divergent Paths
Historically, Sulfapyridine was a groundbreaking antibiotic, instrumental in treating bacterial pneumonia and other infections in the pre-penicillin era.[9][10][11] However, its use as a systemic antibacterial has been largely discontinued due to the risk of crystalluria and agranulocytosis.[12][10] Today, Sulfapyridine's primary clinical application is in the treatment of inflammatory conditions such as dermatitis herpetiformis and as a component of sulfasalazine for rheumatoid arthritis and ulcerative colitis.
In contrast, Sulfamethoxazole remains a clinically relevant antibacterial agent, primarily used in combination with trimethoprim (co-trimoxazole).[1][13][14][15][16] This combination provides a synergistic effect by sequentially blocking two steps in the bacterial folate synthesis pathway, which can also help to reduce the development of resistance.[1] Co-trimoxazole is effective against a wide range of pathogens and is commonly prescribed for urinary tract infections, respiratory tract infections, and Pneumocystis jirovecii pneumonia (PCP).[1][14][16]
Conclusion
Sulfapyridine and Sulfamethoxazole, while sharing a common ancestry and mechanism of action, have followed divergent paths in clinical medicine. Sulfapyridine, a historically significant antibiotic, has been repurposed for its anti-inflammatory properties, while Sulfamethoxazole continues to be a valuable antibacterial agent, particularly in its synergistic combination with trimethoprim. For researchers and drug development professionals, understanding the nuances of their antibacterial activity, pharmacokinetic profiles, and clinical contexts is crucial for the rational design and application of novel antimicrobial strategies. This guide provides a foundational comparison to aid in these endeavors.
References
-
Sulfapyridine. Wikipedia. [Link]
- Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance. (2025, October 16).
- Sulfapyridine. Grokipedia.
-
Sulfamethoxazole. Wikipedia. [Link]
-
Sulfamethoxazole and trimethoprim (oral route). Mayo Clinic. [Link]
-
Sulfamethoxazole & Trimethoprim tablets: Uses & Side Effects. Cleveland Clinic. [Link]
-
Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. National Institutes of Health. [Link]
-
Trimethoprim Sulfamethoxazole. StatPearls - NCBI Bookshelf. [Link]
-
Sulfapyridine. Wikiwand. [Link]
-
Montague Phillips (chemist). Wikipedia. [Link]
-
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR. [Link]
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]
-
Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. PubMed. [Link]
-
MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). ResearchGate. [Link]
-
THE RELATIONSHIP OF SULFAPYRIDINE, NICOTINIC ACID, AND COENZYMES TO THE GROWTH OF STAPHYLOCOCCUS AUREUS. PMC - NIH. [Link]
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central. [Link]
-
relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Frontiers. [Link]
-
Development of sulphonamide-trimethoprim combinations for urinary tract infections. Part 2: Comparative pharmacokinetics of five sulphonamides. PubMed. [Link]
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. NIH. [Link]
-
THE ABC'S OF MICS. THE PATHCARE NEWS. [Link]
Sources
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]
- 7. Development of sulphonamide-trimethoprim combinations for urinary tract infections. Part 2: Comparative pharmacokinetics of five sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sulfapyridine - Wikiwand [wikiwand.com]
- 11. Montague Phillips (chemist) - Wikipedia [en.wikipedia.org]
- 12. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 13. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 14. Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of Sulfapyridine Sodium: An In Vitro and In Vivo Comparison
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of Sulfapyridine sodium, a first-generation sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between experimental design, observed outcomes, and the compound's clinical potential. We will dissect the methodologies that form the bedrock of antimicrobial evaluation, offering not just protocols but the scientific reasoning that underpins them.
Introduction: Sulfapyridine Sodium - A Legacy Compound in a Modern Context
Sulfapyridine, first synthesized in 1937, was a groundbreaking therapeutic agent, notably the first effective treatment for pneumonia.[1][2] Its sodium salt, Sulfapyridine sodium, offers improved water solubility, making it more suitable for certain laboratory and clinical applications.[1][3][4] Like all sulfonamides, its primary mechanism of action is the competitive inhibition of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4][5][6] This pathway is essential for bacteria to produce nucleotides for DNA and RNA synthesis.[4][7][8] Mammalian cells are unaffected as they acquire folic acid from their diet, providing a selective toxicity that is the hallmark of effective antimicrobial agents.[7]
While newer antibiotics have largely superseded it for systemic bacterial infections, Sulfapyridine remains relevant. It is a key metabolite of the anti-inflammatory drug sulfasalazine and is studied for its own antibacterial and anti-inflammatory properties.[3][4][9][10] Understanding its efficacy profile through the dual lenses of in vitro (in a controlled lab environment) and in vivo (in a living organism) studies is critical for contextualizing historical data and exploring new applications.
In Vitro Efficacy: Defining the Intrinsic Antibacterial Activity
In vitro testing is the foundational step in characterizing an antibiotic's potential. These assays isolate the drug and the microorganism from complex biological systems to determine the compound's direct effect. The primary goal is to quantify the concentration required to inhibit or kill the bacteria.
Mechanism of Action: A Closer Look
Sulfapyridine acts as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme. By competitively binding to the enzyme's active site, it halts the synthesis of dihydropteroic acid, a precursor to folic acid, thereby arresting bacterial growth.[4][5] This bacteriostatic action means it primarily inhibits bacterial multiplication rather than directly killing the cells.[5][8]
Key In Vitro Assays and Representative Data
The most common assays are Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[11] Broth microdilution is the gold-standard method.
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. A bactericidal effect is generally defined as a ≥99.9% (≥3-log₁₀) reduction in the initial bacterial inoculum.[11]
The workflow for determining these values is a self-validating system, incorporating growth and sterility controls to ensure the results are attributable to the compound's activity.
Caption: Workflow for determining MIC and MBC of Sulfapyridine sodium.
Table 1: Representative In Vitro Activity of Sulfapyridine
| Bacterial Species | MIC (μg/mL) | Reference |
| Yersinia enterocolitica | 3.1 - 25 | [9] |
| Salmonella spp. | 25 - 100 | [9] |
| Staphylococcus aureus | 0.8 (MBC, µM) | [9] |
| Pseudomonas aeruginosa | 16 (Analogue FQ5) | [12] |
| Escherichia coli | 16 (Analogue FQ5) | [12] |
| Note: Data for analogues are included to provide context for the activity of the sulfonamide class against common pathogens. |
The broad-spectrum activity of Sulfapyridine covers many Gram-positive and Gram-negative organisms.[4][5] However, it is crucial to recognize that widespread use has led to significant resistance, and resistance to one sulfonamide often implies resistance to all.[4][5]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a cornerstone for in vitro susceptibility testing. The choice of Mueller-Hinton Broth (MHB) is critical, as it is low in sulfonamide antagonists like thymidine, ensuring that observed inhibition is due to the drug's action on the folate pathway.
-
Preparation of Drug Stock: Prepare a stock solution of Sulfapyridine sodium in sterile deionized water. The high solubility of the sodium salt (667 mg/ml) is advantageous here.[1][3]
-
Inoculum Preparation: Culture the test organism on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of Sulfapyridine sodium in CAMHB. A typical concentration range might be 256 µg/mL down to 0.5 µg/mL.
-
Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to confirm media sterility.
-
Inoculation & Incubation: Add the standardized bacterial inoculum to each well (except the negative control). Incubate the plate at 35-37°C for 16-20 hours.[11]
-
Result Interpretation: The MIC is the lowest concentration of Sulfapyridine sodium that completely inhibits visible growth of the organism.[11]
In Vivo Efficacy: Performance in a Complex Biological System
In vivo studies are essential to determine if a drug's in vitro potency translates into therapeutic effect within a living organism. These experiments account for the ADME paradigm: Absorption, Distribution, Metabolism, and Excretion, which collectively determine the drug's pharmacokinetic profile.
Pharmacokinetics of Sulfapyridine
The efficacy of Sulfapyridine in vivo is inextricably linked to its pharmacokinetics.
-
Absorption: When administered orally, absorption can be slow and variable.[8] When derived from sulfasalazine in the colon, it is almost completely absorbed.[13][14]
-
Distribution: The drug is widely distributed throughout body tissues and fluids, including pleural, peritoneal, and synovial fluids.[5][8]
-
Metabolism: Sulfapyridine is metabolized in the liver, primarily through acetylation.[8] A crucial consideration is the patient's acetylator phenotype (slow or fast), which is genetically determined and significantly impacts drug levels and potential toxicity. Slow acetylators have higher plasma concentrations of the active drug, which can correlate with both therapeutic effect and adverse events.[14][15]
-
Excretion: It is excreted mainly by the kidneys.[8]
Table 2: Key Pharmacokinetic Parameters of Sulfapyridine (derived from Sulfasalazine)
| Parameter | Value (Slow Acetylators) | Value (Fast Acetylators) | Reference |
| Elimination Half-life | ~14 hours | ~6 hours | [13] |
| Apparent Oral Clearance | ~40 ml/min | ~150 ml/min | [13] |
| Saliva:Plasma Ratio | 0.559 ± 0.027 | 0.559 ± 0.027 | [15] |
The Murine Systemic Infection Model
A common and robust model to assess the in vivo efficacy of an antibacterial agent is the murine systemic infection model. This model evaluates the ability of a drug to protect animals from a lethal bacterial challenge.
The choice of a systemic (e.g., intraperitoneal) infection model allows for an assessment of the drug's ability to combat bacteria that have disseminated throughout the body, providing a stringent test of its distribution and efficacy at relevant tissue sites.
Caption: Workflow for a murine systemic infection model to test in vivo efficacy.
Experimental Protocol: Murine Systemic Infection Model
This protocol provides a framework for evaluating the protective effect of Sulfapyridine sodium against a bacterial challenge.
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.[16] This strain is commonly used for its robust immune response.
-
Infecting Organism: A virulent strain, such as a clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA), is often used to represent a significant clinical challenge.[16]
-
Inoculum Preparation: Grow the MRSA strain overnight and suspend colonies in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.[16]
-
Infection and Treatment:
-
Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.[16]
-
One hour after infection, administer the test compound (Sulfapyridine sodium) to different groups of mice at varying doses. Oral (PO) administration is common to assess absorption.[16]
-
Control Groups are Essential:
-
Vehicle Control: Receives the drug vehicle only (e.g., 0.5% carboxymethylcellulose). This group establishes the baseline mortality from the infection.
-
Positive Control: Receives a known effective antibiotic (e.g., vancomycin for MRSA). This validates the model's sensitivity to effective treatment.
-
-
-
Efficacy Endpoint: Monitor the mice for survival over a 7-day period. The primary endpoint is the 50% effective dose (ED₅₀), which is the calculated dose of the compound that protects 50% of the mice from death.[16]
Bridging the Gap: Comparing In Vitro and In Vivo Results
A direct correlation between in vitro MIC values and in vivo efficacy is not always observed. Sulfapyridine provides an excellent case study for understanding this potential disconnect.
-
The Role of Pharmacokinetics: A low MIC is meaningless if the drug cannot reach the site of infection at a concentration above the MIC and for a sufficient duration. The relatively short half-life of Sulfapyridine, especially in fast acetylators, means that maintaining therapeutic concentrations can be challenging.[13]
-
Host Factors: The in vivo environment includes the host immune system, which works in concert with bacteriostatic agents like Sulfapyridine to clear an infection. The drug slows bacterial proliferation, allowing host defenses (e.g., phagocytes) to gain the upper hand. This synergy is absent in in vitro systems.
-
Protein Binding: In the bloodstream and tissues, drugs can bind to proteins like albumin. Only the unbound, free fraction of the drug is microbiologically active. While specific data for Sulfapyridine is not detailed in the provided results, this is a universal factor that can reduce a drug's effective concentration in vivo.
-
Anti-inflammatory Effects: Sulfapyridine also possesses anti-inflammatory properties.[1][4] In an in vivo infection model, some of the observed therapeutic benefit may stem from modulating the host's inflammatory response to the infection, an effect not captured by standard in vitro antibacterial assays.
Conclusion
Sulfapyridine sodium is a compound with demonstrable broad-spectrum bacteriostatic activity in vitro. Its efficacy is fundamentally tied to the inhibition of the bacterial folate synthesis pathway. However, its translation to in vivo effectiveness is a more complex narrative, heavily influenced by its pharmacokinetic profile—particularly its metabolism via acetylation—and its interplay with the host immune system.
While its use as a primary systemic antibiotic has waned due to the advent of more potent agents and the rise of bacterial resistance, a thorough understanding of its in vitro and in vivo characteristics remains vital. This knowledge informs its continued study in inflammatory conditions, provides a valuable benchmark for the development of new sulfonamides, and serves as a powerful illustration of the critical journey from the petri dish to the patient.
References
-
National Center for Biotechnology Information. (n.d.). Sulfapyridine. PubChem Compound Summary for CID 5336. Retrieved from [Link]
-
Pharmacology of Sulfapyridine. (2024). Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]
-
PharmaCompass. (n.d.). Sulfapyridine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Tilby, M. J., & Willis, M. C. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Retrieved from [Link]
-
Bates, T. R., Pieniaszek, H. J., & Schinco, F. P. (1978). Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. Clinical Pharmacology & Therapeutics, 24(5), 617-625. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfapyridine | Request PDF. Retrieved from [Link]
-
Kowalik, M., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 10, e13907. Retrieved from [Link]
-
Plummer, N., & Ensworth, H. K. (1941). SULFADIAZINE AND SODIUM SULFADIAZINE: A COMPARISON OF CERTAIN OF THEIR CLINICAL AND PHARMACOLOGIC VALUES. Annals of Internal Medicine, 14(10), 1827. Retrieved from [Link]
-
Grego, E., et al. (2024). Sulfonamide resistance evaluation in five animal species and first report of sul4 in companion animals. Veterinary Microbiology, 295, 110170. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). In-vivo Animal Models. Retrieved from [Link]
-
Das, K. M., & Dubin, R. (1976). Clinical pharmacokinetics of sulphasalazine. Clinical Pharmacokinetics, 1(6), 406-425. Retrieved from [Link]
-
Nouws, J. F. (1981). Microbiological assay methods for sulfonamides in animal tissues, serum, and milk. Veterinary Quarterly, 3(3), 136-142. Retrieved from [Link]
-
Your Doctors Online. (n.d.). Understanding Sulfapyridine: A Comprehensive Patient Guide. Retrieved from [Link]
-
Sheth, H. B., et al. (1997). A Rapid Assay for Detecting Sulfonamides in Tissues of Slaughtered Animals. Journal of Food Protection, 60(7), 834-839. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Retrieved from [Link]
-
Wikipedia. (n.d.). Montague Phillips (chemist). Retrieved from [Link]
-
Pareek, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(29), 38459-38475. Retrieved from [Link]
-
Al-Bayati, Z. A. F. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Research in Pharmaceutical Sciences, 13(6), 527-536. Retrieved from [Link]
-
Bakar, M. A., et al. (2013). In Vitro and In Vivo Efficacy of Novel Flavonoid Dimers against Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy, 57(11), 5441-5446. Retrieved from [Link]
-
Iatropoulos, M. J., et al. (2002). Mechanistic studies on genotoxicity and carcinogenicity of salicylazosulfapyridine an anti-inflammatory medicine. Experimental and Toxicologic Pathology, 54(2), 107-123. Retrieved from [Link]
-
Qu, C., et al. (2024). Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors. bioRxiv. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Montague Phillips (chemist) - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. toku-e.com [toku-e.com]
- 5. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfapyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical pharmacokinetics of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Assessment of bacterial resistance development to Sulfapyridine versus other sulfonamides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth assessment of bacterial resistance development to sulfapyridine in comparison to other widely used sulfonamides, such as sulfamethoxazole. By synthesizing mechanistic insights with robust experimental protocols and comparative data, this document serves as a critical resource for understanding the nuances of sulfonamide resistance and informing future antimicrobial development strategies.
The Sulfonamide Conundrum: Mechanism of Action and the Inevitability of Resistance
Sulfonamides are synthetic bacteriostatic agents that have been a cornerstone of antimicrobial therapy for decades. Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][][3] By acting as competitive inhibitors of DHPS, sulfonamides block the bacterial folate synthesis pathway at a critical step.[][4][5] This pathway is essential for the production of nucleotides (the building blocks of DNA and RNA), and its disruption halts bacterial growth and replication.[3][5][6] Human cells are unaffected because they lack the DHPS enzyme and instead acquire folate from their diet, providing the selective toxicity of these drugs.[1][3][5][7]
However, the widespread use of sulfonamides has been met with the predictable emergence of resistance, which is now common.[][7] The primary mechanism of resistance involves specific point mutations in the bacterial folP gene, which encodes the DHPS enzyme.[8][9] These mutations alter the enzyme's active site, reducing its binding affinity for sulfonamides while ideally maintaining its affinity for the natural substrate, PABA.[8][9] This trade-off between drug resistance and enzyme function is a central theme in the evolution of sulfonamide resistance.[8]
Caption: Mechanism of sulfonamide action on the bacterial folate pathway.
Experimental Framework for Assessing Sulfonamide Resistance
To quantitatively compare resistance profiles, a standardized and reproducible experimental approach is paramount. The following protocols represent the gold standard for antimicrobial susceptibility testing, providing a framework for generating reliable and comparable data.[10][11][12]
Key Experimental Workflow
The assessment of resistance follows a logical progression from phenotypic characterization to genotypic analysis. This self-validating system ensures that observed resistance is linked to its underlying genetic basis.
Caption: Integrated workflow for assessing sulfonamide resistance.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is the gold standard, defining the lowest drug concentration that inhibits visible bacterial growth.[10][13]
Principle: This protocol uses the broth microdilution method, where a standardized bacterial inoculum is challenged with a serial two-fold dilution of the sulfonamide in a 96-well plate format. The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical, as it is low in PABA and thymidine, which can antagonize sulfonamide activity and skew results.[11]
Step-by-Step Methodology:
-
Prepare Antibiotic Stock: Accurately weigh and dissolve the sulfonamide (e.g., sulfapyridine, sulfamethoxazole) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare MIC Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock to the first well of each row and perform a serial two-fold dilution by transferring 100 µL across the plate. Discard the final 100 µL from the last well. This creates a gradient of antibiotic concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony and inoculate it into CAMHB. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculate Plate: Add the diluted bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[13]
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
Protocol: Genetic Analysis of the folP Gene
Principle: This protocol identifies the genetic basis of resistance by amplifying and sequencing the folP gene from resistant isolates.
Step-by-Step Methodology:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate that demonstrated a high MIC value.
-
PCR Amplification:
-
Design primers that flank the entire coding sequence of the folP gene.
-
Perform a polymerase chain reaction (PCR) to amplify the folP gene from the extracted genomic DNA.
-
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis:
Comparative Analysis: Sulfapyridine vs. Other Sulfonamides
Historically, early studies established that resistance to one sulfonamide generally indicates resistance to all, a phenomenon known as cross-resistance.[7][16][17] This is because they all target the same PABA-binding pocket of the DHPS enzyme.[17] However, the specific chemical structure of the R-group attached to the sulfonyl group can influence the degree of resistance conferred by certain folP mutations.
While sulfapyridine is no longer commonly prescribed for systemic infections in humans, primarily due to issues like poor water solubility and the risk of agranulocytosis, its resistance profile serves as an important baseline for the first generation of sulfonamides.[18] Sulfamethoxazole, often used in combination with trimethoprim, is a more clinically relevant comparator.
Data Summary: Resistance Profiles
The development of resistance is often a gradual process, correlated with the bacteriostatic potency of the specific sulfonamide.[16] High rates of resistance to sulfamethoxazole are frequently reported in clinical isolates, often exceeding 60-80% in pathogens like E. coli and Shigella flexneri.[19][20][21]
| Feature | Sulfapyridine | Sulfamethoxazole | Sulfadiazine |
| Generation | First Generation | Second Generation | First Generation |
| Primary Use | Largely historical/veterinary[18] | Urinary tract infections, respiratory infections (often with Trimethoprim)[19] | Primarily used for toxoplasmosis (with pyrimethamine) and burn wounds (as silver sulfadiazine)[1][3] |
| Reported Resistance Rates | High (historically led to decline in use)[18] | Very high in many clinical settings (e.g., 69.8% - 88.1% in Enterobacteriaceae)[19][21] | Widespread resistance reported |
| Key folP Resistance Mutations | Mutations in conserved regions of DHPS | Plasmid-mediated sul1 and sul2 genes are common, encoding highly resistant DHPS variants.[8] Chromosomal folP mutations also contribute.[9] | Mutations affecting the PABA binding pocket |
| Structural-Activity Insight | The pyridine ring influences physicochemical properties. | The isoxazole ring affects protein binding and pharmacokinetics. | The pyrimidine ring is a key structural feature. |
Causality and Field Insights:
The widespread dissemination of mobile genetic elements, such as plasmids and integrons carrying the sul1 and sul2 genes, is a major driver of high-level resistance to modern sulfonamides like sulfamethoxazole.[8] These genes encode for DHPS enzyme variants that are profoundly insensitive to sulfonamides but retain normal function with PABA.[8] While chromosomal folP mutations are the original source of resistance, the horizontal transfer of these highly efficient resistance genes has accelerated the problem in Gram-negative bacteria.[8]
Studies on the structure-activity relationships of DHPS inhibitors show that the electronic features of the sulfonamide molecule are a key determinant of its inhibitory activity.[22] Different R-group substitutions can subtly alter the interaction with both wild-type and mutated DHPS enzymes. For example, specific mutations in Neisseria meningitidisfolP, such as at codons 31 and 194 or insertions at codons 195-196, are directly associated with elevated MICs for sulfonamides.[23] The fitness cost of a primary resistance mutation can sometimes be compensated for by secondary mutations in the folP gene, which restore the enzyme's efficiency.[14]
Conclusion and Future Perspectives
The development of bacterial resistance to sulfapyridine and other sulfonamides is a classic example of evolutionary pressure in medicine. While broad cross-resistance is the general rule, the prevalence and clinical impact of resistance can be influenced by the specific sulfonamide and the genetic mechanisms involved. The dominance of plasmid-mediated resistance (sul1, sul2) has led to extremely high rates of resistance to sulfamethoxazole, rendering it less effective as a monotherapy in many regions.
For drug development professionals, these insights underscore several key points:
-
Target Vulnerability: The DHPS enzyme remains a valid antibacterial target, but new inhibitors must overcome existing resistance mutations.
-
Alternative Binding Sites: Research into inhibitors that target other sites on the DHPS enzyme, such as the pterin-binding pocket or allosteric sites, offers a promising strategy to bypass established resistance mechanisms.[4][24]
-
Surveillance is Key: Continuous monitoring of resistance rates and the genetic mechanisms (folP mutations, sul gene prevalence) is essential to guide clinical practice and inform the development of next-generation inhibitors.
By understanding the comparative resistance profiles and the underlying molecular drivers, the scientific community can better strategize the fight against antimicrobial resistance.
References
-
BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
-
Ansari, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
-
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates.
-
Cleveland Clinic. (2024). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
-
MSD Manual Professional Edition. Sulfonamides - Infectious Diseases.
-
Hummert, S., et al. (2016). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology.
-
AMR Insights. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
-
Ibrahim, M., et al. (2014). Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans. PLoS ONE.
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
-
De Benedetti, P. G., et al. (1981). Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity. Journal of Medicinal Chemistry.
-
Martin, D., et al. (2005). Mutations in folP Associated with Elevated Sulfonamide MICs for Neisseria meningitidis Clinical Isolates from Five Continents. Antimicrobial Agents and Chemotherapy.
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.
-
Heithoff, D. M., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
-
Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry.
-
Ibrahim, M., et al. (2014). Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans. ResearchGate.
-
Morgan, C., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology.
-
Raz, T., et al. (2019). Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates. Frontiers in Microbiology.
-
Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work?.
-
Kirby, W. M., & Rantz, L. A. (1943). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. Journal of Experimental Medicine.
-
Wikipedia. Dihydropteroate synthase inhibitor.
-
Kirby, W. M., & Rantz, L. A. (1943). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. Journal of Experimental Medicine.
-
Wikipedia. Sulfapyridine.
-
The Antimicrobial Resistance (AMR) Diagnostics Channel. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube.
-
BenchChem. (2025). A Comparative Analysis of the Antibacterial Activity of Sulfapyridine and Sulfamethoxazole.
-
Ghotaslou, R., et al. (2018). The rates of quinolone, trimethoprim/sulfamethoxazole and aminoglycoside resistance among Enterobacteriaceae isolated from urinary tract infections in Azerbaijan, Iran. GMS German Medical Science.
-
Abbas, H. H., et al. (2019). Prevalence of resistance E.coli against trimethoprim and sulfmethoxazole in patients with UTI. ResearchGate.
-
Li, J., et al. (2021). Correlation between the sulfamethoxazole-trimethoprim resistance of Shigella flexneri and the sul genes. Annals of Clinical Microbiology and Antimicrobials.
-
Ghotaslou, R., et al. (2018). The rates of quinolone, trimethoprim/sulfamethoxazole and aminoglycoside resistance among Enterobacteriaceae isolated from urinary tract infections in Azerbaijan, Iran. ResearchGate.
Sources
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates [frontiersin.org]
- 10. amr-insights.eu [amr-insights.eu]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 15. Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 19. The rates of quinolone, trimethoprim/sulfamethoxazole and aminoglycoside resistance among Enterobacteriaceae isolated from urinary tract infections in Azerbaijan, Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Correlation between the sulfamethoxazole-trimethoprim resistance of Shigella flexneri and the sul genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sulfapyridine Sodium in a Laboratory Setting
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Sulfapyridine sodium, a sulfonamide antibiotic, requires meticulous handling and disposal due to its specific toxicological and ecotoxicological profile. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage sulfapyridine sodium waste, ensuring compliance with safety regulations and minimizing environmental impact. Our approach moves beyond mere instruction to explain the causality behind each procedural step, fostering a culture of deep-seated safety and scientific integrity.
Hazard Profile & Essential Safety Imperatives
Before handling or disposing of sulfapyridine sodium, a thorough understanding of its hazard profile is critical. This knowledge informs the necessary precautions to protect laboratory personnel and the environment.
Core Principles of Handling:
-
Exposure Minimization: Always handle sulfapyridine sodium in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust particles.[1][2]
-
Contamination Prevention: Do not eat, drink, or smoke in areas where sulfapyridine sodium is handled.[3] Wash hands thoroughly after handling.[3]
-
Regulatory Compliance: All disposal procedures must adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]
Data Summary: Sulfapyridine Sodium Hazard Profile
| Hazard Category | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | H301: Toxic if swallowed.[3] | Chemical-resistant gloves (e.g., nitrile), Safety glasses/goggles, Lab coat. |
| Skin Sensitization | H317: May cause an allergic skin reaction.[3] | Chemical-resistant gloves, Lab coat. |
| Reproductive Toxicity | H360F / H361: May damage fertility or the unborn child.[3][6][7] | Chemical-resistant gloves, Lab coat, appropriate respiratory protection if dust is generated. |
| Combustibility | May form combustible dust concentrations in air.[3] | Minimize dust generation. Use non-sparking tools where applicable. |
| Environmental Hazard | Slightly hazardous for water. Do not allow to enter sewer systems or waterways.[1][3] | N/A (Engineering/procedural control) |
Core Disposal Protocol: Waste Stream Management
The fundamental principle of chemical waste management is segregation.[4][8] Sulfapyridine sodium waste must never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Solid Waste: Collect pure sulfapyridine sodium, contaminated weigh boats, and grossly contaminated personal protective equipment (PPE) like gloves in a dedicated, compatible hazardous waste container.
-
Causality: Segregation prevents unintended chemical reactions and ensures the waste is sent to the correct treatment facility. Mixing incompatible chemicals can lead to violent reactions or the emission of toxic gases.[9]
-
-
Contaminated Labware (Non-Sharps): Items like flasks, beakers, or stir bars that cannot be effectively decontaminated should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. The cleaned labware can then be washed normally. If not decontaminated, dispose of it as solid chemical waste.
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with sulfapyridine sodium must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[4][10]
-
Aqueous Waste: Do not dispose of sulfapyridine sodium solutions down the drain.[1][3] Collect all aqueous solutions containing this compound in a clearly labeled, leak-proof hazardous waste container.
2. Packaging and Labeling:
-
Container Selection: Use only chemically compatible, sealable containers provided or approved by your EHS department.[4][11] Ensure containers are in good condition and inspected regularly for leaks.[4]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include the words "Hazardous Waste," the full chemical name "Sulfapyridine Sodium," and an accurate list of all components and their approximate concentrations.[9][12]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store sealed and labeled waste containers in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9][12]
-
Keep the container closed at all times except when adding waste.
-
Once a container is full, it must be moved to the central accumulation area (CAA) within three days.[9]
4. Final Disposition:
-
Arrange for pickup of the hazardous waste through your institution's EHS department. They will work with a licensed hazardous waste contractor for proper transportation and disposal, which typically involves high-temperature incineration.[4][12]
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity.
-
If the spill is large or generates significant dust, evacuate the lab and contact your institution's EHS or emergency response team.
-
Restrict access to the spill area.[14]
2. Don Appropriate PPE:
-
At a minimum, wear two pairs of chemotherapy-rated gloves, a lab coat or gown, and a face shield with safety goggles.[14] If significant dust is present, respiratory protection is required.[6]
3. Contain and Clean the Spill:
-
For Solid/Powder Spills: DO NOT dry sweep. Gently cover the spill with absorbent pads. To minimize dust, dampen the material with a solvent like acetone or water before carefully sweeping it up with non-sparking tools.[14][15]
-
Causality: Dry sweeping can aerosolize the toxic and combustible dust, increasing the risk of inhalation and secondary contamination.[3] Wetting the powder mitigates this hazard.
-
-
Place all contaminated materials (absorbent pads, powder) into a designated hazardous waste bag or container.[14]
4. Decontaminate the Area:
-
Clean the spill surface thoroughly. A common and effective method is a three-step process:
-
Collect all cleaning materials (wipes, pads) as hazardous waste.[14]
5. Personnel Decontamination:
-
Remove contaminated PPE carefully, avoiding contact with the outer surfaces. Dispose of all single-use PPE as hazardous waste.[4]
-
If skin contact occurs, wash the affected area immediately and thoroughly with soap and water.[17] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17]
The Disposal Workflow: A Visual Guide
This diagram illustrates the decision-making process for the proper management of sulfapyridine sodium waste, from generation to final disposal.
Caption: Decision workflow for sulfapyridine sodium waste management.
Conclusion
The proper disposal of sulfapyridine sodium is not merely a procedural task but a professional responsibility. By adhering to the principles of hazard assessment, rigorous segregation, proper labeling, and regulatory compliance, laboratory professionals can effectively neutralize risks to both personnel and the ecosystem. This guide serves as a self-validating system, where an understanding of the causality behind each step reinforces the practice of safety, ensuring that our scientific pursuits do not come at the cost of environmental integrity.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. Available from: [Link]
-
Sulfapyridine Compound Summary. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Sulfapyridine Safety Data Sheet. CPAChem. Available from: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies of Sciences, Engineering, and Medicine. Available from: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. Available from: [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Initial clinical management of patients exposed to chemical weapons. World Health Organization (WHO). Available from: [Link]
-
Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. Available from: [Link]
-
CHEMICAL SPILL PROCEDURES. Unknown Source. Available from: [Link]
-
Sulphapyridine. AERU, University of Hertfordshire. Available from: [Link]
-
Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. PubMed, National Library of Medicine. Available from: [Link]
-
Studies on sulfonamide degradation products. ResearchGate. Available from: [Link]
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. Available from: [Link]
-
Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke University Occupational & Environmental Safety Office. Available from: [Link]
-
Sulfonamide antibiotic reduction in aquatic environment by application of fenton oxidation process. PubMed Central, National Library of Medicine. Available from: [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. Available from: [Link]
-
Sulfapyridine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
-
Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Environmental Protection. Available from: [Link]
Sources
- 1. cpachem.com [cpachem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. merck.com [merck.com]
- 4. usbioclean.com [usbioclean.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
- 14. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 15. SULFAPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
A Senior Application Scientist's Guide to Handling Sulfapyridine Sodium: PPE, Operations, and Disposal
As researchers dedicated to advancing drug development, our work with chemical compounds like Sulfapyridine sodium demands a commitment to safety that is as rigorous as our science. This guide moves beyond mere compliance, offering a framework for safe and effective handling rooted in the principles of causality and self-validating protocols. Here, we will detail the essential personal protective equipment (PPE), operational steps, and disposal plans necessary for managing Sulfapyridine sodium in a laboratory setting.
Hazard Assessment: Understanding the Compound
Sulfapyridine sodium, a sulfonamide antibiotic, primarily presents as a solid powder. While not classified as acutely toxic, the primary risks stem from its potential to cause harm if ingested and its classification as a suspected reproductive toxin.[1][2] The compound can also cause skin and eye irritation upon contact.[3] Therefore, our safety protocols are designed to mitigate exposure through inhalation of dust, skin contact, and accidental ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. Engineering controls, such as fume hoods, should always be the primary method for exposure reduction.[4][5]
| Task | Required PPE | Rationale |
| Weighing and Handling Solid Powder | - NIOSH-approved N95 respirator- Chemical safety goggles- Nitrile gloves- Lab coat | The primary risk is the inhalation of fine airborne particles.[6] An N95 respirator provides necessary respiratory protection.[7][8] Goggles are essential to prevent eye irritation from dust.[1] |
| Preparing Solutions | - Chemical safety goggles or face shield- Nitrile gloves- Lab coat | The risk shifts from inhalation to splashes. A face shield offers broader protection when handling larger volumes.[4][9] |
| General Laboratory Use | - Safety glasses with side shields- Nitrile gloves- Lab coat | Standard PPE for minimizing incidental contact.[9] |
A Note on Glove Selection: While disposable nitrile gloves offer good protection against incidental contact with a wide range of chemicals, it is crucial to consult the manufacturer's chemical resistance guide for specific breakthrough times, especially during prolonged handling.[4]
Operational Plan: A Step-by-Step Workflow
A well-defined workflow minimizes the chance of accidental exposure and ensures procedural consistency.
Preparation
-
Designate the Area: Cordon off a specific area for handling Sulfapyridine sodium, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, containers, and solvents, before starting.
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.[10]
Handling and Solution Preparation
The following diagram outlines the critical steps for safely handling Sulfapyridine sodium from initial weighing to final use.
Caption: Workflow for Safe Handling of Sulfapyridine Sodium.
Emergency Procedures: Planning for the Unexpected
Spills
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Notify your institution's Environmental Health and Safety (EHS) office.
-
Prevent entry to the area.
-
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
Disposal Plan: Environmental Stewardship
Proper disposal is a critical component of the chemical handling lifecycle. Pharmaceutical waste must not be disposed of in the regular trash or poured down the drain.[14][15]
-
Solid Waste: All disposable materials contaminated with Sulfapyridine sodium, including weigh boats, gloves, and absorbent pads, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing Sulfapyridine sodium must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: All waste disposal must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local regulations.[16][17]
By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the integrity of your research. A commitment to safety is a commitment to scientific excellence.
References
- Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- Stericycle. (n.d.). EPA Regulations for Healthcare & Pharmaceuticals.
- Waste360. (2015, August 28). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- United States Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- American Chemical Society. (1995). Guide for Chemical Spill Response.
- United States Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Lab Manager. (2023, December 14). How to Neutralize Chemical Spills.
- Merck. (2025, April 14). Sulfapyridine Formulation Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- Centers for Disease Control and Prevention. (2024, October 29). NIOSH Respirator Selection Guide for the Healthcare Industry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Sulfapyridine Drug Interactions and Safety Precautions.
- Brigham Young University. (n.d.). A Chemists' Guide to PPE.
- Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling.
- Fisher Scientific. (2025, December 20). Sulfapyridine Safety Data Sheet.
- Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection & Use of Particulate Respirators.
- United States Environmental Protection Agency. (2024, September 12). Personal Protective Equipment.
- Centers for Disease Control and Prevention. (n.d.). Respirators.
- Drugs.com. (n.d.). Sulfapyridine: Key Safety & Patient Guidance.
- A.D.A.M. SmartEngage. (n.d.). Sulfapyridine (Oral route).
- Regulations.gov. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators.
- U.S. Pharmacopeia. (2013, August 9). Sulfapyridine Melting Point Standard Safety Data Sheet.
- BFM Global. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- Cayman Chemical. (2025, September 19). Sulfapyridine Safety Data Sheet.
- Centers for Disease Control and Prevention. (2024, January 15). Healthcare Respiratory Protection.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Sulfapyridine MSDS.
- CPAchem. (2024, February 21). Safety data sheet - Sulfapyridine.
- BulkInside. (2024, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- DuraLabel. (2024, December 16). OSHA Rules for Hazardous Chemicals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. restoredcdc.org [restoredcdc.org]
- 6. resources.psi-bfm.com [resources.psi-bfm.com]
- 7. cdc.gov [cdc.gov]
- 8. Healthcare Respiratory Protection | Healthcare Workers | CDC [cdc.gov]
- 9. epa.gov [epa.gov]
- 10. westlab.com [westlab.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. acs.org [acs.org]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. epa.gov [epa.gov]
- 15. ashp.org [ashp.org]
- 16. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
